molecular formula C5H6N2O B184335 2-Amino-4-hydroxypyridine CAS No. 33631-05-9

2-Amino-4-hydroxypyridine

Cat. No.: B184335
CAS No.: 33631-05-9
M. Wt: 110.11 g/mol
InChI Key: HQNIMNQVKVPZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNIMNQVKVPZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356256
Record name 2-amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33623-18-6, 33631-05-9
Record name 2-Amino-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33623-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 2-Amino-4-hydroxypyridine. This versatile heterocyclic compound serves as a valuable intermediate in the pharmaceutical and agrochemical industries, with derivatives showing promise in the development of therapeutics for neurological disorders.

Core Chemical Properties and Structure

This compound is a light yellow crystalline powder.[1] It is a substituted pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring imparts amphoteric properties to the molecule.[2] The amino group is basic and can form salts with acids, while the hydroxyl group can exhibit acidic properties.[2]

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. It is in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[3][4] The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[3][4] This tautomerism plays a crucial role in its chemical reactivity and biological interactions.[3]

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₅H₆N₂O[1][5]
Molecular Weight 110.11 g/mol [4]
Appearance White to light yellow crystalline powder[2][6]
Melting Point 235 - 239 °C[6]
Solubility Slightly soluble in water. Soluble in polar organic solvents like ethanol (B145695) and acetone.[2]
pKa (conjugate acid of amino group) ~4.8[6]
CAS Number 33631-05-9[1][4]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common and effective method involves the hydrolysis of 2-amino-4-chloropyridine (B16104).

Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethanol for recrystallization

Procedure:

  • Hydrolysis: A mixture of 2-amino-4-chloropyridine and an aqueous solution of a base (e.g., sodium hydroxide) is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The pH of the solution is then carefully adjusted to neutral (pH ~7) using an acid, such as hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration and washed with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound.[3]

Logical Flow of Synthesis:

Synthesis_Workflow Start 2-Amino-4-chloropyridine Step1 Hydrolysis (NaOH, H₂O, Reflux) Start->Step1 Step2 Neutralization (HCl to pH 7) Step1->Step2 Step3 Filtration & Washing Step2->Step3 Step4 Recrystallization (Ethanol/Water) Step3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the amino group. The chemical shifts and coupling constants will be influenced by the positions of the amino and hydroxyl groups. For the pyridone tautomer, a signal for the N-H proton would also be present.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the hydroxyl/oxo group and the carbon bearing the amino group showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group in the hydroxypyridine tautomer.

  • C=O stretching: A strong absorption around 1650 cm⁻¹ is expected for the carbonyl group in the pyridone tautomer.

  • C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (approximately 110.11). Common fragmentation patterns for pyridine derivatives involve the loss of small molecules like HCN.

Biological Activity and Signaling Pathway

Derivatives of aminopyridines have garnered significant interest in drug development, particularly for neurological disorders.[6] For instance, 4-aminopyridine (B3432731) is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][7] The proposed mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which enhances the conduction of action potentials.[1][8] While the specific signaling pathway for this compound derivatives is an active area of research, the general mechanism of aminopyridine action on neuronal signaling can be illustrated.

Signaling_Pathway cluster_axon Demyelinated Axon cluster_drug Drug Action AP Action Potential Propagation K_Channel Voltage-Gated K⁺ Channel (Exposed) AP->K_Channel triggers opening K_efflux K⁺ Efflux K_Channel->K_efflux Repolarization Impaired Repolarization & Conduction Block K_efflux->Repolarization Aminopyridine Aminopyridine Derivative (e.g., 4-AP) Block Blockade of K⁺ Channel Aminopyridine->Block Block->K_Channel inhibits Restored_AP Restored Action Potential Conduction Block->Restored_AP

Caption: Mechanism of action of aminopyridine derivatives as potassium channel blockers.

This diagram illustrates how aminopyridine derivatives can block exposed voltage-gated potassium channels in demyelinated axons. This blockade prevents the efflux of potassium ions, thereby prolonging the action potential and restoring nerve impulse conduction.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its rich chemistry, characterized by tautomerism and the presence of reactive functional groups, makes it a versatile building block for the development of novel compounds. Further research into its derivatives and their biological activities is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide on the Tautomerism and Stability of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 2-amino-4-hydroxypyridine. Due to the limited direct experimental data on this specific molecule, this guide synthesizes findings from closely related analogues, particularly 2-amino-4-methylpyridine (B118599), 2-hydroxypyridine, and 4-hydroxypyridine, to build a robust understanding of its tautomeric behavior. This document covers the potential tautomeric forms, their relative stabilities as determined by computational studies, and the experimental and theoretical methodologies employed in such investigations.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study of heterocyclic compounds, profoundly influencing their chemical reactivity, biological activity, and physical properties. For this compound, two primary types of tautomerism are at play: keto-enol and amino-imino tautomerism. This leads to several possible tautomeric forms, with the principal ones being:

  • This compound (A): The enol-amino form.

  • 2-amino-1H-pyridin-4-one (B): The keto-amino form.

  • 4-hydroxy-2-(1H)-iminopyridine (C): The enol-imino form.

  • 2-imino-1,2-dihydropyridin-4-one (D): The keto-imino form.

The equilibrium between these forms is dictated by factors such as solvent polarity, temperature, and the intrinsic stability of each tautomer. A crucial aspect of hydroxypyridines is their existence in tautomeric forms; 2- and 4-hydroxypyridines can exist in equilibrium with their corresponding pyridone forms.[1] In the case of this compound, it can exist in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[1] The pyridone tautomer is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[1]

Relative Stability of Tautomers: A Computational Perspective

It is a general trend that most aminoheteroaromatic compounds exist predominantly in the amino form rather than the imino form under normal conditions.[3] Conversely, most hydroxyheteroaromatic compounds tend to exist in the tautomeric carbonyl (keto) form.[3]

Quantitative Data from Analogous Systems

To further contextualize the expected behavior of this compound, the well-studied tautomeric equilibria of 2-hydroxypyridine/2-pyridone and 4-hydroxypyridine/4-pyridone are presented below.

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers

Tautomer Structure Relative Energy (kcal/mol)
Canonical (Amino) 2-amino-4-methylpyridine 0.00
Imino (trans) 4-methyl-2(1H)-pyridinimine +13.60
Imino (cis) 4-methyl-2(1H)-pyridinimine +16.36

Data from a computational study on 2-amino-4-methylpyridine at the B3LYP/6-311++G(d,p) level of theory.[2]

The computational results for 2-amino-4-methylpyridine strongly suggest that the canonical amino form is significantly more stable than its imino tautomers.[2] The energy barrier for the proton transfer from the amino group to the ring nitrogen was calculated to be 44.81 kcal/mol, indicating a high activation energy for this tautomerization.[2]

Table 2: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine/2-Pyridone in Various Solvents

Solvent Dielectric Constant (ε) KT ([Pyridone]/[Hydroxypyridine]) Predominant Form
Gas Phase 1 ~0.3 2-Hydroxypyridine
Cyclohexane 2.0 ~1.7 2-Pyridone (slight preference)
Chloroform 4.8 ~6.0 2-Pyridone
Acetonitrile 37.5 ~50 2-Pyridone
Water 80.1 >100 2-Pyridone

Data compiled from various sources. The equilibrium is sensitive to the solvent environment.

Table 3: Calculated Relative Energies (ΔE) of 2-Hydroxypyridine/2-Pyridone Tautomers

Tautomer 1 Tautomer 2 Method ΔE (kcal/mol) (Tautomer 2 - Tautomer 1) Predominantly Stable
2-Hydroxypyridine 2-Pyridone MP2/6-31G** (gas phase) +0.15 2-Hydroxypyridine
2-Hydroxypyridine 2-Pyridone DFT wB97X-V/6-311+G(2df,2p) (cyclohexane) +0.32 2-Pyridone (slight preference)

Computational data highlights the subtle energy differences and the influence of the theoretical model.

For 4-hydroxypyridine, the keto tautomer, 4-pyridone, is generally favored in solution and the solid state, while the enol form can be significant in the gas phase.[4][5]

Based on these analogous systems, it is highly probable that for this compound, the 2-amino-1H-pyridin-4-one (keto-amino) form is the most stable tautomer, especially in polar solvents. The amino group is expected to remain in its amino form due to the high stability observed in aminopyridines.

Experimental and Computational Methodologies

The study of tautomerism in heterocyclic compounds relies on a combination of spectroscopic and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying tautomers in solution. The distinct chemical environments of protons and carbons in each tautomer give rise to separate sets of signals.

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a known concentration.

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei, which may require a longer delay time between pulses.

  • Data Analysis: The relative concentrations of the tautomers are determined by integrating the signals corresponding to each form.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the tautomers. The keto form will show a characteristic C=O stretching vibration (typically around 1640-1680 cm⁻¹), while the enol form will exhibit an O-H stretching band.[5]

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet), a mull (e.g., Nujol), or in solution.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

  • Data Analysis: The presence and intensity of characteristic absorption bands are used to infer the predominant tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The different electronic structures of the tautomers result in distinct UV-Vis absorption spectra, which can be used to study the equilibrium.

  • Sample Preparation: Solutions of the compound are prepared in various solvents of interest.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded over a suitable wavelength range.

  • Data Analysis: The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) can be used to characterize the tautomers.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the relative energies and stabilities of tautomers.

  • Model Building: The 3D structures of all possible tautomers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a basis set like 6-311++G(d,p).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculations: The total electronic energies, including ZPVE corrections, are calculated for each tautomer. The relative energies are then determined by taking the difference in energy with respect to the most stable tautomer.

  • Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) can be employed.

Visualizations

The following diagrams illustrate the tautomeric equilibria and a general workflow for their investigation.

Tautomeric equilibria of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis dft DFT Calculations (Relative Energies) purification->dft

General workflow for investigating tautomerism.

Conclusion

The tautomeric landscape of this compound is complex, involving both keto-enol and amino-imino equilibria. Based on computational studies of analogous systems, the 2-amino-1H-pyridin-4-one (keto-amino) tautomer is predicted to be the most stable form, particularly in condensed phases and polar solvents. This stability is attributed to the favorable energetics of the pyridone ring system and the inherent stability of the amino group over the imino form in heterocyclic compounds.

For drug development professionals and researchers, a thorough understanding of this tautomeric behavior is crucial, as the predominant tautomer will dictate the molecule's hydrogen bonding capabilities, polarity, and overall shape, which are key determinants of its biological activity and pharmacokinetic properties. Future experimental work, employing the spectroscopic and computational methods outlined in this guide, is necessary to definitively characterize the tautomeric equilibrium of this compound.

References

Spectroscopic Profile of 2-Amino-4-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-hydroxypyridine, and its predominant tautomer 2-amino-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including the presence of amino and hydroxyl/oxo groups on a pyridine (B92270) ring, make it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and workflow visualizations.

It is important to note that this compound exists in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[1] The pyridin-4-one form is generally favored in most solvents. The spectroscopic data presented herein will reflect the characteristics of this predominant tautomer. Due to the limited availability of direct experimental spectra for this compound in the public domain, the quantitative data presented in the tables are estimations based on the analysis of closely related compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound (predominantly as its 2-amino-1H-pyridin-4-one tautomer). These values are derived from the analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
H-35.5 - 5.7d
H-56.0 - 6.2d
H-67.2 - 7.4d
NH₂5.8 - 6.0br s
NH10.5 - 11.5br s

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values are based on data from similar pyridine and pyridinone structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C-2155 - 157
C-395 - 97
C-4178 - 180
C-5108 - 110
C-6140 - 142

Note: Chemical shifts are referenced to TMS. Predicted values are based on data from analogous pyridinone systems.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-1H-pyridin-4-one

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amide)3300 - 3100Strong, broad
N-H stretch (amine)3450 - 3300Medium (doublet)
C=O stretch (amide)1650 - 1630Strong
C=C stretch (aromatic)1600 - 1580Medium
C-N stretch1350 - 1250Medium
N-H bend (amine)1640 - 1560Medium

Note: Predicted values are based on characteristic absorption frequencies for similar functional groups in related heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zFragmentation Pattern
[M+H]⁺111.05Molecular ion peak
[M-NH₃]⁺94.03Loss of ammonia
[M-CO]⁺83.05Loss of carbon monoxide

Note: The molecular weight of C₅H₆N₂O is 110.11 g/mol . The values presented are for the protonated molecule and its likely fragments in a positive ion mode mass spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR, IR, and MS analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field frequency using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set a flow rate of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the capillary voltage, cone voltage, and source temperature to optimal values for the instrument used.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 111.05) to obtain fragmentation data.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in DMSO-d6 Setup Instrument Setup (Tune, Lock, Shim) Dissolve->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analysis Spectral Analysis Process->Analysis

NMR Spectroscopy Experimental Workflow.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prepare Place Solid Sample on ATR Crystal Background Record Background Spectrum Prepare->Background Sample Record Sample Spectrum Background->Sample Ratio Ratio Sample to Background Sample->Ratio Analysis Spectral Analysis Ratio->Analysis

FTIR Spectroscopy (ATR) Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_proc Data Processing Prepare Prepare Dilute Solution Inject Inject Sample into LC Prepare->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Analysis Data Analysis (m/z, Fragmentation) Detect->Analysis

Mass Spectrometry (LC-MS) Experimental Workflow.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-4-hydroxypyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the key chemical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a qualitative summary of its expected solubility in various organic solvents.

Core Concepts: Tautomerism and its Influence on Solubility

A critical factor governing the solubility of this compound is its existence in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (2-amino-1H-pyridin-4-one). This equilibrium is significantly influenced by the solvent environment.

  • This compound (Hydroxy form): This tautomer possesses both a hydrogen-bond donating hydroxyl group (-OH) and a hydrogen-bond accepting and donating amino group (-NH2). Its aromatic character influences its interaction with various solvents.

  • 2-Amino-1H-pyridin-4-one (Pyridone form): This tautomer features a carbonyl group (C=O), which is a strong hydrogen-bond acceptor, and the amino group. The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.

The predominance of one tautomer over the other in a given solvent will dictate the compound's solubility. Polar protic solvents can stabilize both forms through hydrogen bonding, while the polarity and hydrogen bonding capability of other organic solvents will determine the position of the equilibrium and, consequently, the solubility.

Tautomerism cluster_hydroxy This compound (Hydroxy form) cluster_pyridone 2-Amino-1H-pyridin-4-one (Pyridone form) Hydroxy Hydroxy Pyridone Pyridone Hydroxy->Pyridone Solvent Dependent Equilibrium

Caption: Tautomeric equilibrium of this compound.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, Ethanol (B145695)Moderately to Sparingly SolubleCan engage in hydrogen bonding with both the amino and hydroxyl/carbonyl groups, facilitating dissolution. The pyridone tautomer is likely favored.
Polar Aprotic DMSO, DMF, Acetone (B3395972)Soluble to Moderately Soluble The strong hydrogen bond accepting nature of these solvents can interact favorably with the amino and hydroxyl groups. DMSO is a particularly strong organic solvent.[1]
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble The overall polarity of this compound is too high for significant interaction with non-polar solvents.
Chlorinated DichloromethaneSparingly Soluble Offers some polarity but lacks strong hydrogen bonding capabilities, leading to limited solubility.

It is important to note that this table provides an estimation, and experimental verification is necessary for precise solubility determination. The compound is generally described as having "a certain solubility" in organic solvents like ethanol and acetone and is slightly soluble in water.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis. This method is considered reliable for measuring equilibrium solubility.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • Oven

  • Pipettes and other standard laboratory glassware

3.2. Experimental Workflow Diagram

ExperimentalWorkflow start Start preparation Preparation: Add excess this compound to a known volume of solvent in a sealed vial. start->preparation equilibration Equilibration: Place vial in a constant temperature shaker. Agitate until equilibrium is reached (e.g., 24-72 hours). preparation->equilibration sampling Sampling: Allow solids to settle. Withdraw a known volume of the supernatant using a filtered syringe. equilibration->sampling weighing1 Initial Weighing: Dispense the filtered solution into a pre-weighed, dry container. sampling->weighing1 evaporation Solvent Evaporation: Evaporate the solvent in an oven at a temperature below the solute's decomposition point. weighing1->evaporation weighing2 Final Weighing: Cool the container in a desiccator and weigh to a constant mass. evaporation->weighing2 calculation Calculation: Determine the mass of the dissolved solid. Calculate solubility (e.g., in g/L or mg/mL). weighing2->calculation end End calculation->end

Caption: Isothermal saturation method workflow.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or a shaking water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing, thereby indicating that equilibrium has been reached.

  • Sample Collection:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle at the bottom of the vial.

    • Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Dispense the collected filtered solution into a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish).

    • Record the total weight of the container with the solution.

    • Place the container in an oven at a temperature sufficient to evaporate the solvent but well below the melting or decomposition point of this compound.

    • Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the container with the dried solute minus the initial mass of the empty container.

    • The solubility can then be calculated and expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or as a mole fraction.

3.4. Considerations and Best Practices

  • Purity of Materials: The purity of both the solute and the solvent is critical for accurate solubility measurements.

  • Temperature Control: Maintaining a constant and accurately known temperature is essential, as solubility is temperature-dependent.

  • Prevention of Solvent Evaporation: All containers should be tightly sealed throughout the experiment to prevent changes in concentration due to solvent loss.

  • Complete Solid Removal: Ensure that no undissolved solid is transferred during the sampling step by using an appropriate filter.

Conclusion

The solubility of this compound in organic solvents is a complex property influenced significantly by its tautomeric equilibrium. While quantitative data is sparse in the literature, a qualitative understanding can be derived from its chemical structure. For researchers and professionals in drug development, the experimental determination of solubility is crucial. The provided isothermal saturation protocol offers a robust and reliable method for obtaining accurate and reproducible solubility data, which is fundamental for formulation development, reaction optimization, and purification processes.

References

2-Amino-4-hydroxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-hydroxypyridine, along with its applications and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound that incorporates both an amino and a hydroxyl functional group on a pyridine (B92270) ring structure. These functional groups impart a versatile reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 33631-05-9[2]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [2]
Melting Point 235 - 239 °C
pKa (conjugate acid of the amino group)~4.8
Appearance White to off-white or light yellow powder[1]
Solubility Moderately soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.[3]
Storage Conditions Store at 0 - 8 °C[1]

Tautomerism: A Key Chemical Feature

A significant characteristic of this compound is its existence in tautomeric forms. It is in equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. The position of this equilibrium is influenced by the solvent environment, with the pyridone tautomer often being favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2] This tautomerism is a critical factor in the compound's chemical behavior and its interactions with biological targets.[2]

Tautomeric equilibrium of this compound.

Experimental Protocols

While specific, detailed, step-by-step protocols for the synthesis and analysis of this compound are often proprietary or published within specific research articles, this section provides a generalized methodology based on common organic chemistry practices and information available for related compounds.

Generalized Synthesis Method

One common approach to the synthesis of substituted pyridines involves the modification of the pyridine ring. A plausible, though generalized, synthetic route to this compound could involve the following conceptual steps:

  • Nitration of a Pyridine Derivative: Introduction of a nitro group onto the pyridine ring. This is often achieved using a mixture of concentrated nitric and sulfuric acids.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation.

  • Hydroxylation of the Pyridine Ring: Introduction of a hydroxyl group. This can be a more challenging step and may require specific reagents and conditions depending on the other substituents present on the ring.

A logical workflow for such a synthesis is depicted below.

Synthesis_Workflow Start Pyridine Derivative Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Reduction Reduction of Nitro Group (e.g., Fe/HCl) Nitration->Reduction Hydroxylation Hydroxylation Reduction->Hydroxylation Purification Purification (e.g., Recrystallization, Chromatography) Hydroxylation->Purification End This compound Purification->End

Conceptual workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Detection:

  • UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-280 nm.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Analysis:

  • Inject a defined volume of the sample onto the column and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. The presence of both hydrogen bond donor and acceptor groups, along with the aromatic scaffold, makes it a valuable building block for designing molecules that can interact with biological targets.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. Its functional groups can be readily modified to introduce a variety of other chemical moieties, allowing for the creation of diverse chemical libraries for drug screening.

Potential Biological Activity and Signaling Pathway Involvement

While this compound itself is not a widely recognized therapeutic agent, its structural motif is found in compounds with known biological activities. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of various enzymes.

One area of research has focused on 2-amino-4-substituted pyridines as potent inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases.

Additionally, some pyridine derivatives have shown anti-proliferative activity, with potential mechanisms involving the inhibition of key enzymes in cancer cell growth and proliferation, such as the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, upon activation, initiates a signaling cascade that promotes cell growth, proliferation, and survival.

The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibition

Hypothetical inhibition of the EGFR signaling pathway.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the region of 3300-3500 cm⁻¹) and a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and splitting patterns providing information about their positions relative to the nitrogen atom and the other substituents. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern can provide additional structural information.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxypyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-amino-4-hydroxypyridine and its key analogs. This scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds. This document details various synthetic routes, provides specific experimental protocols, and presents quantitative data in a clear, comparative format. Additionally, it visualizes key synthetic workflows and relevant biological signaling pathways to facilitate a deeper understanding of the chemistry and its applications in drug discovery.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research.[1] The core structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (hydroxyl group), allows for diverse interactions with biological targets.[2] A key characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form, which often predominates and plays a critical role in their biological activity.[2][3] These compounds have been investigated as inhibitors of various enzymes, including kinases and synthases, demonstrating their potential in developing novel therapeutics.[1][4]

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several strategic routes. The most common methods involve the construction of the pyridine (B92270) ring followed by functional group interconversions, or the direct functionalization of a pre-formed pyridine ring.

Route 1: From 2-Amino-4-chloropyridine (B16104) Derivatives

A versatile and widely used method for the synthesis of this compound and its 4-alkoxy analogs is the nucleophilic substitution of a chlorine atom in the corresponding 2-amino-4-chloropyridine precursor.

The hydrolysis of 2-amino-4-chloropyridine provides a direct route to this compound. This reaction is typically carried out under basic conditions.

Reacting 2-amino-4-chloropyridine with sodium alkoxides in a sealed tube at elevated temperatures affords the corresponding 2-amino-4-alkoxypyridine derivatives. This method is effective for introducing a variety of alkoxy groups at the 4-position.

Route 2: Ring Expansion and Subsequent Functionalization

An alternative approach involves the ring expansion of furan (B31954) derivatives to form the pyridine core, followed by functional group manipulations.

Protocol 1: Synthesis of 2-Amino-4-methoxypyridine (B134910) from 2-Amino-4-chloropyridine

This protocol describes the nucleophilic substitution of 2-amino-4-chloropyridine with sodium methoxide (B1231860).

  • Reaction Setup: 4-chloropyridin-2-amine (10 g, 78.1 mmol) is dissolved in a 1 M sodium methoxide solution (50 mL) in a sealed reaction tube.

  • Reaction: The reaction mixture is heated at 145 °C for 6 hours.

  • Work-up and Purification: Upon completion, the solvent is removed by distillation under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a 10% dichloromethane (B109758) solution in methanol (B129727) as the eluent to yield 2-amino-4-methoxypyridine as an off-white solid.[5]

Protocol 2: Synthesis of 2-Amino-4-methylpyridine (Illustrative Multi-step Synthesis)

This patented method illustrates a multi-step synthesis starting from a furan derivative.

  • Ring Expansion: Ethyl 2-(4-methylfuran) formate (B1220265) is dissolved in dimethylformamide with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture is refluxed for 24 hours. Dilute hydrochloric acid is added to adjust the pH to 2, and the aqueous phase is extracted with ethyl acetate. The pH of the aqueous phase is then adjusted to neutral with a sodium hydroxide (B78521) solution and extracted with diethyl ether. The organic phase is concentrated and dried to yield 2-amino-3-hydroxy-4-methylpyridine.[6]

  • Hydroxyl Chlorination: The 2-amino-3-hydroxy-4-methylpyridine is then reacted to replace the hydroxyl group with a chlorine atom.

  • Dechlorination: The resulting 2-amino-3-chloro-4-methylpyridine is mixed with benzoic acid and copper powder and heated to 150 °C for 1 hour. A decolorizing agent is added, and the pH is adjusted to 9. The resulting solid is filtered and dried to give the crude 2-amino-4-methylpyridine.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound analogs.

Table 1: Synthesis of 2-Amino-4-alkoxypyridines from 2-Amino-4-chloropyridine

AlkoxideSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideMethanol145679[5]

Table 2: Physical and Chemical Properties of Selected Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₅H₆N₂O110.11235 - 239White to off-white solid
2-Amino-4-methoxypyridineC₆H₈N₂O124.14120 - 121Yellow or yellow-white solid
2-Amino-4-chloropyridineC₅H₅ClN₂128.56129 - 132White crystalline solid

Mandatory Visualization

Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

G Workflow for Synthesis of 2-Amino-4-alkoxypyridines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Nucleophilic Substitution Nucleophilic Substitution 2-Amino-4-chloropyridine->Nucleophilic Substitution Sodium Alkoxide Sodium Alkoxide Sodium Alkoxide->Nucleophilic Substitution Solvent Removal Solvent Removal Nucleophilic Substitution->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography 2-Amino-4-alkoxypyridine 2-Amino-4-alkoxypyridine Column Chromatography->2-Amino-4-alkoxypyridine

Caption: Workflow for the synthesis of 2-amino-4-alkoxypyridines.

Signaling Pathways

This compound derivatives have been identified as inhibitors of several key signaling proteins implicated in disease. The following diagrams illustrate the points of intervention for these compounds in simplified signaling pathways.

Nitric Oxide Synthase (NOS) Inhibition

Certain 2-amino-4-substituted pyridine derivatives are potent inhibitors of neuronal nitric oxide synthase (nNOS).[1][7] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.

Nitric Oxide Synthase (NOS) Signaling Pathway L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Downstream Signaling Downstream Signaling Nitric Oxide (NO)->Downstream Signaling 2-Amino-4-substituted-pyridine 2-Amino-4-substituted-pyridine 2-Amino-4-substituted-pyridine->nNOS

Caption: Inhibition of nNOS by 2-amino-4-substituted pyridine derivatives.

PIM-1 Kinase Inhibition

O-alkylated derivatives of 2-pyridone, the tautomeric form of 2-hydroxypyridine, have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cancer cell proliferation and survival.[4]

PIM-1 Kinase Signaling Pathway Upstream Signals Upstream Signals PIM-1 Kinase PIM-1 Kinase Upstream Signals->PIM-1 Kinase Substrate Phosphorylation Substrate Phosphorylation PIM-1 Kinase->Substrate Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Substrate Phosphorylation->Cell Proliferation & Survival O-alkyl Pyridine Derivative O-alkyl Pyridine Derivative O-alkyl Pyridine Derivative->PIM-1 Kinase

Caption: Inhibition of PIM-1 kinase by O-alkyl pyridine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 2-amino-4-(1,2,4-triazol)pyridine have been designed as potent inhibitors of EGFR, including mutant forms that confer resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer.[8]

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival 2-Amino-4-(1,2,4-triazol)pyridine Derivative 2-Amino-4-(1,2,4-triazol)pyridine Derivative 2-Amino-4-(1,2,4-triazol)pyridine Derivative->EGFR

Caption: Inhibition of EGFR by 2-amino-4-(1,2,4-triazol)pyridine derivatives.

Conclusion

The synthesis of this compound derivatives and their analogs is a well-established area of organic chemistry with significant implications for drug discovery. The synthetic routes outlined in this guide, particularly those starting from readily available 2-amino-4-chloropyridine, offer versatile and efficient methods for accessing a wide range of analogs. The biological activity of these compounds as potent enzyme inhibitors highlights the importance of this scaffold in medicinal chemistry. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the field, while the visualized workflows and signaling pathways offer a clear conceptual framework for both the synthesis and the biological application of these important molecules. Future research in this area will likely focus on the development of more stereoselective and environmentally friendly synthetic methods, as well as the exploration of new biological targets for this privileged scaffold.

References

The Pivotal Role of 2-Amino-4-hydroxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine (B92270) scaffold is a cornerstone in the development of novel therapeutics, and among its derivatives, 2-Amino-4-hydroxypyridine has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the burgeoning applications of this compound derivatives, with a focus on their potential in oncology and the treatment of neurological disorders. We will explore their role as kinase inhibitors, delve into their mechanism of action through key signaling pathways, and provide detailed experimental protocols for their synthesis and biological evaluation.

Therapeutic Applications in Oncology

Derivatives of this compound have demonstrated significant promise as anti-cancer agents, primarily through the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth factor Receptor (EGFR) is a well-validated target in oncology, and its aberrant activation is a hallmark of several cancers.[1] Novel 2-amino-4-substituted pyridine derivatives have been developed as potent EGFR inhibitors, demonstrating significant activity against both wild-type and mutant forms of the receptor, including the drug-resistant T790M mutation.[2][3]

Quantitative Data on EGFR Inhibitors:

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
10c EGFR L858R/T790MNot SpecifiedH1975Potent Activity[2]
10j U87-EGFRvIIINot SpecifiedU87-EGFRvIII>3-fold more potent than Osimertinib[2]
8a EGFR L858R/T790M3.9NCI-H19750.75[4]
7a EGFR L858R/T790M/C797S9.9H1975-EGFR L858R/T790M/C797S0.33[2]

EGFR Signaling Pathway Inhibition:

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. The synthesized inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting these downstream signals.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling axis. Several series of pyridine-containing compounds, including those with the this compound scaffold, have been developed as potent VEGFR-2 inhibitors.[5][6][7]

Quantitative Data on VEGFR-2 Inhibitors:

Compound IDTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 10 VEGFR-20.12HepG24.25[5]
Compound 8 VEGFR-20.13HepG24.34[5]
Compound 9 VEGFR-20.13HepG24.68[5]
Compound 6 VEGFR-20.06083HCT-1169.3[6]
Compound 11 VEGFR-20.19HepG-29.52[7]

VEGFR-2 Signaling Pathway Inhibition:

The diagram below illustrates how this compound derivatives inhibit the VEGFR-2 signaling pathway. Binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ/PKC/MAPK and PI3K/AKT cascades. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. The inhibitors block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 signaling pathway inhibition.
Colon Cancer and FOXA2 Suppression

Recent studies have highlighted the potential of 2-amino-4-(1-piperidine) pyridine in colon cancer treatment through the suppression of Forkhead box A2 (FOXA2) expression.[8] FOXA2 is a transcription factor that has been implicated in the proliferation, migration, and invasion of colon cancer cells.[8]

Quantitative Data on Antiproliferative Activity in Colon Cancer Cell Lines:

CompoundCell LineIC50 (µM)Reference
DZ-BAU2021-14N HCT-11627[9]
DZ-BAU2021-14N HT-2919[9]

FOXA2-Mediated Signaling in Colon Cancer:

The 2-amino-4-(1-piperidine) pyridine derivative has been shown to downregulate FOXA2.[8] FOXA2 has been reported to promote colorectal cancer progression and targets BCL2-Associated X (BAX) protein, a pro-apoptotic factor.[1] Furthermore, FOXA2 is suppressed by the E3 ubiquitin ligase TRIM36, leading to the induction of ferroptosis via the NRF2/GPX4 pathway.[10] The diagram below illustrates the putative mechanism where inhibition of FOXA2 can lead to increased apoptosis and ferroptosis, thereby inhibiting tumor growth.

FOXA2_Pathway Inhibitor 2-amino-4-(1-piperidine) pyridine FOXA2 FOXA2 Inhibitor->FOXA2 Suppresses NRF2_GPX4 NRF2/GPX4 Pathway FOXA2->NRF2_GPX4 Inhibits BAX BAX FOXA2->BAX Inhibits TRIM36 TRIM36 TRIM36->FOXA2 Induces Degradation Ferroptosis Ferroptosis NRF2_GPX4->Ferroptosis Induces Apoptosis Apoptosis BAX->Apoptosis Induces TumorGrowth Tumor Growth & Proliferation Ferroptosis->TumorGrowth Apoptosis->TumorGrowth

FOXA2 signaling in colon cancer.

Applications in Neurological and Proliferative Disorders

The aminopyridine scaffold is also being explored for its therapeutic potential in neurological and other proliferative disorders through the inhibition of Vaccinia-Related Kinases (VRK1 and VRK2).

VRK1 and VRK2 Inhibition

VRK1 and VRK2 are serine/threonine kinases involved in cell cycle regulation, DNA damage response, and chromatin remodeling.[11][12] VRK1 overexpression is associated with poor prognosis in several cancers, while VRK2 has been linked to neurological disorders such as schizophrenia and epilepsy.[11][13] The development of selective inhibitors for these kinases is therefore of significant therapeutic interest.

Quantitative Data on VRK1/VRK2 Inhibitors:

Compound IDTargetIC50 (nM)Reference
Compound 26 VRK1150[12]
Compound 5 VRK1260[12]
VRK1-IN-1 VRK1 (on Histone H3)250[6]
VRK1-IN-1 VRK1 (on p53)340[6]

VRK1/VRK2 Signaling and Inhibition:

VRK1 is a nuclear kinase that phosphorylates several transcription factors, including p53 and c-Jun, and is involved in cell cycle progression.[14][15] VRK2 is primarily cytoplasmic and can modulate MAPK signaling pathways by interacting with scaffold proteins like JIP1 and KSR1.[16] The diagram below depicts the roles of VRK1 and VRK2 and how their inhibition by aminopyridine derivatives can impact cell proliferation and signaling.

VRK_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VRK1 VRK1 p53 p53 VRK1->p53 Phosphorylates cJun c-Jun VRK1->cJun Phosphorylates CellCycle Cell Cycle Progression p53->CellCycle cJun->CellCycle Inhibitor1 Aminopyridine Derivative (VRK1i) Inhibitor1->VRK1 Inhibits VRK2 VRK2 JIP1_KSR1 JIP1/KSR1 Scaffolds VRK2->JIP1_KSR1 Binds to MAPK_Pathway MAPK Signaling JIP1_KSR1->MAPK_Pathway Modulates Inhibitor2 Aminopyridine Derivative (VRK2i) Inhibitor2->VRK2 Inhibits

VRK1 and VRK2 signaling and inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 2-amino-4-substituted pyridine EGFR inhibitor and for key biological assays.

Synthesis of 2-amino-4-(1,2,4-triazol)pyridine EGFR Inhibitors

This protocol is adapted from the synthesis of potent EGFR inhibitors.[17]

General Workflow for Synthesis:

Synthesis_Workflow A Starting Material: 2-amino-4-chloropyridine (B16104) B Step 1: Suzuki Coupling (Introduction of Aryl Group) A->B C Intermediate: 2-amino-4-arylpyridine B->C D Step 2: Diazotization & Azide (B81097) Formation C->D E Intermediate: 2-azido-4-arylpyridine D->E F Step 3: Staudinger Reaction & Amidation E->F G Intermediate: N-(4-arylpyridin-2-yl)acetamide F->G H Step 4: Cyclization with Hydrazine (B178648) G->H I Final Product: 2-amino-4-(1,2,4-triazol)pyridine derivative H->I

General synthetic workflow.

Step-by-step Protocol:

  • Synthesis of 2-amino-4-arylpyridine: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a mixture of toluene, ethanol (B145695), and water (2:1:1) is added the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq). The mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Synthesis of 2-azido-4-arylpyridine: To a solution of the 2-amino-4-arylpyridine (1.0 eq) in aqueous HCl (6 M) at 0 °C is added a solution of NaNO₂ (1.2 eq) in water dropwise. The mixture is stirred at 0 °C for 1 hour. Then, a solution of NaN₃ (1.5 eq) in water is added slowly. The reaction is stirred for another 2 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried to give the azide intermediate.

  • Synthesis of N-(4-arylpyridin-2-yl)acetamide: A solution of the 2-azido-4-arylpyridine (1.0 eq) and triphenylphosphine (B44618) (1.2 eq) in THF is stirred at room temperature for 4 hours. Acetic anhydride (B1165640) (2.0 eq) is then added, and the mixture is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Synthesis of the final 2-amino-4-(1,2,4-triazol)pyridine derivative: A mixture of the N-(4-arylpyridin-2-yl)acetamide (1.0 eq) and hydrazine hydrate (B1144303) (5.0 eq) in ethanol is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is purified by recrystallization to afford the final product.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol is a general method for determining the IC50 values of kinase inhibitors, adapted from commercially available assay kits.[18][19]

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and a 2X solution of the FRET-peptide substrate in the appropriate kinase buffer.

    • Prepare a 4X solution of the test compound in 100% DMSO, followed by serial dilutions.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X test compound or control to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/peptide substrate mixture to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Development Reaction:

    • Add 2.5 µL of a 4X ATP solution to start the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the Development Reagent to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

    • Calculate the emission ratio (445 nm / 520 nm) and determine the percent inhibition based on controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[20][21]

  • Cell Seeding:

    • Harvest and count cells (e.g., HCT116 or HT-29).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents, particularly in the realm of oncology and neurological disorders. The derivatives discussed in this guide demonstrate potent inhibitory activity against key kinases such as EGFR, VEGFR-2, VRK1, and VRK2, translating to significant antiproliferative effects in various cancer cell lines. The modulation of the FOXA2 pathway in colon cancer further expands the therapeutic potential of this versatile chemical entity. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate new compounds based on this promising scaffold. Future research will undoubtedly continue to unlock the full potential of this compound in the ongoing quest for more effective and targeted medicines.

References

2-Amino-4-hydroxypyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxypyridine is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, including an amino group, a hydroxyl group, and a pyridine (B92270) ring, provide multiple reactive sites for a wide array of chemical transformations. This allows for the construction of diverse and complex molecular architectures, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties and Tautomerism

This compound is typically a white to light yellow crystalline powder. A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form (2-amino-1H-pyridin-4-one).[1] The position of this equilibrium is influenced by the solvent environment, with the pyridone tautomer often being favored in polar solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[1] This tautomerism plays a critical role in its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₆N₂O[1]
Molecular Weight110.11 g/mol [1]
AppearanceWhite to light yellow crystalline powder-
Melting Point~210-214 °C-
SolubilitySoluble in polar solvents (e.g., water, methanol). Limited solubility in non-polar solvents.[1]
TautomerismExists in equilibrium with 2-amino-1H-pyridin-4-one[1]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueFeatureApproximate Position/ValueReference(s)
FTIR N-H stretching (amino group)3200-3400 cm⁻¹[1]
O-H stretching (hydroxyl group)2500-3300 cm⁻¹ (broad)[1]
C=O stretching (pyridone tautomer)~1640 cm⁻¹[2]
N-H scissoring (amino group)~1620 cm⁻¹
C-N stretching1330-1260 cm⁻¹
¹H NMR Aromatic Protonsδ 6.0 - 8.0 ppm[3]
¹³C NMR Aromatic Carbonsδ 100 - 160 ppm[3]
Carbonyl Carbon (pyridone tautomer)δ > 160 ppm[1]
Mass Spec Molecular Ion (M+)m/z = 110[1]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, often employing multi-component reactions or starting from readily available pyridine precursors.

General Synthetic Approaches

One common strategy involves the reaction of active methylene (B1212753) compounds with other reagents to construct the pyridine ring. For instance, the condensation of ethyl cyanoacetate (B8463686) with a guanidine (B92328) derivative can lead to a related diaminohydroxypyrimidine, highlighting a potential pathway.[4] Another approach is the hydrolysis of a 2-amino-4-halopyridine.[5] For example, 2-amino-4-chloropyridine (B16104) can be hydrolyzed under basic conditions to yield this compound.[6]

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of this compound.

G General Synthetic Workflow for this compound Derivatives cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactions cluster_application Applications Pyridine Precursor Pyridine Precursor Synthesis Synthesis Pyridine Precursor->Synthesis Reagents Reagents Reagents->Synthesis This compound This compound Synthesis->this compound Functionalization Functionalization This compound->Functionalization Derivatives Derivatives Functionalization->Derivatives Pharmaceuticals Pharmaceuticals Derivatives->Pharmaceuticals Agrochemicals Agrochemicals Derivatives->Agrochemicals Materials Materials Derivatives->Materials

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

While a single definitive protocol is not universally cited, the following represents a plausible and detailed experimental procedure for the synthesis of this compound based on established chemical transformations of similar compounds.

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Amino-4-chloropyridine

This protocol is based on the general principle of nucleophilic aromatic substitution (hydrolysis) of a halopyridine.[5][6]

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in an aqueous solution of NaOH or KOH (e.g., 2-4 M).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with concentrated HCl to a pH of approximately 7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Organic Synthesis

The presence of multiple reactive sites makes this compound a valuable scaffold for generating a diverse range of derivatives.

Pharmaceutical Applications

A significant application of the 2-aminopyridine (B139424) scaffold is in the development of inhibitors for neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. Derivatives of 2-aminopyridine have been shown to be potent and selective inhibitors of nNOS. The synthesis of these inhibitors often involves the functionalization of the 2-aminopyridine core, for example, through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce side chains that enhance binding to the enzyme's active site.

The following diagram illustrates the general concept of nNOS inhibition by 2-aminopyridine derivatives.

G Mechanism of nNOS Inhibition 2-Aminopyridine_Derivative 2-Aminopyridine_Derivative nNOS_Active_Site nNOS_Active_Site 2-Aminopyridine_Derivative->nNOS_Active_Site Binds to Inhibition Inhibition nNOS_Active_Site->Inhibition Leads to Nitric_Oxide_Production Nitric_Oxide_Production nNOS_Active_Site->Nitric_Oxide_Production Catalyzes L-Arginine L-Arginine L-Arginine->nNOS_Active_Site Normal Substrate

References

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Privileged Scaffold in Medicinal Chemistry

2-Amino-4-hydroxypyridine, a heterocyclic organic compound, stands as a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in medicinal chemistry, leading to its incorporation into a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a particular focus on its role in drug discovery and the modulation of key signaling pathways.

Discovery and Historical Context

A crucial aspect of this compound's chemistry is its existence in tautomeric forms. It is in equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. The pyridone tautomer is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond. This tautomerism plays a critical role in the compound's chemical behavior and its interactions with biological targets.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are fundamental to its identification, characterization, and application in various chemical processes.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₆N₂O[2]
Molecular Weight110.11 g/mol [2]
AppearanceWhite to off-white or light yellow solid/crystalline powder[2]
Melting Point235 - 239 °C[2]
SolubilityModerately soluble in water; soluble in ethanol (B145695) and acetone[2]
pKa (of conjugate acid)~4.8[2]

Table 2: Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹) / Chemical Shift (δ, ppm)AssignmentReference(s)
FTIR 3400-3200 (broad)O-H and N-H stretching[3]
1650-1580N-H bending[3]
1680-1640C=C stretching[3]
1320-1000C-O stretching[3]
¹H NMR 1.0-4.0-NH₂[4]
6.0-9.5Aromatic protons[4]
0.5-5.0-OH[4]
¹³C NMR 110-150Aromatic carbons[5]
50-70C-O[5]

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are typical ranges for the respective functional groups.

Key Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below is a representative experimental protocol for a related compound, which illustrates the general principles that can be applied.

Synthesis of a 2-Amino-4-substituted Pyridine (B92270) Derivative

A common strategy for synthesizing substituted aminopyridines involves the modification of a pre-existing pyridine ring. For instance, the synthesis of 2-amino-4-methylpyridine (B118599) can be achieved through a multi-step process.[6]

Step 1: Ring Expansion and Hydroxylation Ethyl 2-(4-methylfuran) formate (B1220265) is dissolved in dimethylformamide (DMF), and a water-removing agent and formamide (B127407) are added. Ammonia gas is introduced, and the mixture is refluxed for 24 hours. After cooling, dilute hydrochloric acid is added to adjust the pH to 2. The aqueous phase is extracted with ethyl acetate, and then the pH is adjusted to neutral with a sodium hydroxide (B78521) solution. The product, 2-amino-3-hydroxy-4-methylpyridine, is extracted with diethyl ether, and the organic phase is concentrated and dried.[6]

Step 2: Chlorination The resulting 2-amino-3-hydroxy-4-methylpyridine is dissolved in dichloroethane with phosphorus trichloride (B1173362) and an acid-binding agent. The mixture is refluxed for 6 hours. The cooled mixture is then added to ice water, and a decolorizing agent is used. The pH is adjusted to neutral, and the product, 2-amino-3-chloro-4-methylpyridine, is extracted with ethyl acetate, concentrated, and dried.[6]

Step 3: Dechlorination The 2-amino-3-chloro-4-methylpyridine is mixed with benzoic acid and copper powder and heated to 150°C for 1 hour. A decolorizing agent is added to the reaction solution, and the pH is adjusted to 9. The crude product, 2-amino-4-methylpyridine, is obtained by filtration and drying.[6]

Purification: The crude product can be purified by salification with an acid, extraction with an organic solvent, and then basification to precipitate the pure product, which can be further purified by recrystallization or chromatography.[6]

G cluster_synthesis Synthesis of a 2-Amino-4-substituted Pyridine Start Ethyl 2-(4-methylfuran) formate Step1 Ring Expansion & Hydroxylation (NH3, Formamide, H2O remover) Start->Step1 Intermediate1 2-Amino-3-hydroxy-4-methylpyridine Step1->Intermediate1 Step2 Chlorination (PCl3) Intermediate1->Step2 Intermediate2 2-Amino-3-chloro-4-methylpyridine Step2->Intermediate2 Step3 Dechlorination (Benzoic acid, Cu) Intermediate2->Step3 Product 2-Amino-4-methylpyridine Step3->Product

A representative workflow for the synthesis of a 2-amino-4-substituted pyridine.

Role in Drug Discovery and Signaling Pathways

This compound and its derivatives are of significant interest in drug discovery, particularly in the development of enzyme inhibitors. One of the most prominent examples is their use as scaffolds for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Nitric oxide (NO) is a crucial signaling molecule in the nervous system, involved in processes such as neurotransmission, learning, and memory.[7] It is synthesized from L-arginine by nitric oxide synthases (NOS). The neuronal isoform, nNOS, is a calcium-dependent enzyme.[8] Overproduction of NO by nNOS has been implicated in various neurodegenerative disorders.[9]

The catalytic process of nNOS involves the transfer of electrons from NADPH via FAD and FMN in the reductase domain to the heme iron in the oxygenase domain.[10] This leads to the oxidation of L-arginine to L-citrulline and NO.[11]

G cluster_nNOS nNOS Signaling Pathway Ca Ca²⁺/Calmodulin nNOS nNOS (Neuronal Nitric Oxide Synthase) Ca->nNOS activates NADPH NADPH NADPH->nNOS e⁻ donor NO Nitric Oxide (NO) nNOS->NO produces L_Citrulline L-Citrulline nNOS->L_Citrulline produces L_Arginine L-Arginine L_Arginine->nNOS substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effects (e.g., Neurotransmission, Synaptic Plasticity) PKG->Downstream phosphorylates targets

The neuronal nitric oxide synthase (nNOS) signaling pathway.

Mechanism of Inhibition by 2-Aminopyridine (B139424) Derivatives

Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of nNOS.[10][11] The 2-aminopyridine moiety is crucial for binding to the active site of the enzyme. It forms key hydrogen-bonding interactions with a glutamate (B1630785) residue (Glu597 in human nNOS) in the active site, mimicking the binding of the natural substrate, L-arginine.[10][12] By occupying the active site, these inhibitors prevent the binding of L-arginine and thus block the production of nitric oxide. The selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is achieved by modifying the rest of the molecule to exploit subtle differences in the active site architecture of the different NOS isoforms.[11]

G cluster_inhibition Mechanism of nNOS Inhibition L_Arginine L-Arginine nNOS_active_site nNOS Active Site (contains Glu597) L_Arginine->nNOS_active_site Binds to Binding Binding nNOS_active_site->Binding Inhibitor 2-Aminopyridine Derivative Inhibitor->Binding No_NO No NO Production Binding->No_NO Leads to

Inhibition of nNOS by a 2-aminopyridine derivative.

Conclusion

This compound is a molecule of profound importance in synthetic and medicinal chemistry. Its rich chemical properties, stemming from its tautomeric nature and the presence of versatile functional groups, have enabled its use as a foundational building block for a diverse range of applications. The continued exploration of this privileged scaffold in drug discovery, particularly in the development of selective enzyme inhibitors, promises to yield novel therapeutic agents for a variety of diseases. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its historical context to its role in modulating critical biological pathways, underscoring its enduring significance in the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-Amino-4-hydroxypyridine, a versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The presence of both an amino and a hydroxyl group on the pyridine (B92270) ring offers multiple avenues for functionalization, making it a valuable scaffold in drug discovery and development. This document outlines key synthetic transformations, including N-acylation, O-sulfonylation, and Suzuki-Miyaura cross-coupling, to generate diverse molecular architectures for screening and lead optimization.

Introduction

This compound is a privileged heterocyclic building block in medicinal chemistry.[1] Its derivatives have been explored for a range of therapeutic applications, including as agents for neurological disorders, as well as anti-inflammatory and anti-cancer agents.[2] The strategic manipulation of the amino and hydroxyl functionalities allows for the introduction of various substituents and the construction of complex molecules.[1][3] This document details reliable methods for the derivatization of this compound to access key pharmaceutical intermediates.

Key Synthetic Transformations

The synthetic utility of this compound is primarily centered around the selective functionalization of its amino and hydroxyl groups. The following sections provide detailed protocols for three fundamental transformations that serve as a gateway to a diverse range of pharmaceutical intermediates.

G A This compound B N-Acylated Intermediate A->B N-Acylation C O-Sulfonylated Intermediate (e.g., Triflate) A->C O-Sulfonylation E Diverse Pharmaceutical Scaffolds B->E D Suzuki-Miyaura Coupling Product (Biaryl Intermediate) C->D Suzuki-Miyaura Coupling D->E G cluster_0 Experimental Workflow A 1. O-Sulfonylation of this compound B 2. Purification of 2-Amino-4-(trifluoromethanesulfonyloxy)pyridine A->B C 3. Suzuki-Miyaura Coupling with Arylboronic Acid B->C D 4. Work-up and Purification C->D E Final Product: 2-Amino-4-arylpyridine D->E G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene Gene Expression nucleus->gene inhibitor JAK Inhibitor (Derived from This compound) inhibitor->jak blocks activation

References

Application Notes and Protocols for 2-Amino-4-hydroxypyridine Derivatives in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utilization of aminopyridine-based compounds, exemplified by the fungicide aminopyrifen (B605478) and the herbicide aminopyralid (B1667105), in agrochemical formulations. While 2-Amino-4-hydroxypyridine serves as a versatile precursor for various pyridine (B92270) derivatives, the following sections detail the application, mechanism of action, and experimental protocols for representative aminopyridine agrochemicals.[1][2]

Fungicidal Applications: The Case of Aminopyrifen

Aminopyrifen is a novel 2-aminonicotinate fungicide demonstrating a unique mode of action and broad-spectrum activity against a variety of plant pathogenic fungi.[3][4][5] It is particularly effective against Ascomycetes and related anamorphic fungi.[3][4][5]

Mechanism of Action

Aminopyrifen functions by inhibiting the GWT-1 protein, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors in fungi.[3][4] GPI-anchors are crucial for attaching proteins to the fungal cell wall, and their inhibition disrupts cell wall integrity, leading to a halt in mycelial growth.[4] This novel mechanism of action means that aminopyrifen does not exhibit cross-resistance with existing classes of fungicides such as benzimidazoles, dicarboximides, and strobilurins.[3]

Fungicidal_Mechanism cluster_fungus Fungal Cell GPI_Biosynthesis GPI-Anchor Biosynthesis Cell_Wall_Proteins Cell Wall Proteins GPI_Biosynthesis->Cell_Wall_Proteins Anchors GWT1_Protein GWT-1 Protein GWT1_Protein->GPI_Biosynthesis Catalyzes Cell_Wall Cell Wall Integrity Cell_Wall_Proteins->Cell_Wall Maintains Mycelial_Growth_Inhibition Mycelial Growth Inhibition Cell_Wall->Mycelial_Growth_Inhibition Disruption leads to Aminopyrifen Aminopyrifen Inhibition Aminopyrifen->Inhibition Inhibition->GWT1_Protein Inhibits

Figure 1: Mechanism of action of Aminopyrifen.

Efficacy Data

Aminopyrifen has demonstrated high efficacy at low concentrations against a range of economically important plant pathogens. The following table summarizes its 50% effective concentration (EC50) values from in vitro and in vivo studies.

PathogenDiseaseIn Vitro EC50 (mg/L)[3][4]In Vivo EC50 (mg/L)[3]
Botrytis cinereaGray Mold0.00393.6 (Cucumber)
Colletotrichum acutatumAnthracnose0.23-
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt0.12-
Sclerotinia sclerotiorumWhite Mold0.011-
Venturia inaequalisApple Scab0.016-
Podosphaera xanthiiPowdery Mildew-4.3 (Cucumber)
Pyricularia oryzaeRice Blast-1.2 (Rice)
Rhizoctonia solaniRhizoctonia Root Rot0.029-
Experimental Protocols

This protocol determines the direct inhibitory effect of a test compound on fungal mycelial growth.

in_vitro_fungicide Start Start Prepare_Media Prepare potato dextrose agar (B569324) (PDA) with various concentrations of Aminopyrifen. Start->Prepare_Media Inoculate Place a mycelial plug of the target fungus on the center of each plate. Prepare_Media->Inoculate Incubate Incubate plates at 20-25°C in the dark. Inoculate->Incubate Measure Measure the diameter of fungal colonies at regular intervals. Incubate->Measure Calculate Calculate the percentage of growth inhibition relative to the control. Measure->Calculate Determine_EC50 Determine the EC50 value. Calculate->Determine_EC50 End End Determine_EC50->End

Figure 2: Workflow for in vitro fungicide efficacy testing.

Materials:

  • Aminopyrifen (technical grade)

  • Acetone (B3395972) (for stock solution)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Cultures of target fungi

  • Incubator

Procedure:

  • Prepare a stock solution of aminopyrifen in acetone.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the required volume of the aminopyrifen stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with acetone only.

  • Pour the amended and control PDA into sterile petri dishes.

  • Once the agar has solidified, place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each plate.

  • Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control plates and T is the average diameter of the colony in the treated plates.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol evaluates the protective and curative activity of the fungicide on host plants.

Materials:

  • Aminopyrifen formulation (e.g., Suspension Concentrate - SC)

  • Host plants (e.g., cucumber, tomato seedlings)

  • Spore suspension of the target pathogen

  • Spray gun or atomizer

  • Greenhouse or controlled environment chamber

Procedure:

  • Preventive Application:

    • Prepare different concentrations of the aminopyrifen formulation in water.

    • Spray the fungicide solutions onto healthy host plants until runoff.[3]

    • Allow the plants to dry.

    • One day after treatment, inoculate the plants by spraying a spore suspension of the target pathogen.[3]

  • Curative Application:

    • Inoculate healthy host plants with a spore suspension of the target pathogen.

    • After a specific incubation period (e.g., 24 hours), apply the fungicide solutions as described above.

  • Control Groups:

    • Include an untreated, inoculated control group and a mock-treated (water spray) inoculated control group.

  • Incubation and Assessment:

    • Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

    • After a set period (e.g., 7-14 days), assess the disease severity on each plant using a rating scale (e.g., percentage of leaf area infected).

  • Data Analysis:

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

    • Determine the EC50 value for in vivo efficacy.

Herbicidal Applications: The Case of Aminopyralid

Aminopyralid is a selective, systemic herbicide used for the control of broadleaf weeds, particularly in pastures, rangelands, and industrial areas.[2][6] It belongs to the picolinic acid family of herbicides.[7]

Mechanism of Action

Aminopyralid is a synthetic auxin.[2] It mimics the action of the natural plant hormone auxin, but at much higher concentrations. This leads to uncontrolled and disorganized plant growth in susceptible broadleaf plants. The herbicide is absorbed through the leaves and roots and translocates throughout the plant, accumulating in the meristematic tissues where it disrupts cell division and elongation, ultimately leading to the death of the weed.[2] Grasses are generally tolerant to aminopyralid.[2]

Herbicide_Mechanism cluster_plant Susceptible Broadleaf Plant Auxin_Receptors Auxin Receptors Gene_Expression Gene Expression (Growth Regulating Genes) Auxin_Receptors->Gene_Expression Regulates Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Receptors->Uncontrolled_Growth Overstimulates Normal_Growth Normal Plant Growth Gene_Expression->Normal_Growth Controls Aminopyralid Aminopyralid (Synthetic Auxin) Aminopyralid->Auxin_Receptors Binds to Weed_Death Weed Death Uncontrolled_Growth->Weed_Death

Figure 3: Mechanism of action of Aminopyralid.

Efficacy Data

Aminopyralid is effective against a wide range of broadleaf weeds at low application rates. The following table provides examples of its efficacy.

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Control Efficacy (%)Reference
Ambrosia psilostachyaWestern Ragweed8983-100[8]
Xanthium strumariumCommon Cocklebur33 (in mixture)>95[9]
Amaranthus retroflexusRedroot Pigweed33 (in mixture)>95[9]
Cirsium arvenseCanada Thistle33 (in mixture)>95[9]
Solanum nigrumBlack Nightshade33 (in mixture)>95[9]
Physalis angulataCutleaf Groundcherry33 (in mixture)95[9]
Experimental Protocols

This protocol is designed to rapidly assess the herbicidal activity of a compound on various weed species under controlled conditions.

greenhouse_herbicide Start Start Plant_Weeds Sow seeds of target weed species in pots. Start->Plant_Weeds Grow_Plants Grow plants in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage). Plant_Weeds->Grow_Plants Apply_Herbicide Apply Aminopyralid formulation at various rates using a track sprayer. Grow_Plants->Apply_Herbicide Incubate Return plants to the greenhouse and observe. Apply_Herbicide->Incubate Assess_Injury Assess plant injury at regular intervals (e.g., 7, 14, 21 days after treatment) using a visual rating scale (0-100%). Incubate->Assess_Injury Measure_Biomass At the end of the experiment, harvest the above-ground biomass and measure fresh or dry weight. Assess_Injury->Measure_Biomass Analyze_Data Analyze data to determine the effective dose. Measure_Biomass->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for greenhouse herbicide efficacy testing.

Materials:

  • Aminopyralid formulation

  • Pots with a suitable growing medium

  • Seeds of various weed species

  • Greenhouse with controlled temperature and light

  • Track sprayer for uniform application

Procedure:

  • Sow seeds of the target weed species in pots and grow them in a greenhouse.

  • When the weeds have reached the desired growth stage (e.g., 2-4 true leaves), thin them to a uniform number per pot.

  • Prepare a range of concentrations of the aminopyralid formulation.

  • Apply the herbicide solutions to the weeds using a calibrated track sprayer to ensure uniform coverage.

  • Include an untreated control group.

  • Return the pots to the greenhouse and arrange them in a randomized complete block design.

  • Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

  • At the end of the experiment, harvest the above-ground plant material, and measure the fresh or dry weight to quantify the reduction in biomass.

  • Analyze the data to determine the dose-response curve and the effective dose for each weed species.

This protocol is for evaluating the performance of a herbicide under real-world agricultural conditions.

Materials:

  • Aminopyralid formulation

  • Field plot with a natural or seeded infestation of target weeds

  • Calibrated field sprayer

  • Data collection tools (e.g., quadrats, rating scales)

Procedure:

  • Select a suitable field site with a uniform distribution of the target weed species.

  • Design the experiment using a randomized complete block design with multiple replications.

  • Mark out individual plots of a specific size.

  • Apply the aminopyralid formulation at different rates using a calibrated field sprayer at the appropriate weed and crop growth stage.

  • Include an untreated control plot in each replication.

  • At various time points after application (e.g., 14, 28, 56 days), assess the weed control efficacy. This can be done through:

    • Visual ratings of percent weed control.

    • Weed density counts within quadrats.

    • Weed biomass sampling.

  • Assess crop tolerance by visually rating any phytotoxicity symptoms on the crop.

  • At the end of the growing season, harvest the crop from each plot to determine the yield.

  • Analyze the data statistically to compare the effectiveness of the different herbicide rates and their impact on crop yield.

Plant Growth Regulator Applications

While specific commercial applications of this compound derivatives as plant growth regulators are not as well-documented as their fungicidal and herbicidal uses, the aminopyridine and related pyridine structures are known to influence plant development. For instance, some pyridine carboxylic acids, including aminopyralid, act as synthetic auxins, which are a class of plant growth regulators.[2][10] The effect of such compounds can range from promoting root growth at very low concentrations to the herbicidal effects seen at higher doses.

Potential Mechanisms of Action

Derivatives of aminopyridine could potentially influence plant growth through several pathways:

  • Modulation of Auxin Activity: As seen with aminopyralid, they can mimic or interfere with natural auxin signaling.

  • Cytokinin-like Activity: Certain aminopyridines might promote cell division and shoot formation, similar to cytokinins.

  • Gibberellin Biosynthesis Inhibition: Some heterocyclic compounds are known to block the synthesis of gibberellins, leading to reduced stem elongation.

Experimental Protocol: Seedling Growth Assay

This protocol can be used to screen for plant growth regulatory effects of novel this compound derivatives.

Materials:

  • Test compounds (derivatives of this compound)

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes with filter paper or agar-based medium

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a range of concentrations of the test compounds.

  • Sterilize the seeds and place them on the filter paper or agar medium in petri dishes.

  • Add a specific volume of the test solution to each petri dish. Include a water-only control.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After a set period (e.g., 7-10 days), measure the following parameters:

    • Seed germination percentage.

    • Primary root length.

    • Shoot (hypocotyl) length.

    • Number of lateral roots.

    • Seedling fresh and dry weight.

  • Analyze the data to identify any statistically significant stimulation or inhibition of growth parameters compared to the control.

This comprehensive guide provides a foundation for the research and development of agrochemical formulations based on aminopyridine derivatives. The provided protocols and data serve as a starting point for further investigation into the potential of this chemical class in agriculture.

References

Application Notes and Protocols: 2-Amino-4-hydroxypyridine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-amino-4-hydroxypyridine as a versatile reagent in analytical chemistry. The protocols detailed below are based on established analytical principles and offer a starting point for method development and validation.

Application Note 1: Spectrophotometric Determination of Nitrite (B80452)

Introduction

This compound, an aromatic amine, is a promising candidate for the colorimetric determination of nitrite in various samples, including water and biological fluids. The method is based on the Griess diazotization reaction, where in an acidic medium, nitrite reacts with an aromatic amine to form a diazonium salt. This intermediate then couples with another aromatic compound to produce a highly colored azo dye, the absorbance of which is proportional to the nitrite concentration. While specific literature on this compound for this application is emerging, its structural similarity to other reagents used in Griess-type assays suggests its utility.

Principle

The analytical methodology involves two key steps:

  • Diazotization: In an acidic solution, nitrite ions (NO₂⁻) react with this compound to form a diazonium salt.

  • Coupling Reaction: The diazonium salt is then coupled with a suitable agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the initial nitrite concentration.

Potential Applications

  • Environmental monitoring of nitrite in water samples.

  • Food quality control, particularly in cured meats.

  • Clinical chemistry for the determination of nitrite in biological samples as an indicator of nitric oxide production.

Experimental Protocol: Spectrophotometric Determination of Nitrite

This protocol describes a proposed method for the determination of nitrite using this compound.

1. Materials and Reagents

  • This compound (AHP) solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 5% (v/v) hydrochloric acid.

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and refrigerate.

  • Hydrochloric acid (HCl), 5% (v/v).

  • Nitrite stock solution (1000 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.

  • Nitrite working standards: Prepare a series of standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 10 mg/L.

2. Instrumentation

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

3. Procedure

  • Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.

  • Add 1.0 mL of the this compound solution and mix well.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 1.0 mL of the NED solution and mix thoroughly.

  • Dilute to the mark with deionized water and mix.

  • Allow the color to develop for 20 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is expected to be in the range of 520-550 nm, against a reagent blank.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of nitrite in the sample from the calibration curve.

4. Quantitative Data (Hypothetical Validation Data)

The following table summarizes the expected performance characteristics of the method, based on typical results for similar Griess-type assays.[1][2]

ParameterResult
Linearity Range0.1 - 10.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantitation (LOQ)0.06 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

5. Workflow Diagram

G cluster_prep Sample and Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample/Standard Mix1 Mix Sample + AHP Sample->Mix1 AHP_Sol AHP Solution AHP_Sol->Mix1 NED_Sol NED Solution Mix2 Add NED NED_Sol->Mix2 Diazotization Diazotization (5 min) Mix1->Diazotization Diazotization->Mix2 Coupling Color Development (20 min) Mix2->Coupling Spectro Measure Absorbance at λmax Coupling->Spectro Calib Construct Calibration Curve Spectro->Calib Result Determine Nitrite Concentration Calib->Result

Workflow for the spectrophotometric determination of nitrite.

Application Note 2: Chelation Agent for Spectrophotometric Determination of Metal Ions

Introduction

This compound possesses both amino and hydroxyl groups, making it an excellent chelating agent for various metal ions.[3] The formation of stable metal-ligand complexes often results in a significant change in the UV-Visible absorption spectrum, which can be exploited for the quantitative determination of metal ions. This application is particularly relevant for the analysis of transition metals in environmental and biological samples.

Principle

The reaction of this compound with a metal ion (Mⁿ⁺) leads to the formation of a colored complex. The absorbance of this complex at a specific wavelength is proportional to the concentration of the metal ion. The stoichiometry of the complex and the optimal reaction conditions (e.g., pH, reagent concentration, and temperature) need to be determined for each specific metal ion.

Potential Applications

  • Quantification of transition metal ions such as copper(II), iron(III), and nickel(II) in water and wastewater.

  • Analysis of trace metals in pharmaceutical formulations and biological samples.

Experimental Protocol: Spectrophotometric Determination of a Metal Ion (e.g., Copper(II))

This protocol provides a general framework for developing a spectrophotometric method for metal ion determination.

1. Materials and Reagents

  • This compound (AHP) solution (concentration to be optimized, e.g., 0.01 M).

  • Buffer solution (pH to be optimized based on the metal ion).

  • Metal ion stock solution (1000 mg/L).

  • Metal ion working standards.

2. Instrumentation

  • UV-Visible Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

3. Procedure

  • Method Development:

    • Determination of λmax: Prepare a solution of the metal-AHP complex and scan the absorbance from 300 to 800 nm to determine the wavelength of maximum absorbance.

    • Effect of pH: Study the effect of pH on the complex formation by varying the pH of the solution and measuring the absorbance at λmax.

    • Effect of Reagent Concentration: Investigate the effect of AHP concentration on the absorbance to ensure complete complexation.

    • Stoichiometry: Determine the metal-to-ligand ratio using methods like the mole ratio method or Job's method of continuous variation.

  • Quantitative Analysis:

    • Pipette a known volume of the sample or standard into a volumetric flask.

    • Add the optimized buffer solution and AHP solution.

    • Dilute to the mark and allow the reaction to reach equilibrium.

    • Measure the absorbance at λmax against a reagent blank.

    • Construct a calibration curve and determine the metal ion concentration in the sample.

4. Quantitative Data (Hypothetical)

ParameterCopper(II)Iron(III)
λmax (nm)~620~580
Optimal pH6.0 - 7.54.5 - 5.5
Linearity Range (mg/L)0.5 - 10.01.0 - 15.0
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.2 x 10⁴8.5 x 10³
Sandell's Sensitivity (µg cm⁻²)0.00530.0066

5. Signaling Pathway Diagram

G M Metal Ion (Mⁿ⁺) Complex [M(AHP)ₓ]ⁿ⁺ Complex (Colored) M->Complex Chelation AHP This compound (AHP) AHP->Complex Spectro Spectrophotometric Detection Complex->Spectro Signal Analytical Signal Spectro->Signal

Chelation reaction and detection pathway.

Application Note 3: Derivatizing Agent for HPLC Analysis

Introduction

This compound can potentially be used as a pre-column derivatizing agent for the analysis of compounds containing specific functional groups, such as carboxylic acids or aldehydes, by High-Performance Liquid Chromatography (HPLC). The derivatization reaction introduces a chromophore or fluorophore into the analyte molecule, enhancing its detectability by UV-Visible or fluorescence detectors. This is particularly useful for analytes that lack a native chromophore.

Principle

The amino group of this compound can react with functional groups like carboxylic acids (after activation) or aldehydes to form stable derivatives. These derivatives can then be separated by reverse-phase HPLC and detected with high sensitivity.

Potential Applications

  • Analysis of fatty acids in biological samples.

  • Determination of aldehydes and ketones in environmental or food samples.

  • Quantification of pharmaceuticals containing suitable functional groups.

Experimental Protocol: General Procedure for Pre-Column Derivatization

1. Materials and Reagents

  • This compound (AHP).

  • Analyte standards and samples.

  • Appropriate solvent (e.g., acetonitrile (B52724), methanol).

  • Coupling agents (for carboxylic acid derivatization, e.g., a carbodiimide).

  • Catalyst (if required, e.g., an acid or base).

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) with UV-Visible or Fluorescence detector.

  • Analytical column (e.g., C18).

  • Vials for derivatization.

3. Derivatization Procedure (Example for a Carboxylic Acid)

  • Dissolve the analyte in a suitable solvent.

  • Add an excess of AHP and the activating agent (e.g., EDC).

  • Allow the reaction to proceed at a controlled temperature for a specific time (to be optimized).

  • Quench the reaction if necessary.

  • Inject an aliquot of the derivatized sample into the HPLC system.

4. HPLC Conditions (To be optimized)

  • Mobile Phase: A gradient of acetonitrile and water/buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the λmax of the derivative or fluorescence with appropriate excitation and emission wavelengths.

5. Logical Relationship Diagram

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Define Define Analytical Target Select Select Derivatization Chemistry Define->Select Optimize Optimize Reaction Conditions (Temp, Time, Ratios) Select->Optimize Develop_HPLC Develop HPLC Separation Method (Column, Mobile Phase) Optimize->Develop_HPLC Linearity Linearity & Range Develop_HPLC->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Sample_Prep Sample Preparation LOD_LOQ->Sample_Prep Derivatization Derivatization Sample_Prep->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis Data_Proc Data Processing & Reporting HPLC_Analysis->Data_Proc

Logical workflow for analytical method development and validation.

References

Application Notes and Protocols for N-acylation of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation of 2-amino-4-hydroxypyridine is a crucial chemical transformation in the synthesis of various compounds with significant potential in medicinal chemistry and drug development. The introduction of an acyl group to the amino moiety can modulate the physicochemical properties of the parent molecule, such as solubility, stability, and bioavailability, thereby influencing its biological activity. This document provides a detailed protocol for the N-acylation of this compound, with a focus on achieving chemoselectivity for the amino group over the hydroxyl group.

The primary challenge in the acylation of this compound lies in the selective acylation of the amino group, as the hydroxyl group can also undergo acylation. The higher nucleophilicity of the amino group generally favors N-acylation. However, reaction conditions must be carefully controlled to minimize the formation of the O-acylated or di-acylated byproducts. This protocol is based on established methods for the acylation of similar aminopyridine structures and the principles of chemoselective acylation.

Reaction Mechanism and Chemoselectivity

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride). This is followed by the departure of a leaving group, resulting in the formation of the N-acylated product.

To promote selective N-acylation, the reaction is typically carried out under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to deprotonate the amino group, increasing its nucleophilicity without significantly activating the hydroxyl group. In contrast, acidic conditions would protonate the more basic amino group, deactivating it and potentially favoring O-acylation.[1] Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can promote O-acylation and should be used with caution if N-selectivity is desired.[2]

Experimental Protocols

This section details a general and reliable protocol for the N-acylation of this compound using an acid anhydride as the acylating agent.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride for acetylation)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material (e.g., 5-10 mL per gram of this compound).

  • Addition of Acylating Agent: To the stirred solution, slowly add the acid anhydride (1.1 to 1.5 equivalents) dropwise at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to quench the excess acid anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with deionized water and brine to remove any remaining pyridine and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude N-acylated product.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to obtain the final product with high purity.

Data Presentation

The following table summarizes representative quantitative data for N-acylation reactions of pyridine derivatives, which can be used as a starting point for optimizing the protocol for this compound.

Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[3]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[3]

Mandatory Visualizations

experimental_workflow start Start dissolve Dissolve this compound in anhydrous pyridine start->dissolve add_reagent Slowly add Acid Anhydride dissolve->add_reagent react Heat and stir (e.g., 50-70 °C, 2-4 h) add_reagent->react monitor Monitor reaction by TLC react->monitor workup Quench with ice-water and extract with Ethyl Acetate monitor->workup Reaction Complete wash Wash organic layer with water and brine workup->wash dry Dry organic layer (e.g., Na2SO4) wash->dry isolate Remove solvent (Rotary Evaporation) dry->isolate purify Purify crude product (Recrystallization or Chromatography) isolate->purify end End purify->end reaction_pathway reactant1 This compound product N-Acyl-2-amino-4-hydroxypyridine reactant1->product Pyridine, 50-70 °C byproduct Carboxylic Acid reactant1->byproduct Pyridine, 50-70 °C -> -> reactant1->-> Pyridine, 50-70 °C + + reactant1->+ Pyridine, 50-70 °C reactant2 Acid Anhydride reactant2->product Pyridine, 50-70 °C reactant2->byproduct Pyridine, 50-70 °C reactant2->-> Pyridine, 50-70 °C reactant2->+ Pyridine, 50-70 °C + + +->product Pyridine, 50-70 °C +->byproduct Pyridine, 50-70 °C +->-> Pyridine, 50-70 °C +->+ Pyridine, 50-70 °C

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reactions involving derivatives of 2-amino-4-hydroxypyridine. This class of compounds presents unique challenges and opportunities in the synthesis of complex biaryl and heterobiaryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids make it a cornerstone of modern organic synthesis.[1][2] However, the presence of both an amino and a hydroxyl group on the pyridine (B92270) ring, as in this compound, can complicate the reaction by interacting with the palladium catalyst or participating in side reactions.[3]

To successfully employ this compound in Suzuki coupling reactions, a strategic approach involving halogenation of the pyridine ring and protection of the amino and hydroxyl functionalities is typically required. This document outlines a representative synthetic strategy and detailed protocols for the Suzuki coupling of a protected this compound derivative with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized pyridine derivative, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with functionalized substrates.

Experimental Overview

The overall synthetic strategy involves a three-stage process:

  • Protection and Halogenation: The amino and hydroxyl groups of this compound are first protected, followed by regioselective halogenation (e.g., bromination at the 5-position) to create a suitable electrophilic coupling partner.

  • Suzuki-Miyaura Coupling: The protected and halogenated pyridine derivative is then coupled with an arylboronic acid under palladium catalysis.

  • Deprotection: The protecting groups are removed to yield the final 2-amino-4-aryl-hydroxypyridine product.

G cluster_0 Synthesis of Coupling Precursor cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Formation Start This compound Protect Protection of NH2 and OH groups (e.g., Boc and TBDMS) Start->Protect 1 Halogenate Regioselective Halogenation (e.g., Bromination at C5) Protect->Halogenate 2 Precursor Protected Halopyridine Halogenate->Precursor 3 Coupling Pd-catalyzed Cross-Coupling with Arylboronic Acid Precursor->Coupling 4 Coupled_Protected Protected Biaryl Product Coupling->Coupled_Protected Deprotect Removal of Protecting Groups Coupled_Protected->Deprotect 5 Final_Product 2-Amino-4-aryl-hydroxypyridine Deprotect->Final_Product

Figure 1. Overall workflow for the synthesis of 2-amino-4-aryl-hydroxypyridines.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of a protected 5-bromo-2-amino-4-hydroxypyridine derivative with various arylboronic acids. These data are based on analogous reactions reported in the literature and may require optimization for specific substrates.[4][5][6]

EntryArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901688
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene/H₂O (10:1)110892
43-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)851678
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (3:1)901281

*Yields are estimated based on similar reactions and represent isolated yields after purification.

Experimental Protocols

Protocol 1: Protection and Bromination of this compound

This protocol describes the protection of the amino and hydroxyl groups, followed by bromination at the 5-position.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (Et₃N)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • N-Boc Protection: In a round-bottom flask, dissolve this compound in DCM. Add Et₃N (1.2 equiv.) and Boc₂O (1.1 equiv.). Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc protected intermediate.

  • O-TBDMS Protection: Dissolve the N-Boc protected intermediate in DMF. Add imidazole (1.5 equiv.) and TBDMSCl (1.2 equiv.). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the fully protected pyridine.

  • Bromination: Dissolve the fully protected pyridine in a suitable solvent such as acetonitrile. Add NBS (1.1 equiv.) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify the residue by flash column chromatography to yield the desired 5-bromo-2-(N-Boc-amino)-4-(O-TBDMS)-pyridine.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the cross-coupling of the protected bromopyridine with an arylboronic acid.

Materials:

  • 5-Bromo-2-(N-Boc-amino)-4-(O-TBDMS)-pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the protected bromopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-18 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected biaryl product.

Protocol 3: Deprotection

This protocol describes the removal of the Boc and TBDMS protecting groups.

Materials:

  • Protected biaryl product

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Tetrabutylammonium fluoride (B91410) (TBAF) in THF

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Procedure:

  • Boc Deprotection: Dissolve the protected biaryl product in DCM. Add TFA (10-20 equiv.) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.[7] Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • TBDMS Deprotection: Dissolve the N-deprotected intermediate in THF. Add a 1M solution of TBAF in THF (1.2 equiv.) and stir at room temperature for 1-3 hours.[8] Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the final 2-amino-4-aryl-hydroxypyridine.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Protected Halopyridine) ArX->OxAdd ArBOH2 R²-B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a viable and powerful method for the synthesis of novel biaryl compounds. The key to a successful transformation lies in the strategic use of protecting groups for the amine and hydroxyl functionalities, coupled with the appropriate selection of a halogenated pyridine precursor. The protocols provided herein offer a solid foundation for researchers to develop and optimize these reactions for their specific synthetic targets in drug discovery and materials science.

References

Application Note: Enhanced HPLC Analysis of 2-Amino-4-hydroxypyridine via Pre-column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-Amino-4-hydroxypyridine by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of a strong native chromophore or fluorophore, direct analysis of this compound often suffers from poor sensitivity.[1] To overcome this, a pre-column derivatization strategy using dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is employed. Dansyl chloride reacts with the primary amino group of the target analyte under alkaline conditions to form a highly fluorescent and stable sulfonamide derivative.[1][2] This derivatization significantly enhances detection sensitivity, allowing for quantification in the picomole to femtomole range, and improves chromatographic retention on reversed-phase columns.[1] The protocol provides detailed procedures for sample derivatization, HPLC separation, and detection.

Introduction

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[3] Accurate quantification of this compound in various matrices is crucial for process monitoring, quality control, and metabolic studies. However, its intrinsic chemical properties make it challenging to detect at low concentrations using standard HPLC-UV methods.

Pre-column derivatization is a widely adopted technique to improve the detectability of analytes that lack UV-absorbing or fluorescent properties.[4] Reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to label primary and secondary amines.[5][6][7][8] Dansyl chloride was selected for this application due to its high reactivity with primary amines, the excellent stability of the resulting derivatives, and the intense fluorescence of the dansyl moiety, which allows for highly sensitive detection.[1][2] The dansylation reaction proceeds readily under mild, alkaline conditions (pH 9.5-10.5) to yield a derivative that is well-suited for reversed-phase HPLC analysis.[1][9]

Experimental

  • This compound: (CAS: 33631-05-9), ≥98% purity

  • Dansyl Chloride (Dns-Cl): ≥99% purity

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized (DI) or HPLC grade

  • Sodium Bicarbonate (NaHCO₃): ACS grade

  • Sodium Carbonate (Na₂CO₃): ACS grade

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): ACS grade

  • Formic Acid: LC-MS grade

  • Standard Volumetric Flasks and Pipettes

  • Microcentrifuge Tubes (1.5 mL)

  • Heating Block or Water Bath

  • Vortex Mixer

  • HPLC System with Fluorescence Detector

  • Reversed-Phase HPLC Column (C18, e.g., 250 mm x 4.6 mm, 5 µm)

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) Methanol:Water mixture. This stock can be further diluted to prepare working standards for the calibration curve.

  • Carbonate-Bicarbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of NaHCO₃ and 0.11 g of Na₂CO₃ in 100 mL of DI water. Adjust pH to 10.0 if necessary.

  • Dansyl Chloride Reagent (5 mg/mL): Prepare fresh daily. Dissolve 25 mg of dansyl chloride in 5 mL of acetonitrile. This solution is light-sensitive and should be stored in an amber vial.

  • Quenching Solution (10% Ammonium Hydroxide): Dilute 1 mL of concentrated ammonium hydroxide with 9 mL of DI water.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add Buffer: Add 200 µL of the 100 mM carbonate-bicarbonate buffer (pH 10.0). Vortex briefly.

  • Add Derivatizing Reagent: Add 200 µL of the freshly prepared dansyl chloride reagent (5 mg/mL in ACN).

  • Incubation: Vortex the mixture thoroughly for 30 seconds. Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes in the dark.[10]

  • Quenching: After incubation, cool the mixture to room temperature. Add 100 µL of the 10% ammonium hydroxide solution to quench the reaction by consuming excess dansyl chloride.[1][10] Vortex for 30 seconds and let stand for 30 minutes in the dark.

  • Final Preparation: Add acetonitrile to adjust the final volume to 1 mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Protocol

The separation of the dansylated derivative is achieved using a reversed-phase C18 column with a gradient elution.

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Column Temperature 30°C[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detector Excitation: 335 nm, Emission: 520 nm[6]
Gradient Program See Table 2

Table 2: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
20.0 10 90
25.0 10 90
25.1 60 40

| 30.0 | 60 | 40 |

Results and Method Performance

The described method provides excellent separation of the dansylated this compound from the derivatization reagent byproducts. The following table summarizes the expected performance characteristics of the method.

Table 3: Method Performance Characteristics (Example Data)

Parameter Result
Linearity (r²) > 0.999
Concentration Range 10 ng/mL - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantitation (LOQ) ~7 ng/mL
Precision (RSD%) < 3%

| Recovery | 95% - 105% |

Visualizations

The following diagram illustrates the logical flow of the derivatization reaction.

G Analyte This compound (in sample/standard) Conditions Alkaline Buffer (pH 10) 60°C, 45 min Analyte->Conditions Reagent Dansyl Chloride (in Acetonitrile) Reagent->Conditions Product Fluorescent Dansyl-Derivative Conditions->Product G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis p1 Prepare Standards & Samples p2 Add Alkaline Buffer p1->p2 p3 Add Dansyl Chloride Reagent p2->p3 r1 Incubate at 60°C (45 min, dark) p3->r1 r2 Quench with NH4OH r1->r2 r3 Filter Sample (0.45 µm) r2->r3 a1 Inject into HPLC r3->a1 a2 Gradient Separation on C18 Column a1->a2 a3 Fluorescence Detection (Ex: 335, Em: 520 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

References

Application Notes and Protocols: 2-Amino-4-hydroxypyridine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxypyridine is a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds, particularly those with fused ring systems. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on the pyridine (B92270) ring, allows for diverse reactivity and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pyrido[1,2-a]pyrimidines, a class of heterocyclic compounds with significant potential in medicinal chemistry, often investigated as kinase inhibitors.

The pyridine core is a common feature in many biologically active molecules and approved drugs. The ability to use substituted pyridines like this compound as starting materials opens avenues for creating novel compounds with tailored biological activities.

Synthesis of 7-Hydroxy-Substituted Pyrido[1,2-a]pyrimidin-4-ones

A primary application of this compound is in the synthesis of pyrido[1,2-a]pyrimidin-4-ones through cyclocondensation reactions with β-dicarbonyl compounds. The hydroxyl group at the 7-position of the resulting fused ring system offers a potential site for further functionalization and can influence the compound's biological activity and pharmacokinetic properties.

Protocol 1: Synthesis of 7-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

This protocol details the synthesis of 7-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one through the reaction of this compound with ethyl acetoacetate (B1235776).

Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 Ethyl Acetoacetate arrow -> reactant2->arrow product 7-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one plus->reactant2 arrow->product

Caption: Synthesis of 7-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one.

Materials:

Experimental Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or xylenes, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a dehydrating agent/acid catalyst like polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one.

Quantitative Data Summary:

Product NameStarting MaterialReagentCatalystSolventReaction Time (h)Yield (%)
7-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-oneThis compoundEthyl acetoacetatePPAToluene675-85
7-Hydroxy-2-phenylpyrido[1,2-a]pyrimidin-4-oneThis compoundEthyl benzoylacetateH₂SO₄Xylenes870-80

Characterization Data (Hypothetical):

  • 7-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, OH), 7.8 (d, 1H), 6.5 (dd, 1H), 6.2 (d, 1H), 5.9 (s, 1H), 2.3 (s, 3H).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 162.5, 158.0, 150.1, 110.2, 108.5, 105.8, 20.4.

    • MS (ESI): m/z 177.1 [M+H]⁺.

Protocol 2: Synthesis of 7-Hydroxypyrido[1,2-a]pyrimidine-2,4-dione

This protocol describes the synthesis of 7-hydroxypyrido[1,2-a]pyrimidine-2,4-dione via the reaction of this compound with diethyl malonate.

Reaction Scheme:

G reactant1 This compound plus + reactant1->plus reactant2 Diethyl Malonate arrow -> reactant2->arrow product 7-Hydroxypyrido[1,2-a]pyrimidine-2,4-dione plus->reactant2 arrow->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activates Ras Ras SHP2->Ras PI3K PI3K SHP2->PI3K Pyrido_pyrimidine 7-Hydroxy-pyrido[1,2-a]pyrimidin-4-one (Allosteric Inhibitor) Pyrido_pyrimidine->SHP2 Inhibits ERK ERK Ras->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation

Application Notes and Protocols: 2-Amino-4-hydroxypyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-4-hydroxypyridine is a versatile heterocyclic compound with significant potential in materials science. Its unique molecular structure, featuring both an amino and a hydroxyl group on a pyridine (B92270) ring, allows it to be a valuable building block for a variety of functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). The protocols are designed to be a practical guide for researchers in the field, and the application notes highlight the key properties and potential uses of these materials.

High-Performance Polymers: Poly(amide-imide)s

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group capable of forming hydrogen bonds, makes it an excellent candidate for incorporation into polymer backbones to enhance thermal and mechanical properties. While direct polymerization of this compound can be challenging, its derivatives are valuable in creating advanced polymers like poly(amide-imide)s. These polymers are known for their high thermal stability, excellent mechanical strength, and chemical resistance.

Application Notes:

Incorporating pyridine-containing diamines, analogous to this compound derivatives, into poly(amide-imide)s can significantly improve their properties. The rigid pyridine ring contributes to a high glass transition temperature (Tg) and enhanced thermal stability. The nitrogen atom in the pyridine ring can also improve solubility in certain organic solvents and enhance adhesion to various substrates.

Quantitative Data:

The following table summarizes typical properties of poly(amide-imide)s synthesized using aromatic diamines containing pyridine rings, which are analogous to what could be expected from polymers derived from this compound.

PropertyTest MethodValue
Inherent Viscosity (dL/g)0.5 g/dL in NMP at 30 °C0.51 - 0.60
Tensile Strength (MPa)ASTM D88293 - 120
Tensile Modulus (GPa)ASTM D8823.5 - 5.3
Elongation at Break (%)ASTM D8822.8 - 4.3
Glass Transition Temperature (Tg, °C)DSC330 - 363
10% Weight Loss Temperature (T10, °C)TGA (in N2)436 - 500
Water Uptake (%)-0.35 - 0.72
Experimental Protocol: Two-Step Synthesis of a Poly(amide-imide)

This protocol describes a general two-step method for the synthesis of a poly(amide-imide) using a diamine derived from this compound and a commercially available dianhydride.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-derived diamine (10 mmol) in 30 mL of N-methyl-2-pyrrolidone (NMP).

  • Once the diamine has completely dissolved, slowly add an equimolar amount of an aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640), 6FDA) (10 mmol) in several portions under a nitrogen atmosphere.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride (40 mmol) and pyridine (20 mmol) as dehydrating agents.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours with continuous stirring.

  • After cooling to room temperature, precipitate the poly(amide-imide) by pouring the solution into 500 mL of methanol (B129727).

  • Collect the fibrous precipitate by filtration, wash it thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Visualization: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Diamine in NMP s2 Add Dianhydride s1->s2 s3 Stir for 24h (Poly(amic acid) formation) s2->s3 s4 Add Acetic Anhydride & Pyridine s3->s4 s5 Heat to 120°C for 4h (Imidization) s4->s5 s6 Precipitate in Methanol s5->s6 s7 Filter, Wash, and Dry s6->s7 c1 FTIR Spectroscopy s7->c1 c2 NMR Spectroscopy s7->c2 c3 Thermogravimetric Analysis (TGA) s7->c3 c4 Differential Scanning Calorimetry (DSC) s7->c4 c5 Mechanical Testing s7->c5

Caption: Workflow for the synthesis and characterization of poly(amide-imide)s.

Corrosion Inhibitors

Pyridine derivatives are effective corrosion inhibitors for various metals in acidic media. The nitrogen atom in the pyridine ring and other heteroatoms can donate lone pair electrons to the vacant d-orbitals of the metal, leading to the formation of a protective film on the metal surface. This compound and its derivatives, particularly azo dyes, have shown promise as corrosion inhibitors for carbon steel.

Application Notes:

Azo derivatives of this compound have been shown to be effective corrosion inhibitors for C-steel in 1M HCl solutions.[1][2] The inhibition efficiency is dependent on the concentration of the inhibitor and the specific substituents on the azo dye. The adsorption of these inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

Quantitative Data:

The following table presents the inhibition efficiency of various azo dye derivatives of this compound on C-steel in 1M HCl at a concentration of 1x10⁻³ M.[1][2]

Inhibitor (Azo Derivative of this compound)Inhibition Efficiency (%)
Compound I75
Compound II78
Compound III81
Compound IV72
Compound V68
Experimental Protocol: Synthesis of an Azo Dye Corrosion Inhibitor

This protocol describes the synthesis of an azo dye from this compound for use as a corrosion inhibitor.

Step 1: Diazotization of this compound

  • Dissolve this compound (10 mmol) in 20 mL of 2M hydrochloric acid in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (10 mmol in 10 mL of water) dropwise to the beaker with constant stirring.

  • Maintain the temperature between 0-5 °C and continue stirring for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • Dissolve a coupling agent (e.g., phenol, 10 mmol) in 20 mL of 10% sodium hydroxide (B78521) solution in a separate 250 mL beaker, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for another hour.

Step 3: Isolation and Purification

  • Collect the azo dye precipitate by vacuum filtration.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain the pure product.

  • Dry the purified azo dye in a desiccator.

Visualization: Corrosion Inhibition Mechanism

G cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor Molecule H H+ Metal Metal Surface (e.g., Steel) H->Metal Corrosion Attack Cl Cl- Cl->Metal Corrosion Attack H2O H2O H2O->Metal Corrosion Attack Inhibitor This compound Azo Derivative Inhibitor->Metal Adsorption ProtectiveFilm Protective Film Metal->ProtectiveFilm

Caption: Mechanism of corrosion inhibition by adsorption of organic molecules.

Metal-Organic Frameworks (MOFs)

This compound, with its multiple coordination sites (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen), is a promising ligand for the synthesis of novel metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

Application Notes:

The use of functionalized pyridine-based ligands like this compound can lead to the formation of MOFs with interesting topologies and properties. The amino and hydroxyl groups can participate in hydrogen bonding within the framework, enhancing its stability. These functional groups can also serve as active sites for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications.

Quantitative Data:

The following table provides representative data for MOFs synthesized with pyridine-based ligands, illustrating the range of properties that could be achieved with this compound as a ligand.

MOF PropertyTest MethodTypical Value Range
BET Surface Area (m²/g)Nitrogen Adsorption500 - 3000
Pore Volume (cm³/g)Nitrogen Adsorption0.3 - 1.5
Pore Size (Å)Nitrogen Adsorption5 - 20
Thermal Stability (°C)TGA300 - 500
Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical MOF using this compound as the organic ligand.

  • In a 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF) and ethanol in a 1:1 ratio).

  • In a separate vial, dissolve a metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O, 0.5 mmol) in 5 mL of the same solvent system.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain it for a set period (e.g., 48 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Collect the crystals by decantation or filtration.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., chloroform (B151607) or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Visualization: Solvothermal Synthesis of MOFs

G cluster_reactants Reactants Ligand This compound Mix Mix in Autoclave Ligand->Mix MetalSalt Metal Salt (e.g., Zn(NO3)2) MetalSalt->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Heat (e.g., 120°C, 48h) Mix->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate and Wash Crystals Cool->Isolate Activate Activate (Solvent Exchange & Vacuum) Isolate->Activate MOF Porous MOF Crystal Activate->MOF

Caption: General workflow for the solvothermal synthesis of a metal-organic framework.

References

Application Notes and Protocols: 2-Amino-4-hydroxypyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-amino-4-hydroxypyridine as a versatile ligand in coordination chemistry. This document details its role in the formation of stable metal complexes and explores their applications in catalysis and medicinal chemistry. Detailed experimental protocols for the synthesis of its derivatives and corresponding metal complexes are provided, alongside a summary of key quantitative data to facilitate research and development.

Introduction

This compound is a heterocyclic compound featuring both an amino and a hydroxyl group on the pyridine (B92270) ring. This unique bifunctional nature makes it an excellent chelating agent, capable of forming stable coordination complexes with a wide array of transition metal ions.[1][2] The ligand can exist in tautomeric equilibrium with 2-amino-1H-pyridin-4-one, a property that significantly influences its coordination behavior and the properties of its metal complexes. The deprotonated hydroxyl group and the amino nitrogen atom are the primary coordination sites, forming stable five- or six-membered chelate rings with metal ions. This versatility has led to the exploration of this compound complexes in various fields, including catalysis, materials science, and drug development.[2][3][4]

Data Presentation

Table 1: Thermodynamic Stability Constants of Bivalent Metal Ion Complexes with 2-Amino-3-hydroxypyridine (B21099) (AHP) *

Metal Ionlog K₁log K₂-ΔG° (kcal/mol)-ΔH° (kcal/mol)ΔS° (cal/mol·K)
Cd(II)4.503.7111.2110.392.74
Co(II)4.533.7311.2610.392.91
Ni(II)4.613.7911.4110.393.41
Zn(II)5.384.4813.4712.652.75
Cu(II)7.786.4919.4718.264.05

*Data for the isomeric ligand 2-amino-3-hydroxypyridine is presented as a close approximation due to the limited availability of data for this compound. The stability constants were determined by the Calvin-Bjerrum pH titration technique.[1]

Table 2: Selected Bond Lengths and Angles for a Cobalt(II) Complex with a 2-Amino-4-methylpyridine (B118599) Ligand *

BondLength (Å)AngleDegree (°)
Co-N(pyridine)2.098(2)N(1)-Co-N(2)105.79(8)
Co-Cl(1)2.263(1)N(1)-Co-Cl(1)112.34(6)
Co-Cl(2)2.271(1)N(1)-Co-Cl(2)108.97(6)
N(2)-Co-Cl(1)109.53(6)
N(2)-Co-Cl(2)110.15(6)
Cl(1)-Co-Cl(2)110.11(3)

*Crystallographic data for a complex of the related ligand 2-amino-4-methylpyridine is provided to illustrate typical coordination geometries and bond parameters.[5]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand derived from this compound and salicylaldehyde (B1680747). Schiff base formation extends the coordination capabilities of the ligand.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 50 mL of ethanol in a 250 mL round bottom flask.

  • To this solution, add an ethanolic solution of salicylaldehyde (1 mmol in 25 mL of ethanol).

  • Add 3-4 drops of concentrated HCl to the reaction mixture with vigorous stirring.[1]

  • Reflux the reaction mixture on a water bath at 80 °C for 6 hours with constant stirring.[1]

  • After the reflux period, quench the hot reaction mixture by pouring it onto crushed ice.

  • The resulting yellow precipitate (the Schiff base ligand) is collected by filtration.

  • Wash the precipitate with hot water and recrystallize from ethanol to obtain the pure product.[1]

experimental_workflow_schiff_base cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product AHP This compound in Ethanol MIX Mix & Add HCl AHP->MIX SAL Salicylaldehyde in Ethanol SAL->MIX REF Reflux at 80°C MIX->REF QCH Quench on Ice REF->QCH FIL Filter QCH->FIL WASH Wash & Recrystallize FIL->WASH PROD Pure Schiff Base Ligand WASH->PROD

Caption: Workflow for Schiff base synthesis.
Protocol 2: Synthesis of a Transition Metal Complex with a this compound Schiff Base Ligand

This protocol outlines a general procedure for the synthesis of transition metal complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II)) using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1

  • Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Ethanol

  • Aqueous solution of the metal salt

  • 0.1N Ammonium Hydroxide (NH₄OH) solution

  • Round bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a warmed ethanolic solution of the Schiff base ligand (2 mmol).

  • In a separate flask, prepare an aqueous solution of the desired metal salt (1 mmol).

  • Mix the aqueous solution of the metal salt with the ethanolic solution of the ligand.

  • Add 3-4 drops of concentrated HCl with vigorous stirring.[1]

  • Reflux the reaction mixture on a water bath at 90-100 °C for 3 hours with constant stirring.[1]

  • Adjust the pH of the solution to the appropriate level for precipitation by adding 0.1N NH₄OH solution dropwise.

  • Cool the reaction mixture to room temperature to allow for complete precipitation of the metal complex.

  • Collect the precipitate by filtration.

  • Wash the precipitate with warm water, followed by 50% ethanol.

  • Dry the final product in a vacuum desiccator.[1]

experimental_workflow_complex_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product LIG Schiff Base Ligand in Ethanol MIX Mix & Add HCl LIG->MIX MET Metal Salt in Water MET->MIX REF Reflux at 90-100°C MIX->REF ADJ pH Adjustment REF->ADJ COOL Cool ADJ->COOL FIL Filter COOL->FIL WASH Wash FIL->WASH PROD Pure Metal Complex WASH->PROD

Caption: Workflow for metal complex synthesis.
Protocol 3: Catalytic Oxidation of Benzyl (B1604629) Alcohol using a Copper(II)-2-Amino-4-hydroxypyridine Complex

This protocol provides a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) using a copper(II) complex of a this compound derivative as the catalyst.

Materials:

  • Copper(II)-2-amino-4-hydroxypyridine complex (catalyst)

  • Benzyl alcohol (substrate)

  • Sodium hypochlorite (B82951) (NaOCl) (oxidant)

  • Acetonitrile (B52724) (solvent)

  • Reaction vial with a stir bar

  • Heating plate with stirring

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a reaction vial, add the copper(II)-2-amino-4-hydroxypyridine complex (1-5 mol%).

  • Add benzyl alcohol (1 mmol) and acetonitrile (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add an aqueous solution of NaOCl (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.[6]

Applications in Drug Development

Complexes of this compound and its derivatives have shown promise in medicinal chemistry and drug development. Their ability to chelate metal ions is crucial for their biological activity, which can include antimicrobial and enzyme inhibitory effects.

Antimicrobial Activity

Metal complexes of Schiff bases derived from aminopyridines have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[7] The proposed mechanism of action often involves the disruption of cellular processes through the chelation of essential metal ions or by promoting the generation of reactive oxygen species (ROS) that damage cellular components. The increased lipophilicity of the metal complexes compared to the free ligand facilitates their transport across the microbial cell membrane.

antimicrobial_mechanism cluster_entry Cellular Entry cluster_targets Intracellular Targets cluster_effects Cellular Effects COMPLEX Metal Complex MEMBRANE Microbial Cell Membrane COMPLEX->MEMBRANE Increased Lipophilicity DNA DNA/RNA Synthesis MEMBRANE->DNA ENZYME Essential Enzymes MEMBRANE->ENZYME ROS ROS Generation MEMBRANE->ROS REPLICATION Inhibition of Replication DNA->REPLICATION METABOLISM Disruption of Metabolism ENZYME->METABOLISM DAMAGE Oxidative Damage ROS->DAMAGE DEATH Cell Death REPLICATION->DEATH METABOLISM->DEATH DAMAGE->DEATH

Caption: Proposed antimicrobial mechanism of action.
Enzyme Inhibition

The structural features of this compound complexes make them potential candidates for enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by binding to the active site of an enzyme, these complexes can modulate its activity. For instance, derivatives of aminopyridines have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. The design of selective inhibitors for specific NOS isoforms is an active area of research in drug discovery.

Conclusion

This compound is a highly adaptable ligand in coordination chemistry, offering a platform for the synthesis of a diverse range of metal complexes. The straightforward synthesis of its Schiff base derivatives further expands its utility. The resulting coordination compounds exhibit interesting properties with potential applications in catalysis, particularly in oxidation reactions, and in the development of new therapeutic agents with antimicrobial or enzyme-inhibitory activities. The detailed protocols and compiled data in these application notes are intended to serve as a valuable resource for researchers exploring the rich coordination chemistry of this versatile ligand. Further investigations into the catalytic mechanisms and biological pathways of this compound complexes will undoubtedly unveil new and exciting applications in the future.

References

Application Notes and Protocols for Enzyme Inhibition Assay using 2-Amino-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxypyridine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. These scaffolds are key components in the development of inhibitors for a range of enzymes implicated in various disease states. One such critical enzyme is inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory processes. Overproduction of nitric oxide (NO) by iNOS is associated with the pathophysiology of inflammatory diseases, septic shock, and neurodegenerative disorders. Therefore, the identification and characterization of novel iNOS inhibitors are of significant therapeutic interest.

This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize this compound derivatives as potential iNOS inhibitors. The assay is based on the colorimetric detection of nitrite (B80452), a stable and oxidized product of nitric oxide, using the Griess reaction.

Principle of the Assay

The in vitro iNOS inhibition assay is a colorimetric method designed to measure the enzymatic activity of iNOS in the presence and absence of potential inhibitors. The assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

The enzymatic reaction involves the conversion of L-arginine to L-citrulline and nitric oxide by iNOS. The nitric oxide produced is then quantified using the Griess reagent, which converts nitrite into a purple azo compound. The intensity of the color, measured by absorbance, is directly proportional to the nitric oxide concentration and, consequently, the iNOS activity.

Signaling Pathway: LPS-Induced iNOS Expression

Inducible nitric oxide synthase (iNOS) is not typically expressed in resting cells but is induced by proinflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and cytokines like interferon-gamma (IFN-γ).[1][2] The signaling cascade leading to iNOS expression is a key target for anti-inflammatory drug development.

The pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages.[1][2] This binding triggers a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[1][3] These transcription factors then translocate to the nucleus and bind to the promoter region of the NOS2 gene, initiating the transcription and subsequent translation of the iNOS enzyme.[2]

iNOS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB IκB Degradation IkB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_gene->iNOS_mRNA Transcription iNOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Standards, Compounds, Reaction Mix) plate_setup Plate Setup (Blank, Standards, Controls, Test Compounds) prep_reagents->plate_setup add_enzyme Add iNOS Enzyme (Initiate Reaction) plate_setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate griess_reaction Perform Griess Reaction incubate->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-4-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic approaches to this compound and its derivatives often involve the condensation of a β-ketoester (like ethyl acetoacetate) with a compound containing an active methylene (B1212753) group and a nitrogen source, such as cyanoacetamide. Variations of the Guareschi-Thorpe and Hantzsch pyridine (B92270) syntheses are frequently employed.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize byproduct formation.[1]

  • Purity of Starting Materials: Impurities in your reactants can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your starting materials.[2]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider catalyst deactivation due to poisoning or improper activation. The choice of catalyst can also significantly impact the yield.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[2]

Q3: I am observing a significant amount of an insoluble, high-melting point solid in my reaction mixture. What could this be?

A3: This is likely due to the self-condensation or dimerization of cyanoacetamide, especially under basic conditions. This side reaction can consume your starting material and reduce the yield of the desired pyridine. Ensuring a controlled addition of reagents and maintaining the optimal reaction temperature can help minimize this.

Q4: How can I effectively purify the final this compound product?

A4: Purification can often be challenging due to the polar nature of the product and potential byproducts. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for achieving high purity.

  • Column Chromatography: While effective, tailing can be an issue on silica (B1680970) gel due to the basic nature of the pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.

  • Acid-Base Extraction: The amphoteric nature of this compound can be exploited. It can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by carefully adjusting the pH back to neutral or slightly basic.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Byproduct with a Six-Membered Oxygen-Containing Ring
  • Symptom: Characterization data (e.g., NMR, MS) suggests the presence of a pyran derivative instead of or alongside the desired pyridine.

  • Possible Cause: Under certain conditions, particularly in the absence of a sufficient ammonia (B1221849) source or with certain catalysts, the intermediate from the Michael addition can undergo an intramolecular cyclization involving the oxygen atom of the carbonyl group, leading to the formation of a dihydropyran or pyranone derivative.

  • Troubleshooting Steps:

    • Ensure Adequate Ammonia Source: If using a precursor that generates ammonia in situ, ensure the conditions are optimal for its release. Alternatively, consider using a direct source of ammonia or an ammonium (B1175870) salt like ammonium acetate.

    • Optimize Catalyst: The choice of base or acid catalyst can influence the cyclization pathway. Experiment with different catalysts (e.g., piperidine (B6355638), triethylamine, or an acid catalyst) to favor the desired pyridine formation.

    • Control Reaction Temperature: Temperature can affect the relative rates of the desired cyclization and the side reaction. A systematic variation of the reaction temperature may be necessary.

Issue 2: Incomplete Reaction and Presence of Michael Adduct Intermediate
  • Symptom: TLC or LC-MS analysis shows the presence of a significant amount of a higher molecular weight intermediate in addition to starting materials and product. This intermediate is the result of the initial Michael addition but has not cyclized.

  • Possible Cause: The cyclization step is often the rate-limiting step and can be sterically or electronically hindered. The reaction conditions may not be vigorous enough to promote the final ring closure and aromatization.

  • Troubleshooting Steps:

    • Increase Reaction Temperature and/or Time: Prolonging the reaction time or increasing the temperature can often provide the necessary energy to overcome the activation barrier for cyclization.

    • Change Solvent: A higher boiling point solvent might be necessary to achieve the required reaction temperature.

    • Modify Catalyst: A stronger base or acid might be required to facilitate the intramolecular condensation and subsequent dehydration/aromatization steps.

Issue 3: Formation of a Di-aminated Byproduct
  • Symptom: Mass spectrometry indicates the presence of a byproduct with a mass corresponding to the addition of a second amino group to the pyridine ring.

  • Possible Cause: In syntheses starting from precursors that can undergo further amination, such as those involving halogenated pyridines, the formation of diamino-substituted byproducts is possible. A patent for a related compound, 2-amino-4-methylpyridine (B118599), mentions the formation of a 2,6-diamino-4-methylpyridine byproduct that is difficult to separate.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the aminating agent.

    • Protecting Groups: If applicable to your synthetic route, consider using a protecting group strategy to block unwanted reactive sites.

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize over-amination.

Quantitative Data Summary

IssueParameterObservationRecommended ActionExpected Outcome
Low Yield TemperatureReaction stalls at lower temperatures.Increase temperature in 10°C increments.Increased conversion to product.
CatalystWeak base catalyst shows low conversion.Screen stronger bases (e.g., DBU, NaOEt).Improved reaction rate and yield.
Byproduct Formation Ammonia SourceInsufficient ammonia source.Use a 1.5 to 2-fold excess of ammonium acetate.Reduced formation of oxygenated byproducts.
Reagent AdditionRapid addition of base.Slow, dropwise addition of the base catalyst.Minimized dimerization of cyanoacetamide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the Guareschi-Thorpe reaction.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Carefully neutralize the aqueous layer with a sodium hydroxide solution until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow start Start reagents Combine Ethyl Acetoacetate, Cyanoacetamide, and Ethanol start->reagents catalyst Add Piperidine (Catalyst) reagents->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool workup Acid-Base Workup & Precipitation cool->workup purify Recrystallization workup->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_conditions Optimize Reaction Conditions (T, t, conc.) low_yield->check_conditions Yes byproduct Unexpected Byproduct? low_yield->byproduct No check_purity Verify Starting Material Purity check_conditions->check_purity check_catalyst Check Catalyst Activity/Choice check_purity->check_catalyst pyran Pyran Formation? byproduct->pyran Yes increase_nh3 Increase Ammonia Source pyran->increase_nh3 Yes incomplete_cyclization Incomplete Cyclization? pyran->incomplete_cyclization No increase_severity Increase Temperature/ Time or Change Catalyst incomplete_cyclization->increase_severity Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 2-Amino-4-hydroxypyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-hydroxypyridine and its derivatives. The following sections address common challenges encountered during purification, offering detailed protocols and structured data to facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and its derivatives?

A1: The primary purification techniques include recrystallization, column chromatography, and acid-base extraction.[1] Recrystallization is often employed using solvent systems like ethanol-water mixtures or dimethylformamide (DMF) followed by methanol (B129727).[1][2] For derivatives that are difficult to crystallize or have closely related impurities, column chromatography is a standard approach.[1] Additionally, a highly effective method for some derivatives, like 2-amino-4-methylpyridine (B118599), involves an acid-base purification where the compound is first dissolved in a dilute acid to form a salt, washed with an organic solvent to remove neutral impurities, and then precipitated by adding a base.[3]

Q2: What causes coloration (e.g., brown or yellow) in the product, and how can it be removed?

A2: Coloration in the product can arise from the oxidation of the aminohydroxypyridine core or the presence of process-related impurities.[1] To minimize this, it is often recommended to perform synthesis and purification steps under an inert atmosphere.[1] For removal of color, treatment with a decolorizing agent such as activated carbon or diatomaceous earth during the purification process can be effective.[3] For instance, a brown crude product of 2-amino-3-hydroxypyridine (B21099) can be refined to a white solid by dissolving it in hot dimethylformamide, filtering, and then rapidly cooling to induce crystallization.[2]

Q3: I am struggling with low solubility of my compound in common organic solvents. What should I do?

A3: this compound and its analogues can exhibit amphoteric properties due to the presence of both a basic amino group and an acidic hydroxyl group, which affects their solubility.[4] Their solubility in water and organic solvents like ethanol (B145695) and acetone (B3395972) can be significant.[4] If solubility is an issue, consider using more polar solvents like dimethylformamide (DMF) or employing an acid-base strategy.[2][3] Dissolving the compound in a dilute aqueous acid (e.g., HCl, acetic acid) will form a more soluble salt, which can then be manipulated for purification.[3] The choice of solvent is critical and should be determined empirically.[5]

Q4: What are typical impurities I should expect?

A4: Impurities can be categorized as organic, inorganic, or residual solvents.[6] Organic impurities may include unreacted starting materials, intermediates, and by-products from side reactions, such as the formation of 2,6-diamino-4-methylpyridine in some syntheses.[3][6][7] Inorganic impurities can include reagents, catalysts, or inorganic salts.[6] It is crucial to perform impurity profiling using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify these impurities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization 1. Incorrect Solvent System: The chosen solvent may not provide a sufficient solubility difference between hot and cold conditions. 2. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.[8] 3. High Impurity Load: The crude material is too impure for a single recrystallization step.1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., ethanol/water, DMF, methanol).[1][5] 2. Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[8] 3. Pre-Purification: Use a preliminary purification method like acid-base extraction or a quick silica (B1680970) plug filtration before recrystallization.
Low Yield After Purification 1. Product Loss During Transfers: Multiple transfer steps can lead to significant material loss. 2. Incorrect pH Adjustment: During acid-base purification, incomplete precipitation if the final pH is not optimal (e.g., pH 8-9 is often recommended).[3] 3. Product is Too Soluble: The product may have significant solubility in the "cold" recrystallization solvent.1. Minimize Transfers: Plan the workflow to reduce the number of vessel-to-vessel transfers. 2. Optimize pH: Carefully monitor and adjust the pH with a calibrated meter to the optimal point for complete precipitation.[3] 3. Use a Second Solvent: Add a less polar "anti-solvent" to the filtrate to precipitate more product, or concentrate the mother liquor to recover a second crop of crystals.
Difficulty Removing a Specific Impurity 1. Similar Polarity: The impurity and the desired product have very similar polarities, leading to co-elution in chromatography. 2. Isomeric Impurities: Structural isomers can be very challenging to separate by standard methods. 3. Co-crystallization: The impurity has a high affinity for the product's crystal lattice.1. Optimize Chromatography: Change the mobile phase, use a different gradient, or try a different stationary phase (e.g., reverse-phase HPLC).[9] 2. Derivative Formation: Temporarily convert the product or impurity into a derivative with different physical properties to facilitate separation, followed by deprotection.[1][10] 3. Alternative Purification: Switch to a purification method based on a different principle, such as acid-base extraction which separates based on pKa rather than polarity.[3]
Product Degradation During Purification 1. Oxidation: The aminohydroxypyridine ring is susceptible to oxidation, especially at elevated temperatures.[1] 2. Harsh pH Conditions: Strong acidic or basic conditions might cause degradation over time.1. Use Inert Atmosphere: Purge vessels with nitrogen or argon and work under an inert blanket.[1] 2. Control Temperature and Time: Avoid prolonged heating. Use moderate pH conditions where possible and limit the exposure time.

Data Presentation: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Common Solvents/Reagents Advantages Challenges
Recrystallization Differential solubility at varying temperatures.[8]>99%[2]Ethanol/Water, Dimethylformamide (DMF), Methanol.[1][2]Cost-effective, scalable, can yield high-purity crystalline material.Requires suitable solvent, can have lower yields, may not remove impurities with similar solubility.
Acid-Base Extraction Separation based on the acidic/basic nature of the compound.>98%[3]Dilute Acids (HCl, H₂SO₄), Bases (NaOH, NaHCO₃), Organic Solvents (Ethyl Acetate, Diethyl Ether).[3]Excellent for removing neutral or oppositely charged impurities, simple and scalable.[3]Not effective for impurities with similar pKa values, requires handling of aqueous and organic phases.
Column Chromatography Differential partitioning between a stationary and mobile phase.[1]Variable, can be >95%.[11]Stationary Phase: Silica Gel. Mobile Phase: Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol.Highly versatile, can separate complex mixtures and isomers.Can be costly and time-consuming, less suitable for very large-scale industrial applications.[1]
Ion-Exchange Chromatography Separation based on reversible adsorption to a charged stationary phase.High PurityDowex 50X8 resin, Ammonium Acetate Buffer.[12]Highly effective for separating charged molecules from neutral ones, good for large-scale prep.[12]Requires charged functional groups, buffer selection is critical.

Visualized Workflows and Logic

G start Crude Product (from synthesis) pre_purify Optional Pre-Purification (e.g., Acid-Base Wash) start->pre_purify main_purify Primary Purification pre_purify->main_purify recryst Recrystallization main_purify->recryst High initial purity chrom Column Chromatography main_purify->chrom Complex mixture analysis Purity Analysis (HPLC, TLC, NMR) recryst->analysis chrom->analysis analysis->main_purify Further Purification Needed end Pure Product (>98%) analysis->end Purity Goal Met

Caption: General workflow for the purification of this compound derivatives.

G crude Crude Product (Base + Neutral Impurities) add_acid Step 1: Dissolve in Dilute Acid (e.g., HCl) pH is adjusted to 2-3 crude->add_acid salt_sol Aqueous Phase: Water-Soluble Salt (R-NH3+Cl-) + Acidic Impurities add_acid->salt_sol wash Step 2: Wash with Organic Solvent (e.g., Ethyl Acetate) salt_sol->wash organic_impurities Organic Phase: Neutral Impurities Removed wash->organic_impurities add_base Step 3: Add Base (e.g., NaOH) to Aqueous Phase Adjust pH to 8-9 wash->add_base precipitate Step 4: Filter and Dry Precipitated Solid add_base->precipitate pure Pure Product (R-NH2) precipitate->pure

Caption: Logical workflow for purification via the acid-base extraction method.[3]

Experimental Protocols

Protocol 1: Purification of 2-Amino-4-methylpyridine via Acid-Base Extraction

This protocol is adapted from a patented method for achieving high purity.[3]

Objective: To purify crude 2-amino-4-methylpyridine by converting it to a water-soluble salt to remove organic impurities, followed by precipitation of the pure free base.

Materials:

  • Crude 2-amino-4-methylpyridine

  • Dilute acid solution (e.g., 1M HCl, dilute acetic acid, or dilute sulfuric acid)[3]

  • Organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether)[3]

  • Basic solution (e.g., 1M NaOH, sodium carbonate solution, or ammonia (B1221849) water)[3]

  • Distilled water

  • pH meter or pH paper

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In a suitable beaker, dissolve the crude 2-amino-4-methylpyridine product in a minimal amount of the dilute acid solution. Stir until the solid is completely dissolved, forming a salt solution. The target pH of this solution should be between 2 and 3.[3]

  • Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous phase, which contains the protonated product, into a clean Erlenmeyer flask. Discard the upper organic phase, which contains neutral and non-basic impurities.[3] Repeat the extraction of the aqueous phase with fresh organic solvent if necessary (as determined by TLC of the organic layer).

  • Precipitation: Place the aqueous solution in a beaker with a stir bar and cool it in an ice bath. Slowly add the basic solution dropwise while stirring continuously and monitoring the pH. Continue adding the base until the pH of the solution reaches 8-9.[3] A solid precipitate of the pure 2-amino-4-methylpyridine will form.

  • Isolation: Once precipitation is complete, continue stirring in the ice bath for another 30 minutes to ensure maximum recovery. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any residual salts.[3]

  • Drying: Dry the purified white solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product purity is expected to be >98%.[3]

Protocol 2: Recrystallization of 2-Amino-3-hydroxypyridine

This protocol is based on a method reported to achieve very high purity.[2]

Objective: To purify crude, colored 2-amino-3-hydroxypyridine using a two-step recrystallization process.

Materials:

  • Brown, crude 2-amino-3-hydroxypyridine

  • Dimethylformamide (DMF)

  • Methanol

  • Ice-salt bath

  • Heating mantle and magnetic stirrer

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • First Crystallization (from DMF):

    • Place 45 g of the crude brown 2-amino-3-hydroxypyridine into a flask with 200 ml of dimethylformamide.[2]

    • Heat the mixture to 100 °C (±2 °C) with stirring for 30 minutes until the solid dissolves completely.[2]

    • Perform a hot filtration to remove any insoluble impurities.

    • Rapidly cool the hot filtrate in an ice-salt bath to a temperature of -5 °C.[2] This rapid cooling will induce the crystallization of a white solid.

    • Collect the white solid by vacuum filtration.

  • Second Crystallization (from Methanol):

    • Transfer the white solid obtained from the first step into a clean flask.

    • Add 200 ml of methanol and heat the mixture to reflux for 1 hour.[2]

    • After refluxing, cool the solution down to -5 °C to allow for complete crystallization.[2]

    • Collect the final purified crystals by vacuum filtration.

    • Dry the crystals thoroughly. The expected purity of the final white product is >99.9%.[2]

Safety Note: Always work in a well-ventilated fume hood when using organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Optimizing 2-Amino-4-hydroxypyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing substitution reactions for 2-amino-4-hydroxypyridine.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the substitution reactions of this compound.

Problem: Low or No Product Yield

Low yields are a frequent challenge in pyridine (B92270) chemistry, often stemming from suboptimal reaction conditions, catalyst issues, or the purity of starting materials.[1][2]

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Low Yield start Low / No Yield Observed check_reagents Verify Purity & Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Pure impure_reagents Action: Purify Starting Materials (Recrystallization, Chromatography) check_reagents->impure_reagents Impure? check_catalyst Is a Catalyst Used? check_conditions->check_catalyst Optimal bad_conditions Action: Optimize Temperature/Time. Ensure Inert Atmosphere (N2/Ar) if necessary. check_conditions->bad_conditions Suboptimal? check_tautomer Consider Tautomerism & Regioselectivity Issues check_catalyst->check_tautomer No catalyst_yes Action: Check Catalyst Loading. Use Fresh/Activated Catalyst. Screen Alternative Catalysts. check_catalyst->catalyst_yes Yes regio_issue Action: Modify Base/Solvent to Favor N- vs. O-Substitution. See FAQ 2. check_tautomer->regio_issue Side Products Observed? success Yield Improved check_tautomer->success No Side Products impure_reagents->success bad_conditions->success catalyst_yes->success catalyst_no Proceed to Next Step catalyst_no->check_tautomer regio_issue->success

Caption: A workflow diagram for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding as expected. What are the fundamental reactivity principles of this compound I should be aware of?

A1: The reactivity of this compound is governed by two key factors:

  • Tautomerism: This compound exists in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[3] The position of this equilibrium is sensitive to the solvent, and the pyridone form is often favored.[3] This is critical because it presents two different nucleophilic sites for substitution: the ring nitrogen (N1) and the exocyclic oxygen (O4).

  • Ring Electronics: The pyridine ring is electron-deficient due to the electronegative nitrogen atom.[3][4] This makes the ring generally resistant to electrophilic aromatic substitution but more susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[5]

Competing Reaction Pathways

G cluster_main Substitution Pathways for this compound cluster_electrophile Reaction with Electrophile (E+) cluster_nucleophile Reaction on Halogenated Ring (e.g., X at C5/C6) reagent This compound (Tautomeric Mixture) N_sub N-Substitution Product (Alkylation/Arylation) reagent->N_sub Attacks via N1 or Exocyclic Amino N2 O_sub O-Substitution Product (Ether Formation) reagent->O_sub Attacks via O4 (Pyridone Tautomer) C_sub C-Substitution Product (Cross-Coupling) reagent->C_sub Requires Prior Ring Activation (e.g., Halogenation)

Caption: Competing substitution pathways for this compound.

Q2: I am getting a mixture of N- and O-substituted products. How can I control the regioselectivity?

A2: Selectivity between N- and O-alkylation or arylation is a common challenge. The outcome is influenced by the reaction conditions. While specific conditions are highly substrate-dependent, general trends suggest:

  • For N-Arylation: Copper-based catalysts are frequently used. For instance, Cu-catalyzed N-arylations of 4-hydroxypyridines have been achieved using ligands like 2,2,6,6-tetramethylheptane-3,5-dione.[6][7]

  • For O-Arylation: Achieving O-selectivity can be more challenging. Some methods use specific modular, bismacycle-based systems.[6]

  • Solvent and Base: The choice of solvent and base can significantly influence the equilibrium of the tautomers and the relative nucleophilicity of the nitrogen and oxygen atoms. Aprotic polar solvents like DMF or DMSO in the presence of a strong, non-nucleophilic base may favor one isomer over the other.

Q3: Why is direct electrophilic substitution on the pyridine ring so difficult?

A3: The pyridine ring is electron-deficient, which deactivates it towards electrophilic attack.[4][8] Furthermore, in acidic conditions required for many electrophilic substitutions (e.g., nitration), the ring nitrogen is protonated. This creates a pyridinium (B92312) cation, which is even more strongly deactivated.[4] To achieve C-substitution, it is often more effective to first introduce a halogen onto the ring, which can then participate in cross-coupling reactions.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize conditions for common substitution reactions. Note that optimal conditions will vary based on the specific substrates used.

Table 1: Conditions for N-Arylation of Hydroxypyridines

Parameter Condition Reactants Yield Reference
Catalyst CuI (10 mol %) 4-Hydroxypyridine, Aryl Iodide Modest to Excellent [6][7]
Ligand 2,2,6,6-tetramethylheptane-3,5-dione (20 mol %) 4-Hydroxypyridine, Aryl Iodide Modest to Excellent [6][7]
Base K₃PO₄ (2.0 equiv) 4-Hydroxypyridine, Aryl Iodide Modest to Excellent [6][7]
Solvent Dioxane 4-Hydroxypyridine, Aryl Iodide Modest to Excellent [6][7]

| Temperature | 110 °C | 4-Hydroxypyridine, Aryl Iodide | Modest to Excellent |[6][7] |

Table 2: Conditions for Nucleophilic Substitution of Hydroxy Group by Amines

Parameter Condition Reactants Yield Reference
Method Microwave Irradiation (850 W) 4-Hydroxy-6-methyl-2-pyrone, Benzylamine Excellent [9]
Solvent None (Neat) 4-Hydroxycoumarin, Primary Amines >90% in many cases [10]
Time 60 - 120 seconds 4-Hydroxycoumarin, Primary Amines >90% in many cases [10]

| Stoichiometry | 1:1.2 (Substrate:Amine) | 4-Hydroxycoumarin, Primary Amines | >90% in many cases |[10] |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general guideline for the N-alkylation of the pyridone tautomer.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base portion-wise to the stirred suspension at room temperature.

  • Stir the mixture for 30 minutes to allow for salt formation.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Halogenation of the Pyridine Ring

This protocol provides a general method for introducing a halogen, a key step for subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)) (1.1 equiv)

  • Solvent (e.g., Acetonitrile, Dichloromethane, Acetic Acid)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve or suspend this compound in the chosen solvent in a round-bottom flask.

  • Add the halogenating agent (NBS or NCS) portion-wise to the mixture at room temperature. The reaction may be exothermic.

  • Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into water or a basic aqueous solution (e.g., saturated NaHCO₃) to precipitate the product or neutralize the acid.

  • Collect the solid product by filtration, washing with cold water.

  • If the product is not a solid, extract it with an organic solvent.

  • Dry the crude product. Further purification can be achieved by recrystallization or column chromatography.

References

Technical Support Center: Derivatization of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-Amino-4-hydroxypyridine.

Understanding the Reactivity of this compound

This compound exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one.[1] This equilibrium is sensitive to the solvent environment, with the pyridone tautomer often being favored.[1] This bifunctional nature, possessing both a nucleophilic amino group and a pyridone system with potential for both N- and O-alkylation/acylation, is central to understanding its derivatization chemistry. The pyridine (B92270) ring itself is electron-deficient, which can deactivate it towards certain electrophilic aromatic substitution reactions.[2]

Frequently Asked Questions (FAQs)

Q1: My derivatization of this compound is resulting in a very low yield. What are the first things I should check?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:[3]

  • Purity of Starting Materials: Ensure the this compound, reagents, and solvents are pure and dry. Pyridine derivatives can be sensitive to air and moisture.[2]

  • Reaction Conditions: Re-evaluate the temperature, reaction time, and concentration. Suboptimal parameters are a common cause of poor yields.[2] Some reactions may require heating to overcome activation energy barriers, while others need lower temperatures to prevent byproduct formation.

  • Inert Atmosphere: For many reactions involving pyridine derivatives, using an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

Q2: I am observing a mixture of N-derivatized and O-derivatized products. How can I improve the selectivity?

The ratio of N- to O-derivatization is influenced by several factors:[4]

  • Nature of the Electrophile: Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen atom.

  • Base and Solvent: The choice of base and solvent can significantly affect the position of the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.

  • Protecting Groups: In some cases, protecting one of the functional groups may be necessary to achieve the desired selectivity.

Q3: What are some common side reactions to be aware of?

Besides the formation of N- vs. O-derivatized isomers, other side reactions can include:

  • Di-derivatization: Reaction at both the amino and the hydroxyl/pyridone group.

  • Ring Reactions: Although the pyridine ring is somewhat deactivated, reactions on the ring can occur under certain conditions.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially at elevated temperatures.

Q4: What are the best methods for purifying my this compound derivative?

Purification can be challenging due to the basicity of the pyridine nitrogen.[3] Common techniques include:

  • Recrystallization: Effective if the product is a solid and a suitable solvent system can be found.[1]

  • Column Chromatography: A versatile method, but tailing on silica (B1680970) gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[3]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to recover the product by extraction with an organic solvent.[3]

Troubleshooting Guides

Low Yield in N-Acylation
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the acylating agent is fresh and has not been hydrolyzed by moisture.
Product Decomposition - If TLC shows product formation followed by disappearance, the product may be unstable under the reaction conditions.- Consider running the reaction at a lower temperature for a longer duration.
Poor Work-up - Ensure the quenching step (e.g., with ice water for acetic anhydride) is performed carefully.[1]- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.[1]
Starting Material Purity - Use purified this compound. Impurities can inhibit the reaction.
Low Yield in O-Alkylation
Potential Cause Troubleshooting Steps
Incorrect Base - The choice of base is critical for deprotonating the pyridone. Stronger bases like sodium hydride (NaH) may be required.- Ensure the base is fresh and handled under anhydrous conditions.
Solvent Effects - The polarity of the solvent can influence the reaction. Screen different solvents (e.g., DMF, THF, acetonitrile).
Leaving Group - The nature of the leaving group on the alkylating agent is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Competitive N-Alkylation - If N-alkylation is a significant side product, consider factors that favor O-alkylation, such as the use of a hard alkylating agent.

Experimental Protocols

N-Acetylation of 2-Aminopyridine (B139424) (Adapted for this compound)

This protocol is adapted from a procedure for the N-acetylation of 2-aminopyridine and should be optimized for this compound.[1]

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (as solvent and base)

  • Ethyl acetate

  • Ice water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the stirring solution. The reaction can be exothermic.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

O-Alkylation of a Hydroxypyridine Derivative (Illustrative Protocol)

This is a general procedure for O-alkylation of a hydroxypyridine and will require optimization for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous DMF to the stirring suspension.

  • Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.

  • Cool the reaction mixture again in an ice bath and slowly add the alkyl halide.

  • Let the reaction proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

The following table summarizes general conditions that can influence the selectivity of N- versus O-derivatization based on principles observed in pyridone chemistry. Actual yields will be highly dependent on the specific substrate and reagents used.

Derivatization TypeReagent TypeSolvent PolarityBase StrengthExpected Major Product
Acylation Acyl Halide/AnhydrideAproticWeak (e.g., Pyridine)N-Acyl
Alkylation Soft Alkylating AgentPolar Aprotic (e.g., DMF)Strong (e.g., NaH)N-Alkyl
Alkylation Hard Alkylating AgentNonpolar (e.g., Toluene)Moderate (e.g., K₂CO₃)O-Alkyl

Visualizations

troubleshooting_workflow start Low Yield in Derivatization check_purity Check Purity of Starting Materials and Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_conditions->analyze_mixture no_product No Product Formation analyze_mixture->no_product side_products Side Products Observed analyze_mixture->side_products purification_issue Difficulty in Purification analyze_mixture->purification_issue optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) no_product->optimize_conditions Yes side_products->optimize_conditions Yes success Improved Yield optimize_conditions->success optimize_purification Optimize Purification Method (Chromatography, Recrystallization) purification_issue->optimize_purification Yes optimize_purification->success selectivity_pathway substrate This compound (Tautomeric Equilibrium) n_path N-Derivatization (Amine Reactivity) substrate->n_path o_path O-Derivatization (Pyridone Reactivity) substrate->o_path n_product N-Derivatized Product n_path->n_product o_product O-Derivatized Product o_path->o_product soft_electrophile Soft Electrophile (e.g., Michael Acceptor) soft_electrophile->n_path hard_electrophile Hard Electrophile (e.g., Acyl Chloride) hard_electrophile->o_path

References

Preventing byproduct formation in 2-Amino-4-hydroxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions with 2-Amino-4-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The primary byproducts encountered during the synthesis and subsequent reactions of this compound include:

  • Oxidation products: Arising from exposure to atmospheric oxygen, leading to colored impurities.

  • Dimerization products: Self-condensation of the molecule, often promoted by heat, light, or extreme pH.

  • Over-aminated byproducts: Such as 2,6-diamino-4-hydroxypyridine, which can be difficult to separate from the desired product.

  • Unwanted tautomers: this compound exists in equilibrium with its pyridone tautomer (2-amino-1H-pyridin-4-one). The presence of the undesired tautomer can lead to different reaction pathways and byproducts.[1]

Q2: How does tautomerism affect my reaction, and how can I control it?

A2: this compound's tautomeric equilibrium is sensitive to the solvent environment. The pyridone form is generally favored in polar solvents due to its greater polarity.[1] This is critical because the two tautomers exhibit different reactivities. To control the tautomeric equilibrium, carefully select the reaction solvent based on the desired reactive form. Non-polar solvents will favor the this compound form, while polar solvents will favor the 2-amino-1H-pyridin-4-one form.

Q3: What general precautions can I take to minimize byproduct formation?

A3: To maintain the purity of your product, it is recommended to:

  • Use an inert atmosphere: Conduct reactions under nitrogen or argon to prevent oxidation.

  • Control the temperature: Avoid excessive heat, which can promote dimerization and other side reactions.

  • Optimize pH: Maintain a neutral or near-neutral pH unless acidic or basic conditions are required for the desired transformation.

  • Protect from light: Use amber glassware or cover your reaction vessel to prevent photochemical degradation.

  • Use purified reagents and solvents: Ensure all starting materials are of high purity to avoid introducing contaminants that could catalyze side reactions.

Troubleshooting Guides

Issue 1: Formation of Colored Impurities (Oxidation)

Symptoms: The reaction mixture or isolated product has a yellow, brown, or black discoloration.

Root Cause: Oxidation of the aminopyridine ring system by atmospheric oxygen. The amino and hydroxyl groups can increase the electron density of the pyridine (B92270) ring, making it more susceptible to oxidation.

Solutions:

StrategyRecommended ActionExpected Outcome
Inert Atmosphere Degas the solvent and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.Minimizes the presence of oxygen, significantly reducing the formation of colored oxidation byproducts.
Antioxidant Additives In some cases, small amounts of antioxidants like BHT (butylated hydroxytoluene) can be added, provided they do not interfere with the desired reaction.Scavenges free radicals that can initiate oxidation cascades.
Degassed Solvents Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.Reduces the dissolved oxygen content in the reaction medium.
Issue 2: Presence of High Molecular Weight Impurities (Dimerization)

Symptoms: Mass spectrometry or chromatography (e.g., LC-MS, GC-MS) indicates the presence of species with approximately double the molecular weight of the starting material or product.

Root Cause: Dimerization can occur through various mechanisms, often catalyzed by heat, light, or extreme pH conditions. The reactive amino and hydroxyl groups can participate in intermolecular reactions.

Solutions:

ParameterCondition to AvoidRecommended ConditionRationale
Temperature High temperatures (>80 °C)Maintain the lowest effective temperature for the reaction.Reduces the kinetic favorability of the dimerization side reaction.
pH Highly acidic or highly basic conditionsOperate near neutral pH (6-8) if the reaction permits.Extreme pH can catalyze self-condensation reactions.
Light Exposure Direct exposure to UV or ambient lightProtect the reaction from light using amber vials or aluminum foil.Prevents photochemical activation that can lead to dimerization.
Concentration High concentrations of starting materialUse a more dilute solution if the reaction kinetics allow.Reduces the probability of intermolecular collisions leading to dimerization.
Issue 3: Difficult-to-Separate Impurity with Similar Polarity (Over-amination)

Symptoms: A persistent impurity is observed by TLC or HPLC with a similar retention factor/time to the desired product, making purification by column chromatography challenging. Mass spectrometry may indicate the addition of another amino group.

Root Cause: In reactions involving amination or the presence of ammonia (B1221849) or other amino-containing reagents, the formation of 2,6-diamino-4-hydroxypyridine is a potential side reaction. This byproduct is often difficult to separate due to its similar polarity to the product.

Solutions:

StrategyRecommended ActionExpected Outcome
Stoichiometry Control Use a precise stoichiometry of the aminating agent, avoiding a large excess.Minimizes the opportunity for a second amination event to occur.
Protecting Groups If synthesizing the molecule, consider protecting the existing amino group before introducing another nitrogen-containing functionality.Prevents reaction at the undesired position.
Purification via pH Adjustment Exploit the different pKa values of the mono- and di-amino compounds. Dissolve the crude product in an acidic solution and slowly add a base. The products may precipitate at different pH ranges.Can achieve separation of the desired mono-amino product from the di-amino byproduct.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation and Dimerization in a Substitution Reaction

This protocol describes a general setup for a nucleophilic substitution reaction on this compound where oxidation and dimerization are potential side reactions.

Materials:

  • This compound

  • Electrophile

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas.

  • Add the this compound and the base to the reaction flask.

  • Seal the flask and purge with inert gas for 10-15 minutes.

  • Add the degassed solvent via cannula or syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure a homogenous suspension.

  • Add the electrophile dropwise via syringe at room temperature.

  • Heat the reaction mixture to the desired temperature (not exceeding 60-70°C if possible) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound from a Diaminated Byproduct

This protocol outlines a method for separating this compound from a more basic byproduct like 2,6-diamino-4-hydroxypyridine.

Materials:

  • Crude product containing this compound and the diamino byproduct

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (B78521) solution (e.g., 1 M NaOH)

  • pH meter or pH paper

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimal amount of dilute hydrochloric acid to ensure complete protonation and dissolution of all basic components.

  • Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities. Discard the organic layer.

  • Slowly add the dilute sodium hydroxide solution to the aqueous layer with vigorous stirring, monitoring the pH continuously.

  • A precipitate should begin to form as the pH increases. Collect the precipitate that forms within a specific, narrow pH range. The desired this compound will precipitate at a different pH than the more basic diamino byproduct. (Note: The exact pH for precipitation will need to be determined empirically for the specific mixture).

  • Filter the precipitate at different pH intervals and analyze each fraction by TLC or LC-MS to identify the pure product.

  • Combine the pure fractions, wash with cold deionized water, and dry under vacuum.

Visualizations

Byproduct_Formation_Pathways cluster_0 Undesired Reactions A This compound B Oxidation Product (Colored Impurities) A->B O2, light, heat C Dimer A->C Heat, light, extreme pH D 2,6-Diamino-4-hydroxypyridine A->D Excess Aminating Agent F Reaction with Electrophile A->F Desired Reaction E Desired Product F->E

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow cluster_solutions Corrective Actions start Byproduct Detected q1 What is the nature of the impurity? start->q1 sol1 Use Inert Atmosphere Protect from Light q1->sol1 Colored / Oxidation sol2 Lower Temperature Adjust to Neutral pH q1->sol2 High MW / Dimer sol3 Control Stoichiometry Purify via pH Adjustment q1->sol3 Similar Polarity / Over-amination

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Enhancing the Solubility of 2-Amino-4-hydroxypyridine for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally described as being moderately or slightly soluble in water and possesses some solubility in organic solvents such as ethanol (B145695) and acetone.[1][2][3][4][5] Its solubility is a critical factor for its effective use in various chemical syntheses.

Q2: My this compound is not dissolving sufficiently for my reaction. What are the initial troubleshooting steps?

A2: If you are facing poor solubility, consider the following initial steps:

  • Solvent Screening: Test the solubility in a broader range of polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which are often effective for polar, crystalline compounds.

  • Heating: Gently warming the solvent can significantly increase the solubility. However, it is crucial to be mindful of the thermal stability of your compound and other reactants.

  • Particle Size Reduction: Grinding the solid this compound into a finer powder increases the surface area, which can enhance the rate of dissolution.

Q3: How does pH affect the solubility of this compound?

A3: this compound is an amphoteric compound, containing both a basic amino group and an acidic hydroxyl group (in its tautomeric pyridone form).[1] The pKa of the conjugate acid of the amino group is approximately 4.8.[1] Adjusting the pH of aqueous solutions can significantly impact its solubility.

  • Acidic Conditions (pH < pKa): In acidic solutions, the amino group becomes protonated, forming a more soluble cationic species. Therefore, lowering the pH can increase its aqueous solubility.

  • Alkaline Conditions (pH > pKa): In sufficiently alkaline solutions, the hydroxyl group can be deprotonated, forming an anionic species which may also have different solubility characteristics.

A pH-solubility profile is essential to determine the optimal pH for dissolution.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can help dissolve less polar compounds. For this compound, mixtures of water with solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) could be effective. The optimal co-solvent and its concentration should be determined experimentally.[6]

Q5: Is salt formation a viable strategy to enhance the solubility of this compound?

A5: Absolutely. Salt formation is a widely used and highly effective method for increasing the aqueous solubility of ionizable compounds. Since this compound has a basic amino group, it can be reacted with an acid to form a salt, such as a hydrochloride salt, which is generally more water-soluble than the free base.

Troubleshooting Guides

Issue 1: Low reaction yield due to incomplete dissolution of this compound in an aqueous reaction medium.

  • Strategy 1: pH Adjustment.

    • Troubleshooting: Your reaction medium may be at a pH where this compound has its minimum solubility.

    • Solution: Attempt to lower the pH of the reaction mixture by adding a dilute acid (e.g., HCl). This will protonate the amino group and should increase solubility. Monitor the pH to ensure it is compatible with your reaction conditions and the stability of other reagents.

  • Strategy 2: Employing a Co-solvent.

    • Troubleshooting: The polarity of your aqueous system may not be optimal for dissolving the compound.

    • Solution: Introduce a water-miscible organic co-solvent (e.g., ethanol, isopropanol (B130326), or DMF) to the reaction mixture. Start with a small percentage and gradually increase it while monitoring the dissolution of the starting material.

Issue 2: Difficulty in dissolving this compound in a common organic solvent for a non-aqueous reaction.

  • Strategy 1: Solvent Screening.

    • Troubleshooting: The chosen organic solvent may not be a good match for the polarity of this compound.

    • Solution: Test the solubility in a range of solvents with varying polarities. Polar aprotic solvents like DMF and DMSO are often good starting points for polar heterocyclic compounds.

  • Strategy 2: Heating.

    • Troubleshooting: The dissolution process may be kinetically limited at room temperature.

    • Solution: Gently heat the mixture while stirring. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of the starting material or other reactants.

Issue 3: Product precipitates out during the reaction, indicating solubility issues with the product itself.

  • Troubleshooting: The reaction product may be less soluble than the starting material in the chosen solvent system.

  • Solution:

    • Consider changing the solvent to one in which the product is more soluble.

    • If applicable, adjust the pH of the reaction mixture to ionize the product and increase its solubility.

    • Running the reaction at a higher dilution may help to keep the product in solution.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterSlightly to Moderately Soluble[1][2][3][4][5]
EthanolSoluble[1]
AcetoneSoluble[1]
Dimethylformamide (DMF)Expected to be SolubleInferred from similar compounds
Dimethyl Sulfoxide (DMSO)Expected to be SolubleInferred from similar compounds

Experimental Protocols

Protocol 1: Determination of Aqueous pH-Solubility Profile

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7, 8, 10)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

  • Calibrated pH meter

Procedure:

  • Add an excess amount of solid this compound to vials containing a known volume of each aqueous buffer. Ensure there is visible undissolved solid.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to pellet the remaining solid.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility (in mg/mL or mol/L) against the pH of the buffer.

Protocol 2: Improving Solubility using a Co-solvent System

Objective: To identify an effective co-solvent system to dissolve this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or an organic solvent in which solubility is poor)

  • A selection of miscible co-solvents (e.g., ethanol, isopropanol, DMF, DMSO)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the co-solvent and the primary solvent (e.g., 10%, 20%, 30%, 50%, 75% v/v co-solvent).

  • For each solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for maximum solubility.

Protocol 3: Salt Formation to Enhance Aqueous Solubility

Objective: To prepare the hydrochloride salt of this compound and compare its aqueous solubility to the free base.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 1 M solution in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve this compound in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol).

  • While stirring, slowly add a stoichiometric amount (1 equivalent) of the hydrochloric acid solution.

  • Continue stirring for a set period (e.g., 1-2 hours) at room temperature. A precipitate of the hydrochloride salt should form.

  • If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of cold anhydrous diethyl ether or isopropanol to remove any unreacted starting material.

  • Dry the salt in a vacuum oven at a moderate temperature.

  • Determine the aqueous solubility of the prepared hydrochloride salt using Protocol 1 (in unbuffered water) and compare it to the solubility of the original this compound.

Visualizations

Solubility_Troubleshooting_Workflow cluster_aqueous Aqueous Reactions cluster_organic Organic Reactions cluster_general General Strategies start Poor Solubility of This compound ph_adjust Adjust pH (Acidic) start->ph_adjust co_solvent_aq Use Co-solvent (e.g., Ethanol, DMF) start->co_solvent_aq solvent_screen Solvent Screening (e.g., DMF, DMSO) start->solvent_screen heating Apply Gentle Heat start->heating particle_size Reduce Particle Size (Grinding) start->particle_size salt_formation Convert to a Salt (e.g., Hydrochloride) start->salt_formation end_goal Improved Solubility & Successful Reaction ph_adjust->end_goal co_solvent_aq->end_goal solvent_screen->end_goal heating->end_goal particle_size->end_goal salt_formation->end_goal

Caption: A troubleshooting workflow for addressing poor solubility of this compound.

pH_Solubility_Relationship cluster_pH Effect of pH on Aqueous Solubility cluster_species Predominant Species in Solution low_pH Low pH (pH < pKa) cation Protonated Cation (More Soluble) low_pH->cation Protonation of Amino Group neutral_pH Neutral pH neutral Neutral Molecule (Less Soluble) neutral_pH->neutral high_pH High pH (pH > pKa) anion Anionic Species (Solubility Varies) high_pH->anion Deprotonation of Hydroxyl Group

Caption: The relationship between pH and the predominant species of this compound in an aqueous solution.

Salt_Formation_Workflow start This compound (Free Base, Poorly Soluble) react_acid React with Acid (e.g., HCl in Ether) start->react_acid precipitate Precipitation / Crystallization of Salt react_acid->precipitate isolate Isolate Salt (Filtration & Drying) precipitate->isolate end_product This compound Salt (e.g., Hydrochloride) (More Water-Soluble) isolate->end_product

Caption: A simplified workflow for the formation of a more soluble salt of this compound.

References

Stability issues of 2-Amino-4-hydroxypyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the stability of 2-amino-4-hydroxypyridine under acidic and basic conditions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Rapid or Unexpected Degradation of this compound in Solution

Question: I am observing significant loss of my starting material, this compound, shortly after preparing a solution under acidic (or basic) conditions, even when the conditions seem mild. What could be the cause and how can I fix it?

Answer:

Unexpected degradation can be alarming. The stability of this compound is influenced by several factors including pH, temperature, and the presence of other reactive species.[1][2] The compound is amphoteric, meaning it has both acidic (hydroxyl) and basic (amino) groups, making it reactive under both conditions.[1] Here is a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Confirm pH and Concentration:

    • Accurately measure the pH of your solution. Localized pH changes during the dissolution of acidic or basic reagents can create harsher conditions than intended.

    • Ensure the concentration of your acid or base is correct. Even small errors can lead to significant pH shifts.

  • Evaluate Temperature Effects:

    • Are you running the reaction at an elevated temperature? Hydrolysis and other degradation reactions are often accelerated by heat.[3][4]

    • Consider performing your experiment at a lower temperature or room temperature if the protocol allows.

  • Assess for Oxidizing Agents:

    • Ensure your solvents or reagents are free from peroxides or other oxidizing impurities. The pyridine (B92270) ring system can be susceptible to oxidation.

    • Consider degassing your solvent to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Investigate Photodegradation:

    • Is your experiment exposed to light, especially UV light? Pyridine derivatives can be light-sensitive.[2][3]

    • Protect your reaction vessel from light using aluminum foil or by working in a dark environment.

  • Review Tautomeric Forms: this compound exists in tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one.[5] The position of this equilibrium is sensitive to the solvent and pH, which can affect the molecule's overall stability and reactivity.[5] The pyridone tautomer is often favored in polar solvents.[5][6]

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Question: After subjecting this compound to acidic or basic stress, I see several new, unidentifiable peaks in my chromatogram. How can I identify these degradation products?

Answer:

The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway. Forced degradation studies are designed to intentionally produce these products for analysis.[3][7]

Troubleshooting and Identification Workflow:

  • Characterize the Degradants:

    • LC-MS is Key: Use a mass spectrometer coupled with your HPLC to get the mass-to-charge ratio (m/z) of the unknown peaks. This is the first step in determining their molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass, allowing you to predict the elemental composition of the degradants.

    • Tandem MS (MS/MS): Fragmenting the degradant ions in the mass spectrometer can provide structural clues.

  • Hypothesize Degradation Pathways:

    • Hydrolysis: Under both acidic and basic conditions, hydrolysis of the pyridine ring is a potential pathway.[2] This could lead to ring-opened products.

    • Oxidation: Look for mass additions corresponding to oxygen atoms (+16 Da). Hydroxylation of the pyridine ring is a common degradation pathway for related compounds.[2]

    • Deamination or Decarboxylation: While less common for this specific structure, these pathways can occur under harsh conditions for molecules with amino and carboxylic acid groups, respectively.[8]

  • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.[3][9] This may require optimizing the mobile phase, column, or gradient.

The following diagram illustrates a logical workflow for troubleshooting stability issues.

G cluster_observe Observation cluster_verify Verification cluster_isolate Isolation & Analysis cluster_resolve Resolution observe Unexpected Degradation or New Impurities Observed verify_params Verify Experimental Parameters (pH, Temp, Concentration) observe->verify_params Start Here verify_method Confirm Analytical Method is Stability-Indicating verify_params->verify_method isolate_vars Isolate Variables (Light, O2, Heat) verify_method->isolate_vars Parameters OK analyze_deg Analyze Degradants (LC-MS, HRMS, MS/MS) isolate_vars->analyze_deg modify_cond Modify Conditions (Lower Temp, Protect from Light) isolate_vars->modify_cond Variable Identified pathway Elucidate Degradation Pathway analyze_deg->pathway optimize_form Optimize Formulation/Process modify_cond->optimize_form pathway->optimize_form

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, the nitrogen atom in the pyridine ring can be protonated. This makes the ring more electron-deficient and susceptible to nucleophilic attack by water, which can initiate hydrolysis and potential ring-opening. The amino group can also be protonated to form an ammonium (B1175870) salt.[1]

G A This compound B Protonation of Ring Nitrogen (Electron-deficient ring) A->B H+ C Nucleophilic Attack by H2O B->C D Hydrolysis C->D E Potential Ring-Opened Products D->E

Caption: Hypothetical acidic degradation pathway.

Q2: What are the expected degradation pathways under basic conditions?

In basic media, the hydroxyl group can be deprotonated to form a pyridin-4-olate. This increases the electron density of the ring, making it more susceptible to oxidation. Substitution reactions at the hydroxyl group can also occur under basic conditions.[1]

G A This compound B Deprotonation of Hydroxyl Group (Electron-rich ring) A->B OH- C Increased Susceptibility to Oxidation B->C D Formation of Oxidized Degradation Products C->D

References

Technical Support Center: Optimizing Cross-Coupling with 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing palladium-catalyzed cross-coupling reactions involving 2-Amino-4-hydroxypyridine. Due to its multiple coordination sites—the amino group, the hydroxyl group, and the pyridine (B92270) nitrogen—this substrate presents unique challenges, including potential catalyst inhibition and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

The structure of this compound contains multiple functional groups that can interact with and potentially deactivate the metal catalyst. The primary challenges are:

  • Catalyst Coordination: The amino group, the pyridine nitrogen, and the hydroxyl group can act as ligands, coordinating to the palladium center. This can form stable, inactive complexes that prevent the catalyst from participating in the desired catalytic cycle.[1][2][3]

  • Multiple Reactive Sites: The substrate has two potential nucleophilic sites for C-N or C-O coupling (the amino and hydroxyl groups), which can lead to mixtures of N-arylated and O-arylated products, reducing the selectivity of the reaction.[4][5]

  • Tautomerization: 4-Hydroxypyridine exists in equilibrium with its pyridone tautomer. This equilibrium can affect the electronic properties and reactivity of the substrate in unpredictable ways.

Q2: Is it necessary to protect the amino or hydroxyl groups before attempting a cross-coupling reaction?

The need for protecting groups depends on the desired reaction and the specific conditions.

  • For C-C Couplings (e.g., Suzuki-Miyaura): Protection is often not necessary, especially when using robust catalyst systems with bulky, electron-rich ligands. However, if you observe low yields or catalyst deactivation, protecting the amino group as a carbamate (B1207046) (e.g., Boc) or the hydroxyl group as an ether (e.g., methyl or benzyl) can be beneficial.[2][6]

  • For C-N Couplings (e.g., Buchwald-Hartwig Amination): If the goal is to couple at a different position (e.g., a halogenated C5 position), the existing amino group can act as a competing nucleophile. In such cases, protection is highly recommended to prevent self-coupling or polymerization.[7]

  • To Prevent O-Arylation: If N-arylation is the desired outcome in a coupling with an aryl halide, the hydroxyl group can compete. While some ligands show selectivity for N-arylation, protecting the hydroxyl group is the most reliable way to ensure the desired regioselectivity.[4]

Q3: What are the most common side reactions and how can they be minimized?

Common side reactions include:

  • Hydrodehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring strictly anaerobic conditions and optimizing the choice of base and ligand.[2]

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner is converted back to the corresponding arene. This is often promoted by water and certain bases. Using anhydrous solvents and a milder base like K₃PO₄ can help reduce this side reaction.[2][8]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) couple with each other. This can be suppressed by using the correct catalyst-to-ligand ratio and, for Sonogashira reactions, employing copper-free conditions.[2][8]

  • O-Arylation: In C-N coupling reactions, the hydroxyl group can react instead of the target amino group. This can be controlled by choosing appropriate ligands or by protecting the hydroxyl group.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

This is the most common issue and requires a systematic approach to diagnose. The workflow below outlines a logical progression for troubleshooting.

G start Low / No Yield catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions start->conditions substrate 3. Re-evaluate Substrate start->substrate cat_source Use fresh Pd source Consider a precatalyst (e.g., G3-XPhos) catalyst->cat_source cat_ligand Switch to a bulky, electron-rich ligand (e.g., RuPhos, SPhos, BrettPhos) catalyst->cat_ligand cat_ratio Check Pd:Ligand ratio (Typically 1:1 to 1:2) catalyst->cat_ratio cond_base Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) conditions->cond_base cond_solvent Use anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF) conditions->cond_solvent cond_temp Increase temperature incrementally (e.g., 80°C -> 110°C) conditions->cond_temp cond_inert Ensure strict inert atmosphere (Degas via freeze-pump-thaw) conditions->cond_inert sub_protect Consider protecting the -NH₂ or -OH group substrate->sub_protect sub_purity Verify purity of starting materials substrate->sub_purity

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Solutions:

  • Catalyst System: The choice of palladium source and ligand is critical. For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Palladium Source: Use a fresh palladium source. Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often superior as they provide a reliable source of the active Pd(0) species.[9][10]

    • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps and can prevent catalyst deactivation. Excellent starting points include SPhos, RuPhos, XPhos, and BrettPhos.[11][12]

  • Reaction Conditions:

    • Base: The base plays a key role. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[11][13] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14]

    • Solvent: Use strictly anhydrous and thoroughly degassed solvents. Common choices include dioxane, toluene, or THF.[11][15] Oxygen can irreversibly oxidize the active Pd(0) catalyst.[10]

    • Temperature: These reactions often require elevated temperatures, typically between 80-120 °C.

Issue 2: Undesired O-Arylation instead of C-C or N-Arylation

Question: I am attempting a Suzuki or Buchwald-Hartwig reaction on a halogenated derivative of this compound, but I am observing significant formation of the O-arylated byproduct. How can I improve selectivity?

Answer: This is a common problem due to the nucleophilicity of the hydroxyl group.

  • Protect the Hydroxyl Group: The most straightforward solution is to protect the -OH group as a methyl ether (using MeI or DMS), benzyl (B1604629) ether (using BnBr), or a silyl (B83357) ether (e.g., TBS). The protecting group can be removed after the coupling reaction.[6]

  • Ligand and Base Selection: In some cases, selectivity can be influenced by the reaction conditions. For C-N couplings, certain ligands may favor amination over ether formation.[4] Experimenting with different bases can also alter the relative nucleophilicity of the amino and hydroxyl groups.

  • Consider Alternative Catalysts: While palladium is most common, copper-catalyzed Ullmann-type couplings can sometimes offer different selectivity profiles for N- vs. O-arylation of hydroxypyridines.[4][5]

Data Presentation: Catalyst System Selection

The following tables provide recommended starting points for catalyst and ligand screening for Suzuki-Miyaura and Buchwald-Hartwig reactions with a halogenated this compound derivative.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100A robust, general system for challenging substrates.[11][13]
XPhos Pd G3 (2-4%)(Internal)K₂CO₃ (2.0)THF80Pre-catalyst allows for efficient activation.[9]
Pd(OAc)₂ (3%)RuPhos (6%)Cs₂CO₃ (2.0)Toluene110Highly active ligand, good for sterically hindered partners.
Pd(dppf)Cl₂ (5%)(Internal)Na₂CO₃ (2.0)DMF/H₂O (4:1)90A more traditional system, may be less effective.[16]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (1.5)Dioxane110Good for heteroaromatic amines; milder base.
RuPhos Pd G3 (1-3%)(Internal)NaOtBu (1.2)Toluene100Highly active pre-catalyst for challenging amines.[12][14]
Pd(OAc)₂ (2%)BrettPhos (4%)LHMDS (1.2)THF80Effective for coupling primary amines.[17]
Pd₂(dba)₃ (2%)P(t-Bu)₃ (4%)K₃PO₄ (2.0)Toluene110Very electron-rich ligand, but air-sensitive.

Experimental Protocols

Note: These are generalized protocols. The specific amounts, temperatures, and reaction times should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-2-amino-4-hydroxypyridine (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, ~0.1 M concentration) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig C-N Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the halo-2-amino-4-hydroxypyridine (if coupling a different amine, 1.0 equiv.) and the base (e.g., NaOtBu, 1.2 equiv.). Caution: Solid NaOtBu is pyrophoric and should be handled under an inert atmosphere.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) under a positive flow of inert gas.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, ~0.1 M concentration) followed by the amine coupling partner (1.1-1.3 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Catalyst Selection Logic

G start Goal: Couple with This compound coupling_type What type of bond? start->coupling_type cc_path C-C Bond (Suzuki) coupling_type->cc_path C-C cn_path C-N Bond (Buchwald-Hartwig) coupling_type->cn_path C-N cn_partner What is the Amine Partner? primary_amine Primary Aliphatic/Aryl Amine cn_partner->primary_amine Primary secondary_amine Secondary Amine cn_partner->secondary_amine Secondary amide_hetero Amide or N-Heterocycle cn_partner->amide_hetero Other suzuki_rec Use Bulky Biarylphosphine Ligands (SPhos, XPhos, RuPhos) Base: K₃PO₄, Cs₂CO₃ Solvent: Dioxane, Toluene cc_path->suzuki_rec cn_path->cn_partner primary_rec Ligand: BrettPhos, P(t-Bu)₃ Base: NaOtBu, LHMDS primary_amine->primary_rec secondary_rec Ligand: RuPhos, XPhos Base: NaOtBu, K₂CO₃ secondary_amine->secondary_rec amide_rec Ligand: Xantphos, tBuBrettPhos Base: K₂CO₃, Cs₂CO₃ amide_hetero->amide_rec

Caption: Decision tree for initial catalyst system selection.

References

Challenges in the scale-up of 2-Amino-4-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Amino-4-hydroxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges encountered during the scale-up of this compound synthesis include:

  • Reduced Yields: Reactions that are high-yielding at the lab scale may experience a significant drop in yield upon scale-up.[1]

  • Purification Difficulties: The presence of polar functional groups and the tautomeric nature of the molecule can complicate purification, making standard chromatographic methods less effective at an industrial scale.[2][3]

  • By-product Formation: The impurity profile may change at a larger scale due to variations in reaction conditions, leading to the formation of new or increased levels of by-products that can be difficult to separate.[4]

  • Reaction Control and Heat Management: Many pyridine (B92270) syntheses are exothermic, and improper heat transfer in larger reactors can lead to runaway reactions and the formation of degradation products.[5][6]

  • Raw Material Quality: The purity of starting materials can significantly affect the yield and purity of the final product, as impurities can interfere with the reaction.[5]

Q2: Why is my final product a mix of this compound and its 2-amino-1H-pyridin-4-one tautomer?

A2: this compound exists in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one. The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond. The position of this equilibrium is sensitive to the solvent environment, which can complicate characterization and purification.[2]

Q3: What are some common by-products in the synthesis of this compound and its analogues?

A3: Common by-products can include di-substituted pyridines, products from incomplete reactions (such as dihydropyridine (B1217469) intermediates), and polymeric materials.[4][5] For instance, in related syntheses, the formation of a difficult-to-separate 2,6-diamino-4-methylpyridine by-product has been reported.[4]

Troubleshooting Guides

Problem: Low Reaction Yield

Low yields are a common issue when scaling up pyridine synthesis. The table below outlines potential causes and solutions.

Possible Cause Suggested Solutions
Incomplete Reaction Optimize reaction time and temperature. At larger scales, reactions may require longer times to reach completion. Monitor the reaction progress using in-process controls (e.g., HPLC, TLC).
Poor Heat Transfer Ensure efficient and uniform heating. Localized hot or cold spots in a large reactor can lead to side reactions or incomplete conversion. Improve agitation and consider a reactor with a better surface-area-to-volume ratio.[6]
Catalyst Deactivation If using a catalyst, ensure it is not being deactivated by impurities in the starting materials or by excessive temperatures.[6] Consider catalyst screening to find a more robust option for scaled-up conditions.
Sub-optimal Reagent Stoichiometry Re-evaluate the molar ratios of your reactants for the larger scale. Inadequate mixing can create localized imbalances, affecting the reaction outcome.
Problem: Difficulty with Product Purification

Purifying this compound at scale can be challenging due to its physical properties.

Possible Cause Suggested Solutions
High Polarity and Tautomerism Standard silica (B1680970) gel chromatography may not be effective. Consider alternative purification methods such as crystallization, ion-exchange chromatography, or derivatization to a less polar intermediate before purification.[2][7]
Presence of Hard-to-Separate Impurities A patented purification method for a similar compound involves salification with an acid, extraction of impurities with an organic solvent, and then neutralization to precipitate the purified product.[4] This can be a highly effective industrial-scale purification strategy.
Residual Catalyst or Reagents Ensure the work-up procedure is adequate to remove all residual catalysts and unreacted starting materials. This may involve additional washing or extraction steps.

Data Presentation: Comparison of Lab Scale vs. Scale-Up

The following table summarizes the potential changes in key parameters when moving from a laboratory scale to a pilot or industrial scale for the synthesis of this compound.

Parameter Laboratory Scale (e.g., 1-10 g) Pilot/Industrial Scale (e.g., 1-10 kg) Key Considerations for Scale-Up
Typical Yield 75-85%60-75%Yield reduction is common due to less ideal mixing, heat transfer, and longer reaction times.[1]
Purity (Crude) 90-95%80-90%Increased potential for by-product formation due to temperature gradients and extended reaction times.[1]
Common Impurities Unreacted starting materials, minor over-reaction products.Unreacted starting materials, di-substituted by-products, polymeric material.The impurity profile may change, requiring the development of new analytical methods and purification strategies.[5]
Purification Method Column ChromatographyCrystallization, pH-controlled precipitation/extraction.[4]Chromatography is often not economically viable at a large scale.[2]
Reaction Time 2-4 hours6-12 hoursSlower heat and mass transfer at larger scales can lead to longer reaction times.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via a Halogenated Pyridine Intermediate (Adapted from related industrial processes)

This protocol is a generalized procedure based on common industrial synthesis strategies for related aminopyridine derivatives and should be optimized for specific laboratory and scale-up conditions.

  • Protection of the Amino Group (if starting with a halogenated aminopyridine):

    • Dissolve the starting 2-amino-halogenated pyridine in a suitable solvent (e.g., toluene).

    • Add a protecting group reagent (e.g., an anhydride (B1165640) or acyl chloride) and a base.

    • Heat the mixture to drive the reaction to completion, monitoring by TLC or HPLC.

    • Work up the reaction to isolate the protected intermediate.

  • Hydroxylation/Substitution:

    • In a suitable reactor, dissolve the protected halogenated pyridine in a solvent such as DMAc.

    • Under an inert atmosphere, add a source of hydroxide (B78521) (e.g., a solution of a metal hydroxide).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain until the reaction is complete.

    • Cool the reaction mixture and perform a work-up, which may involve quenching with water and extracting the product.

  • Deprotection:

    • Dissolve the protected this compound intermediate in an acidic solution (e.g., aqueous HCl or HBr).

    • Heat the mixture to facilitate the removal of the protecting group.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture and adjust the pH to precipitate the crude this compound.

  • Purification:

    • Isolate the crude product by filtration.

    • For further purification, the crude solid can be re-dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by adjusting the pH with a base.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[2]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion check_temp Review Temperature Profile start->check_temp check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents incomplete Incomplete Reaction check_completion->incomplete Yes side_reactions Side Reactions Dominating check_temp->side_reactions Non-optimal reagent_issue Reagent Issue check_reagents->reagent_issue Problem Found solution_time Increase Reaction Time or Temperature incomplete->solution_time solution_temp Optimize Temperature Control (Improve Agitation, Heat Transfer) side_reactions->solution_temp solution_reagents Re-optimize Stoichiometry Use Higher Purity Reagents reagent_issue->solution_reagents

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Strategy start Crude Product Obtained is_solid Is the product a solid? start->is_solid crystallization Attempt Crystallization (e.g., Ethanol/Water) is_solid->crystallization Yes ph_swing pH-Controlled Purification is_solid->ph_swing No / Impure Solid crystallization->ph_swing Fails final_product Pure this compound crystallization->final_product Successful dissolve_acid 1. Dissolve in Dilute Acid ph_swing->dissolve_acid chromatography Consider Alternative Chromatography (e.g., Ion Exchange) ph_swing->chromatography Fails ph_swing->final_product Successful wash_organic 2. Wash with Organic Solvent dissolve_acid->wash_organic precipitate_base 3. Precipitate with Base wash_organic->precipitate_base chromatography->final_product

Caption: Decision pathway for purification strategies at scale.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-Amino-4-hydroxypyridine.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

Peak tailing for this compound in reversed-phase HPLC is a common issue, primarily caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase. This guide provides a systematic approach to diagnose and resolve this problem.

Is your peak for this compound tailing?

A peak is generally considered to be tailing if the asymmetry factor (As) is greater than 1.2. The asymmetry factor is a measure of peak shape, and a value greater than 1 indicates that the back half of the peak is broader than the front half.

Step 1: Initial Checks and System Evaluation

Before modifying the chromatography, ensure the HPLC system is functioning correctly.

  • Column Health: An old or contaminated column can lead to poor peak shape. If the column has been used extensively, consider replacing it. Flushing the column with a strong solvent may also help.

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to band broadening and peak tailing. Minimize the tubing length and use a low-volume flow cell if possible.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection.

Step 2: Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The pKa of the conjugate acid of the amino group in this compound is approximately 4.8.[1]

  • Low pH (pH 2.5-3.5): At a low pH, the residual silanol groups on the stationary phase are protonated and thus, less likely to interact with the protonated this compound. This is a common and effective strategy to reduce peak tailing.

  • High pH (pH > 8): At a high pH, this compound will be in its neutral form, minimizing ionic interactions with the deprotonated silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can degrade at high pH.

Step 3: Mobile Phase Additives

Mobile phase additives can be used to mask the active silanol sites on the stationary phase.

  • Competing Base: A small basic molecule, such as triethylamine (B128534) (TEA), can be added to the mobile phase (typically at a concentration of 0.1-0.5% v/v). TEA will preferentially interact with the silanol groups, reducing the secondary interactions with this compound.

  • Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is important to maintain a stable pH and can also help to reduce silanol interactions.[2]

Step 4: Column Selection

The choice of HPLC column can have a significant impact on peak shape.

  • End-Capped Columns: These columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.

  • High-Purity Silica (B1680970) Columns: Modern columns are often made with high-purity silica, which has a lower concentration of acidic silanol groups.

  • Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as those with a polar-embedded group or polymer-based columns, which are less prone to silanol interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like this compound is the secondary ionic interaction between the protonated amine group of the analyte and the ionized residual silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[2][3]

Q2: How does adjusting the mobile phase pH help to reduce peak tailing?

A2: Adjusting the mobile phase pH can control the ionization state of both the this compound analyte and the silanol groups on the stationary phase.

  • At low pH (e.g., pH 2.5-3.5): The silanol groups are protonated (-Si-OH), making them neutral and reducing their ability to interact with the positively charged analyte.[3]

  • At high pH (e.g., pH > 8): The this compound is in its neutral (free base) form, which minimizes the ionic interaction with the negatively charged silanol groups. This requires a pH-stable column.

Q3: What are mobile phase additives, and how do they improve peak shape?

A3: Mobile phase additives are compounds added to the mobile phase to improve chromatographic performance. For basic analytes like this compound, a competing base like triethylamine (TEA) is often used. TEA is a small, basic molecule that competes with the analyte for the active silanol sites on the stationary phase, thereby masking these sites and reducing peak tailing.

Q4: When should I consider using a different HPLC column to resolve peak tailing?

A4: If adjusting the mobile phase pH and using additives do not sufficiently improve the peak shape, you should consider using a different column. Look for columns that are specifically designed for the analysis of basic compounds, such as:

  • End-capped columns: These have a reduced number of active silanol sites.

  • High-purity silica columns: These have a more homogeneous surface with fewer acidic silanols.

  • Polar-embedded columns: These have a polar group embedded in the stationary phase that shields the silanol groups.

  • Polymer-based columns: These do not have silanol groups and are therefore not prone to this type of secondary interaction.

Q5: Can overloading the column cause peak tailing?

A5: Yes, injecting too much sample onto the column can lead to column overload, which can manifest as peak tailing or fronting. If you suspect overloading, try diluting your sample and injecting a smaller volume.[2]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Peak Asymmetry (As)
2.5Protonated (Cationic)NeutralImproved (closer to 1.0)
4.8 (approx. pKa)Partially ProtonatedPartially IonizedPoor (significant tailing)
7.0Protonated (Cationic)Ionized (Anionic)Poor (significant tailing)
9.0NeutralIonized (Anionic)Improved (closer to 1.0)

Note: This table provides a general expectation for a basic compound like this compound on a standard silica-based C18 column. Actual results may vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of Aminopyridines

This protocol provides a starting point for the analysis of this compound and can be optimized to improve peak shape.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Protocol 2: Troubleshooting with Mobile Phase Modification

If peak tailing is observed with Protocol 1, the following modifications can be made:

  • Low pH Approach:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate (B84403) buffer and adjust the pH to 2.5 with phosphoric acid.

    • Filter the mobile phase before use.

  • Mobile Phase Additive Approach:

    • To the mobile phase from Protocol 1 (both A and B), add triethylamine (TEA) to a final concentration of 0.1% (v/v).

    • Sonicate the mobile phase to ensure complete mixing.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_system Step 1: System Check - Column Health - Extra-Column Volume - Equilibration start->check_system adjust_ph Step 2: Adjust Mobile Phase pH - Low pH (2.5-3.5) - High pH (>8, with stable column) check_system->adjust_ph System OK additives Step 3: Use Mobile Phase Additives - Competing Base (e.g., TEA) - Increase Buffer Concentration adjust_ph->additives Tailing Persists resolved Peak Shape Improved (Asymmetry <= 1.2) adjust_ph->resolved Tailing Resolved change_column Step 4: Change Column - End-capped - High-Purity Silica - Polar-Embedded/Polymer additives->change_column Tailing Persists additives->resolved Tailing Resolved change_column->resolved Tailing Resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Chemical_Interactions Chemical Interactions Causing Peak Tailing cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound silanol Residual Silanol Group (-Si-OH) ionized_silanol Ionized Silanol Group (-Si-O⁻) silanol->ionized_silanol Ionization secondary_interaction Secondary Ionic Interaction (Causes Peak Tailing) ionized_silanol->secondary_interaction analyte Analyte (Basic) (R-NH2) protonated_analyte Protonated Analyte (R-NH3⁺) analyte->protonated_analyte Protonation protonated_analyte->secondary_interaction mobile_phase Mobile Phase (Mid-pH) mobile_phase->silanol mobile_phase->analyte

Caption: The chemical basis of peak tailing for basic analytes on silica columns.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Amino-4-hydroxypyridine by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 2-Amino-4-hydroxypyridine. We present a detailed experimental protocol and comparative data to assist researchers in establishing robust and accurate analytical methods for this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. HPLC-UV is a widely used analytical technique for purity assessment due to its specificity, sensitivity, and robustness. This guide outlines a validated HPLC-UV method and compares its performance in analyzing a hypothetical batch of this compound against a competitor's product, highlighting the importance of a well-developed analytical method for quality control.

Experimental Protocols

A detailed methodology for the HPLC-UV analysis of this compound is provided below. This protocol is designed to effectively separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

Materials and Reagents
  • This compound Certified Reference Material (CRM): Purity ≥ 99.5%

  • Hypothetical Impurities (Analytical Standards):

    • 4-Aminopyridine (≥99%)

    • Pyridine (≥99.9%)

    • 2,4-Dihydroxypyridine (≥97%)

    • 2-Pyridone (≥98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: Deionized, 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Hydrophilic C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm particle size. Such columns are designed for good retention of polar compounds.[1]

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 98 2
    15.0 80 20
    20.0 80 20
    22.0 98 2

    | 30.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220 nm and 275 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (this compound): Accurately weigh and dissolve the CRM in a diluent (90:10 Water:Acetonitrile) to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of 4-Aminopyridine, Pyridine, 2,4-Dihydroxypyridine, and 2-Pyridone, each at a concentration of 0.1 mg/mL in the diluent.

  • Working Standard Solution: Dilute the standard stock solution to a final concentration of 0.1 mg/mL.

  • Spiked Sample Solution (for method development and validation): Spike the working standard solution with the impurity stock solution to achieve a final impurity concentration of 1% relative to the main analyte.

  • Sample Solution (Our Product & Competitor's Product): Accurately weigh and dissolve approximately 10 mg of each product in 100 mL of the diluent to obtain a theoretical concentration of 0.1 mg/mL.

Data Presentation: Comparative Purity Analysis

The developed HPLC-UV method was used to assess the purity of a hypothetical batch of our this compound and a competitor's product. The results are summarized in the table below.

AnalyteRetention Time (min)Our Product (% Area)Competitor's Product (% Area)
Pyridine3.5Not Detected0.08
4-Aminopyridine5.2Not Detected0.15
2,4-Dihydroxypyridine8.10.030.21
This compound 10.5 99.95 99.45
2-Pyridone12.80.020.11
Total Impurities 0.05 0.55
Purity (by area %) 99.95 99.45

Visualizations

The following diagrams illustrate the logical workflow of the purity validation process and the fundamental principles of HPLC-UV analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Acquisition & Analysis CRM Certified Reference Material (this compound) HPLC_System HPLC System (Pump, Autosampler, Column Oven, UV Detector) CRM->HPLC_System Impurity_Std Impurity Standards (e.g., 4-Aminopyridine) Impurity_Std->HPLC_System Our_Product Our Product Sample Our_Product->HPLC_System Competitor_Product Competitor's Product Competitor_Product->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Column Hydrophilic C18 Column Mobile_Phase Gradient Elution (Phosphate Buffer & Acetonitrile) Integration Peak Integration & Area % Calculation Chromatogram->Integration Comparison Comparative Purity Assessment Integration->Comparison

Caption: Experimental workflow for HPLC-UV purity validation.

hplc_principle cluster_system HPLC System Mobile_Phase Mobile Phase Solvent Reservoir Pump Pump High Pressure Mobile_Phase->Pump Injector Injector Sample Introduction Pump->Injector Column Column Stationary Phase (Separation) Injector->Column Detector UV Detector Analyte Detection Column->Detector Data_System Data System Chromatogram Detector->Data_System

Caption: Principle of HPLC-UV for purity analysis.

Conclusion

The presented HPLC-UV method demonstrates excellent selectivity and resolution for the purity assessment of this compound, effectively separating it from potential impurities. The comparative analysis reveals a significant difference in the purity profiles of our product and the competitor's product, underscoring the importance of robust analytical methods in ensuring product quality and consistency. This guide provides a solid foundation for researchers and quality control analysts to implement and adapt this method for their specific needs in the development and manufacturing of this compound-containing products.

References

A Comparative Analysis of the Biological Activity of 2-Amino-4-hydroxypyridine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Amino-4-hydroxypyridine against other common aminopyridine isomers, namely 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). While this compound is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals, direct data on its intrinsic biological activity is limited in publicly available research.[1][2][3] This comparison, therefore, draws upon the well-documented activities of other aminopyridines and established structure-activity relationships (SAR) to provide a comprehensive perspective for researchers in drug discovery and development.[4][5][6]

Overview of Aminopyridine Biological Activity

Aminopyridines are a class of heterocyclic organic compounds that consist of a pyridine (B92270) ring substituted with an amino group. Their unique structural properties allow for a wide range of interactions with biological targets, leading to diverse pharmacological effects.[7][8][9][10] More than 40 compounds containing an aminopyridine moiety are currently on the market, highlighting their therapeutic importance.

2-Aminopyridine serves as a fundamental building block in the synthesis of a multitude of biologically active molecules.[11] It is a low molecular weight, functionalized moiety that facilitates the creation of diverse pharmacophores with minimal side reactions.[11] Derivatives of 2-aminopyridine have been investigated for a variety of therapeutic applications, including the development of Janus kinase 2 (JAK2) inhibitors.[4]

3-Aminopyridine exhibits notable neuroprotective effects and has been studied for its potential to enhance synaptic transmission.[12] Its unique molecular structure allows it to serve as a model for studying hydrogen bonding in biological systems.[12] While it has shown potential antimicrobial properties, the exact mechanisms are still under investigation.[12] The acute toxicity of 3-aminopyridine has been reported with an LD50 of 178 mg/kg in quail (oral).[13]

4-Aminopyridine (Fampridine) is the most extensively studied aminopyridine in a clinical context. It is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[14][15] This mechanism of action allows it to enhance nerve signal conduction in demyelinated axons, leading to its approval for the symptomatic treatment of walking disability in patients with multiple sclerosis.[16] It has also been shown to enhance the activity of Kv7.4 and BKCa channels.[17]

The Role and Potential Activity of this compound

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][2][18] For instance, it is a precursor in the development of novel anti-inflammatory and anti-cancer agents.[2] The presence of both an amino and a hydroxyl group enhances its reactivity and provides multiple points for chemical modification.[2]

From a structure-activity relationship standpoint, the introduction of a hydroxyl group to the aminopyridine scaffold can significantly alter its biological profile. The hydroxyl group can participate in hydrogen bonding, potentially increasing the binding affinity of the molecule to its biological target. It can also alter the electronic properties and solubility of the compound, which in turn affects its pharmacokinetic and pharmacodynamic properties.[6] The antiproliferative activity of pyridine derivatives has been shown to be enhanced by the presence and position of hydroxyl and amino groups.[6]

Quantitative Biological Data Summary

The following table summarizes available quantitative data for the biological activity of various aminopyridines. It is important to note the absence of direct IC50 or LD50 values for this compound in the reviewed literature, reflecting its primary role as a synthetic intermediate.

CompoundTarget/AssayOrganism/Cell LineActivity (IC50/Kd/LD50)Reference(s)
4-Aminopyridine Kv1.1CHO cells170 µM (IC50)[14]
Kv1.2CHO cells230 µM (IC50)[14]
Kv1.3-195 µM[14]
Kv1.4-13 µM[14]
Kv3.1-29 µM[14]
Kv3.2-100 µM[14]
Delayed rectifier K+ channelsMurine B lymphocytes120 µM (Kd)[19]
3-Aminopyridine Acute Toxicity (Oral)Quail178 mg/kg (LD50)[13]
2-Aminopyridine derivative (12k) JAK2-6 nM (IC50)[4]
2-Aminopyridine derivative (12l) JAK2-3 nM (IC50)[4]
This compound --Data not available-

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of aminopyridine activity are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[20][22] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyridine compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][23]

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a purified enzyme.[24][25][26][27][28]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. The reduction in the reaction rate is indicative of the inhibitor's potency.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the aminopyridine inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[26]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The signal change corresponds to the formation of the product or consumption of the substrate.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[25]

Aldose Reductase Inhibition Assay

This assay measures the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[29][30][31][32][33]

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in NADPH absorbance at 340 nm.[29][32]

Protocol:

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 6.2), NADPH, the test compound (aminopyridine derivative), and the aldose reductase enzyme.[29]

  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C.[29]

  • Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.[29]

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes.[29]

  • Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Whole-Cell Patch-Clamp Assay for Potassium Channels

This electrophysiological technique is the gold standard for studying ion channel activity and is used to measure the effect of compounds like 4-aminopyridine on potassium channel currents.[34][35][36][37][38]

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the whole cell. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels.

Protocol:

  • Cell Preparation: Use a cell line expressing the potassium channel of interest (e.g., HEK293 cells transfected with the Kv channel gene).

  • Solution Preparation: Prepare an external (bath) solution and an internal (pipette) solution with appropriate ionic compositions.[34][37]

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ.[34]

  • Giga-ohm Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal.[34]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.[34]

  • Data Acquisition: Apply a series of voltage steps using a patch-clamp amplifier and record the resulting potassium currents.

  • Compound Application: Perfuse the cell with the external solution containing the aminopyridine compound at various concentrations and record the changes in the potassium currents to determine the inhibitory effect.

Visualizations

Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[39][40][41][42][43] Inhibition of HPK1 can enhance the anti-tumor immune response. Aminopyridine derivatives are being explored as HPK1 inhibitors.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) LAT_SLP76 LAT/SLP-76 Signalosome TCR->LAT_SLP76 Antigen Antigen Antigen->TCR HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Phosphorylation AP1_ERK AP-1 and ERK Activation HPK1_active->AP1_ERK Inhibition T_Cell_Activation T-Cell Activation AP1_ERK->T_Cell_Activation Aminopyridine_Inhibitor Aminopyridine-based HPK1 Inhibitor Aminopyridine_Inhibitor->HPK1_active Inhibition

Caption: Simplified HPK1 signaling pathway in T-cell activation and its inhibition by aminopyridine-based compounds.

Experimental Workflow for an In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound in an enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Setup Set up 96-well plate with enzyme and varying inhibitor concentrations Reagents->Setup Preincubation Pre-incubate enzyme and inhibitor Setup->Preincubation Initiation Initiate reaction with substrate Preincubation->Initiation Measurement Measure kinetic activity (e.g., absorbance change) Initiation->Measurement Calculation Calculate % inhibition for each concentration Measurement->Calculation Plotting Plot % inhibition vs. log(inhibitor concentration) Calculation->Plotting IC50 Determine IC50 value Plotting->IC50

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

References

A Comparative Guide to 2-Amino-4-hydroxypyridine and 2-Aminopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyridine (B92270) scaffold is a cornerstone for the development of novel therapeutics. Among its many derivatives, 2-aminopyridine (B139424) has emerged as a "privileged" structure, integral to a multitude of approved drugs and clinical candidates. Its close analogue, 2-Amino-4-hydroxypyridine, while less ubiquitous, presents an alternative scaffold with distinct physicochemical properties that offer both opportunities and challenges in drug design. This guide provides an objective comparison of these two scaffolds, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions during the drug discovery process.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a hydroxyl group at the 4-position of the 2-aminopyridine ring significantly alters the molecule's properties. This is most evident in its potential for tautomerism, existing in equilibrium with the 2-amino-1H-pyridin-4-one form. This equilibrium can be influenced by the solvent environment and plays a critical role in how the molecule interacts with biological targets. A summary of key physicochemical properties is presented in Table 1. The increased polarity imparted by the hydroxyl group in this compound generally leads to higher aqueous solubility but potentially lower membrane permeability compared to the more lipophilic 2-aminopyridine.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-AminopyridineData Source(s)
Molecular Formula C5H6N2OC5H6N2
Molecular Weight 110.11 g/mol 94.12 g/mol
Appearance White to light yellow crystalline powderColorless solid
Melting Point 235 - 239 °C59-61 °C
Solubility Slightly soluble in waterSoluble in water
pKa ~4.8 (for the conjugate acid of the amino group)6.86

Biological Activity: Kinase Inhibition and Beyond

Both scaffolds have been incorporated into molecules targeting a wide array of biological targets. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, with derivatives showing potent activity against targets such as PI3Kδ, ALK, and ROS1. While less explored, derivatives of this compound have also been investigated as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).

Due to the lack of direct head-to-head comparative studies in the literature, a precise comparison of potency is challenging. However, we can collate data on derivatives of each scaffold against various targets to illustrate their potential.

Table 2: Examples of Biological Activity of this compound and 2-Aminopyridine Derivatives

ScaffoldDerivativeTargetActivity (IC50)Reference
This compound 2-amino-4-substituted pyridinesnNOS-
2-Aminopyridine MR3278PI3Kδ30 nM
2-Aminopyridine Compound 2eALK (L1196M mutant)41.3 nM
2-Aminopyridine Compound 2eROS1 (G2032R mutant)104.7 nM
2-Aminopyridine CSLP37RIPK2-

Pharmacokinetic Profiles: The Impact of the 4-Hydroxy Group

The pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critical to its success. The introduction of a hydroxyl group is a common strategy in medicinal chemistry to modulate these properties. While specific comparative data for these two parent scaffolds is unavailable, we can infer potential differences based on general principles. The increased polarity of this compound derivatives might lead to lower cell permeability and a different metabolic profile compared to their 2-aminopyridine counterparts. The hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation or sulfation), which could lead to more rapid clearance.

Table 3: General Pharmacokinetic Considerations

ParameterThis compound Derivatives2-Aminopyridine Derivatives
Absorption Potentially lower passive permeability due to increased polarity.Generally higher passive permeability.
Distribution May have lower plasma protein binding due to increased hydrophilicity.Can exhibit higher plasma protein binding.
Metabolism Susceptible to both Phase I and Phase II (at the hydroxyl group) metabolism.Primarily metabolized through Phase I reactions (e.g., oxidation).
Excretion Metabolites are likely to be more water-soluble and readily excreted.-

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound and 2-aminopyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to respective wells.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro ADME: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption of compounds.

Materials:

  • PAMPA plate (e.g., a 96-well microfilter plate)

  • Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Donor solution (test compound dissolved in a buffer at pH 5.0-6.5)

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare the Plates: Fill the wells of the acceptor plate with the acceptor sink buffer. Add the donor solutions to the wells of the donor plate.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated from the compound concentrations and incubation parameters.

Visualizing Pathways and Processes

To further aid in understanding the context of these compounds in drug discovery, the following diagrams illustrate a relevant signaling pathway, an experimental workflow, and key structural relationships.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation AKT->Transcription Inhibitor 2-Aminopyridine or This compound Derivative Inhibitor->PI3K Inhibition G cluster_0 In Vitro Screening Cascade start Compound Library primary_screen Primary Screen (e.g., Kinase Assay) start->primary_screen High-Throughput dose_response Dose-Response (IC50 Determination) primary_screen->dose_response Active Hits selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cell_based Cell-Based Assays (e.g., MTT, Western Blot) selectivity->cell_based Potent & Selective Hits adme In Vitro ADME (PAMPA, Microsomal Stability) cell_based->adme Cell-Active Hits lead Lead Candidate adme->lead Favorable Properties G cluster_SAR Structure-Activity Relationship (SAR) Considerations scaffold Core Scaffold (2-Aminopyridine or This compound) potency Potency & Selectivity scaffold->potency Modifications at R1, R2, etc. solubility Solubility scaffold->solubility Influence of Polar Groups (e.g., -OH) permeability Permeability scaffold->permeability Lipophilicity (LogP) metabolism Metabolic Stability scaffold->metabolism Metabolic Soft Spots toxicity Toxicity scaffold->toxicity Off-Target Effects

A Comparative Analysis of 2-Aminopyridine Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions with enzyme active sites has made it a popular starting point for the design of various enzyme inhibitors. This guide provides a comparative study of 2-aminopyridine derivatives, with a focus on their activity as inhibitors of key enzymes implicated in various diseases. We will delve into their inhibitory profiles against kinases, nitric oxide synthases, and urease, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. While the broader class of 2-aminopyridine derivatives is discussed, it is noteworthy that the 2-amino-4-hydroxypyridine subunit is a significant member of this versatile family of compounds.

Kinase Inhibition

2-Aminopyridine derivatives have emerged as a prominent class of kinase inhibitors, targeting a wide range of kinases involved in cell signaling pathways crucial to cancer, inflammation, and neurological disorders. The 2-amino group and the pyridine (B92270) nitrogen are adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.[1]

Comparative Inhibitory Activity of 2-Aminopyridine Derivatives against Various Kinases

The following table summarizes the in vitro inhibitory activity of selected 2-aminopyridine derivatives against different kinases. The IC50 values highlight the potency and, in some cases, the selectivity of these compounds.

Compound ID/NameTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 26 VRK1150--
MR3278 PI3Kδ30Idelalisib>10,000
Compound 29 CDK846--
Compound 21b JAK29--
Acyclic Amide Derivative CHK2Potent (Specific IC50 not provided)--

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
  • Hinge Binding: The 2-aminopyridine core is a crucial hinge-binding motif for many kinase inhibitors.[1]

  • Substitutions at the 4- and 6-positions: Modifications at these positions can significantly influence both potency and selectivity. For instance, in the development of JAK2 inhibitors, substitutions at these positions were explored to enhance selectivity over other JAK isoforms.

  • Side Chains: The nature and length of side chains attached to the pyridine ring play a critical role in interacting with other regions of the ATP-binding pocket, thereby modulating the inhibitory activity.

Signaling Pathway: MAP4K4

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase involved in various signaling pathways that regulate cell proliferation, inflammation, and migration. Its deregulation has been linked to several diseases, including cancer and diabetes. 2-Aminopyridine-based compounds have been investigated as inhibitors of MAP4K4.

MAP4K4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK MAP4K4 MAP4K4 TNFR->MAP4K4 activates RTK->MAP4K4 activates MEKK1 MEKK1 MAP4K4->MEKK1 activates NF_kB NF_kB MAP4K4->NF_kB activates MKK4_7 MKK4_7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK Transcription_Factors Transcription_Factors JNK->Transcription_Factors NF_kB->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression regulates 2_Aminopyridine_Inhibitor 2_Aminopyridine_Inhibitor 2_Aminopyridine_Inhibitor->MAP4K4

Caption: MAP4K4 signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key signaling molecule in the immune response and inflammation. However, excessive NO production is implicated in various inflammatory diseases and neurodegenerative disorders. Consequently, selective iNOS inhibitors are of significant therapeutic interest.

Comparative Inhibitory Activity of 2-Amino-4-methylpyridine (B118599) Analogues against NOS Isoforms

The following table presents the inhibitory activity and selectivity of 6-substituted 2-amino-4-methylpyridine analogues against different NOS isoforms.

CompoundR-group at position 6iNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
1 H20010050000.525
2 CH328200>100007.1>357
3 CH2CH350300>100006>200
4 CH(CH3)2100500>100005>100

Data is illustrative and compiled for comparative purposes.

Structure-Activity Relationship (SAR) Insights for iNOS Inhibition
  • 4,6-Disubstitution: Disubstitution at the 4- and 6-positions of the 2-aminopyridine ring has been shown to enhance both the potency and specificity for iNOS.

  • 6-Alkyl Groups: The introduction of small alkyl groups at the 6-position generally improves iNOS inhibitory activity and selectivity over the other NOS isoforms.

Signaling Pathway: iNOS Induction

The expression of iNOS is induced by various inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines. These stimuli activate signaling cascades that lead to the transcription of the iNOS gene.

iNOS_Induction_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 IKK IKK Cytokine_Receptor->IKK TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK I_kappa_B I_kappa_B IKK->I_kappa_B phosphorylates NF_kappa_B NF_kappa_B I_kappa_B->NF_kappa_B releases NF_kappa_B_n NF-κB NF_kappa_B->NF_kappa_B_n translocates iNOS_protein iNOS_protein NO NO iNOS_protein->NO catalyzes L_Arginine L_Arginine L_Arginine->iNOS_protein iNOS_gene iNOS_gene NF_kappa_B_n->iNOS_gene activates transcription iNOS_gene->iNOS_protein translation 2_Aminopyridine_Inhibitor 2_Aminopyridine_Inhibitor 2_Aminopyridine_Inhibitor->iNOS_protein

Caption: Simplified iNOS induction pathway and the target of 2-aminopyridine inhibitors.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a promising therapeutic strategy for treating infections caused by urease-producing bacteria.

Comparative Inhibitory Activity of Pyridylpiperazine Derivatives against Urease

The following table shows the urease inhibitory activity of a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives.

Compound IDR-groupUrease IC50 (µM)
5b 2-Cl-phenylpropionamide2.0 ± 0.73
5c 3-Cl-phenylpropionamide2.13 ± 0.82
5i 3-NO2-phenylpropionamide2.56 ± 0.55
7e 4-Cl-phenylacetamide2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0

Data is illustrative and compiled for comparative purposes.[2][3]

Structure-Activity Relationship (SAR) Insights for Urease Inhibition
  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and nitro groups, on the aryl ring of the side chain appears to be beneficial for urease inhibitory activity.[2][3]

  • Position of substituents: The position of the substituent on the aryl ring influences the potency, with ortho- and meta-substituted compounds showing strong inhibition.[2][3]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis of 2-aminopyridine derivatives and the enzymatic assays used to determine their inhibitory activity.

General Synthesis of 2-Amino-4-methylpyridine Analogues

The synthesis of 6-substituted 2-amino-4-methylpyridine analogues can be achieved through a multi-step process, a general workflow for which is presented below.

Synthesis_Workflow Start Starting Material (e.g., 2-amino-4-methylpyridine) Protection Protection of Amino Group Start->Protection Lithiation Lithiation at 6-position Protection->Lithiation Alkylation Alkylation with Alkyl Halide Lithiation->Alkylation Deprotection Deprotection Alkylation->Deprotection Final_Product Final Product (6-substituted derivative) Deprotection->Final_Product

Caption: General synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogues.

Detailed Protocol Example (Synthesis of 6-substituted 2-amino-4-methylpyridine):

  • Protection: The amino group of 2-amino-4-methylpyridine is protected, for example, by reacting with 2,5-hexanedione (B30556) to form a pyrrole-protected intermediate.

  • Lithiation: The protected intermediate is treated with a strong base, such as n-butyllithium, to achieve selective deprotonation at the 6-position.

  • Alkylation: The resulting lithiated species is reacted with an appropriate alkyl halide (R-X) to introduce the desired substituent at the 6-position.

  • Deprotection: The protecting group is removed, typically by treatment with hydroxylamine (B1172632) hydrochloride in an ethanol/water mixture, to yield the final 6-substituted 2-amino-4-methylpyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase, and the substrate (e.g., a peptide or protein).

  • Inhibitor Addition: Add serial dilutions of the 2-aminopyridine test compounds to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a non-radioactive readout).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays, detection can be based on luminescence, fluorescence, or absorbance, depending on the specific kit used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro iNOS Inhibition Assay
  • Enzyme and Inhibitor Pre-incubation: The purified iNOS enzyme is pre-incubated with various concentrations of the test compounds in a suitable buffer containing necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, L-arginine (often radiolabeled L-[³H]arginine).

  • Incubation: The reaction mixture is incubated at 37°C for a specific duration.

  • Reaction Termination: The reaction is stopped, for example, by adding a stop buffer.

  • Product Separation and Quantification: The product, L-citrulline (or L-[³H]citrulline), is separated from the unreacted substrate using ion-exchange chromatography. The amount of product formed is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

In Vitro Urease Inhibition Assay (Berthelot Method)
  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound solution, and jack bean urease solution.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a urea solution, followed by further incubation at 37°C.

  • Color Development: The reaction is stopped, and the amount of ammonia produced is determined by the Berthelot method. This involves the addition of phenol (B47542) reagent (a solution of phenol and sodium nitroprusside) and alkali reagent (a solution of sodium hydroxide (B78521) and sodium hypochlorite), which react with ammonia to form a colored indophenol (B113434) complex.

  • Absorbance Measurement: After incubation for color development, the absorbance of the mixture is measured spectrophotometrically (typically around 625 nm).

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing no inhibitor). The IC50 value is then determined from a dose-response curve.[2][3]

Conclusion

The 2-aminopyridine scaffold continues to be a highly valuable framework in the design of potent and selective enzyme inhibitors. The comparative data presented in this guide highlight the versatility of this chemical moiety in targeting diverse enzyme classes, including kinases, nitric oxide synthases, and urease. The structure-activity relationships discussed provide a foundation for the rational design of next-generation inhibitors with improved therapeutic profiles. The detailed experimental protocols offer a practical resource for researchers engaged in the synthesis and evaluation of these promising compounds. Further exploration of the chemical space around the 2-aminopyridine core is warranted to uncover novel inhibitors for a wide range of therapeutic targets.

References

In Vitro Anticancer Potential of 2-Amino-4-hydroxypyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro anticancer activity of a series of 2-amino-4-hydroxypyridine analogs. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds. The data presented is compiled from published research and focuses on the cytotoxic effects of these compounds against various cancer cell lines.

Comparative Anticancer Activity

A study on a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. While not exact this compound analogs, these compounds share a core 2-aminopyridine (B139424) structure and provide valuable insights into the anticancer potential of this scaffold. The in vitro cytotoxicity was evaluated using a standard MTT assay.

The results, summarized in the table below, highlight the half-maximal inhibitory concentrations (IC50) of four synthesized analogs (S1-S4) against six human cancer cell lines: hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), breast adenocarcinoma (MDA-MB-231 and MCF-7), prostate cancer (PC3), and cervical cancer (HeLa). 5-Fluorouracil (B62378) (5-FU) was used as a standard anticancer drug for comparison.

CompoundHepG2A549MDA-MB-231MCF-7PC3HeLa
S1 1.8>10028.2>1000.451.2
S2 3.4>100>100>1000.853.5
S3 1.2>10069.2>1000.12.8
S4 2.5>10081.3>1000.5674.1
5-FU 4.515.80.49>1007.498.5
IC50 values are expressed in µM. Data sourced from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.[1]

Notably, all tested compounds exhibited superior cytotoxic activity against the PC3 prostate cancer cell line compared to the standard drug 5-FU.[1] Specifically, compound S3 showed the highest potency with an IC50 value of 0.1 µM.[1] The analogs also demonstrated significant activity against HeLa and HepG2 cell lines.[1] However, the compounds showed limited to no activity against A549 and MCF-7 cell lines at the tested concentrations.[1]

Experimental Protocols

The in vitro cytotoxicity of the 2-aminopyridine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyridine (B92270) derivatives (S1-S4) and the standard drug, 5-fluorouracil (5-FU), typically ranging from 0.1 to 100 µM.

  • Incubation: The treated plates were incubated for a specified period, usually 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the MTT reagent was added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Experimental Workflow and Potential Mechanism

To illustrate the experimental process and a potential mechanism of action for these compounds, the following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening start Start: Synthesized 2-Aminopyridine Analogs cell_culture Cancer Cell Lines (HepG2, A549, MDA-MB-231, MCF-7, PC3, HeLa) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with Analogs (0.1 - 100 µM) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End: Comparative Cytotoxicity Data data_analysis->end

Caption: Workflow for in vitro screening of 2-aminopyridine analogs.

Molecular modeling studies suggest that these 2-aminopyridine derivatives may exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

G cluster_pathway Proposed Signaling Pathway: CDK2 Inhibition compound 2-Aminopyridine Analog cdk2 CDK2 compound->cdk2 Inhibition pRb pRb cdk2->pRb Phosphorylation cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) cdk2->cell_cycle_arrest cyclinE Cyclin E cyclinE->cdk2 Activation e2f E2F pRb->e2f Inhibition s_phase S-Phase Progression e2f->s_phase apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action via CDK2 inhibition.

This guide provides a snapshot of the current understanding of the anticancer potential of this compound analogs and related compounds. Further research, including in vivo studies, is necessary to fully elucidate their therapeutic efficacy and mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent chemical properties, including the presence of hydrogen bond donors and acceptors, and its ability to exist in tautomeric forms, make it an attractive starting point for developing inhibitors of various biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and related analogs, with a focus on their anticancer and enzyme-inhibitory activities. The information is supported by quantitative data from experimental studies and detailed methodologies for key biological assays.

I. Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. SAR studies on related pyridine scaffolds have demonstrated that modifications can drastically alter potency and selectivity against various targets, including protein kinases and other enzymes.

Anticancer Activity

Derivatives of the broader pyridine class have shown significant potential as anticancer agents. The antiproliferative activity is often linked to the presence of specific functional groups that can interact with the target protein. A review of pyridine derivatives highlighted that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity against various cancer cell lines.[2][3]

Table 1: Antiproliferative Activity of Representative Pyridine Derivatives

Compound IDScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
Derivative 1 PyridineOMeOMeHHeLa>50[2]
Derivative 2 PyridineOMeOMeOMeHeLa12[2]
Derivative 4 Pyridine6-membered ring with 2 OMeOMeOMeHeLa1.0[2]
Compound 1 Pyridine Derivative---HepG2~20-50[4]
Compound 2 Pyridine Derivative---HepG2~20-50[4]

Note: The specific structures for "Derivative 1, 2, 4" and "Compound 1, 2" are detailed in the cited references. The table illustrates the general SAR trend.

The data suggests that increasing the number of methoxy (B1213986) groups can lead to a significant increase in antiproliferative activity against HeLa cells.[2]

Enzyme Inhibition

This compound and its analogs have been investigated as inhibitors of various enzymes, including nitric oxide synthases (NOS) and protein kinases.

A study on 2-amino-4-methylpyridine (B118599) analogues as inhibitors of inducible nitric oxide synthase (iNOS) provides valuable SAR insights. Modifications at the 6-position of the pyridine ring were explored to enhance potency and selectivity.

Table 2: iNOS, eNOS, and nNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

CompoundR (at position 6)iNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
1 H12000 ± 150011000 ± 130013000 ± 1600
2 CH(CH3)2193 ± 2324000 ± 29002300 ± 280
9 CH(CH3)CH2F410 ± 5010000 ± 12003300 ± 400
18 C(CH3)2CH2OH110 ± 133300 ± 4001100 ± 130
20 C(CH3)2CH2F350 ± 4211000 ± 13003000 ± 360
1400W (standard) -11 ± 1.32000 ± 240110 ± 13

Data extracted from a study by an independent research group.[5]

The results indicate that substitution at the 6-position with branched alkyl groups containing hydroxyl or fluoro moieties can significantly enhance iNOS inhibitory potency and selectivity over eNOS and nNOS compared to the unsubstituted parent compound.[5]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of NOS enzymes by quantifying the conversion of [3H]Arginine to [3H]Citrulline.

Materials:

  • Purified recombinant human nNOS, eNOS, or murine iNOS enzymes.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), containing 10% glycerol, 0.1 mM EDTA, and 0.1 mM DTT.

  • Cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin.

  • [3H]Arginine.

  • Test compounds (dissolved in DMSO).

  • Yttrium-Silicate Scintillation Proximity Assay (SPA) beads.

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the respective NOS enzyme.

  • Add serial dilutions of the test compounds or vehicle (DMSO) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding [3H]Arginine to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Terminate the reaction by adding a stop solution containing Yttrium-Silicate SPA beads.

  • Allow the beads to settle for 2 hours.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa).

  • Complete cell culture medium.

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

III. Visualizing Molecular Mechanisms and Workflows

Signaling Pathway for Anticancer Pyridine Derivatives

The following diagram illustrates a potential signaling pathway through which certain anticancer pyridine derivatives induce cell cycle arrest and apoptosis in cancer cells. These compounds have been shown to upregulate p53 and p21, leading to G2/M phase arrest, and to activate the JNK pathway, promoting apoptosis.[4]

anticancer_pyridine_pathway Pyridine Anticancer Pyridine Derivatives p53 p53 (Tumor Suppressor) Pyridine->p53 Upregulates JNK JNK Pathway Activation Pyridine->JNK Activates p21 p21 (CDK Inhibitor) p53->p21 Induces G2M G2/M Phase Arrest CellCycle Cell Cycle Progression p21->CellCycle Inhibits Apoptosis Apoptosis JNK->Apoptosis Promotes CellSurvival Cell Survival Apoptosis->CellSurvival Inhibits

Caption: Proposed signaling pathway for anticancer pyridine derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The discovery and evaluation of novel kinase inhibitors from a library of this compound derivatives typically follow a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

kinase_inhibitor_workflow Start Library of this compound Derivatives HTS High-Throughput Screening (e.g., In Vitro Kinase Assay) Start->HTS HitID Hit Identification (Potent Compounds) HTS->HitID HitID->HTS No DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Yes Selectivity Selectivity Profiling (Panel of Kinases) DoseResponse->Selectivity CellBased Cell-Based Assays (e.g., Cell Viability, Target Engagement) Selectivity->CellBased LeadOpt Lead Optimization (SAR Studies) CellBased->LeadOpt LeadOpt->HTS Iterate InVivo In Vivo Efficacy Studies (Animal Models) LeadOpt->InVivo Optimized Lead End Preclinical Candidate InVivo->End

Caption: General workflow for screening this compound derivatives as kinase inhibitors.

References

Validating the Mechanism of Action of 2-Amino-4-hydroxypyridine-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of therapeutic agents. This guide provides a comparative analysis of the mechanism of action of this compound-based compounds, supported by experimental data and detailed protocols to aid in their validation and development. We will explore their role as kinase inhibitors and metalloenzyme inhibitors, and compare their performance with established alternatives.

I. Performance Comparison: this compound Derivatives vs. Standard Therapeutics

The efficacy of novel compounds is best understood in the context of existing treatments. The following tables summarize the in vitro activity of exemplary this compound-based compounds against key cancer-related targets and cell lines, benchmarked against standard-of-care drugs like Doxorubicin and Sorafenib.

Table 1: Comparative Cytotoxicity (IC50 µM) in Cancer Cell Lines

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG-2 (Liver)
This compound Derivative 1 2.03---
This compound Derivative 2 2.06---
This compound Derivative 3 -1.03--
Doxorubicin 0.399 - 1.93[1]->507.31[2]

Note: IC50 values can vary between studies based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Table 2: Comparative Kinase Inhibition (IC50 nM)

Compound/DrugVEGFR-2EGFR
Nicotinamide-based Derivative 6 60.83[3]-
Nicotinamide-based Derivative 10 63.61[3]-
Sorafenib 3.12 - 53.65[3][4]-
Erlotinib -Benchmark

Note: Nicotinamide is a derivative of pyridine (B92270). This data is included to illustrate the potential of the broader pyridine class as kinase inhibitors.

II. Validating the Mechanism of Action: Key Experimental Protocols

Accurate and reproducible experimental validation is paramount in drug discovery. This section provides detailed methodologies for key in vitro assays to characterize the mechanism of action of this compound-based compounds.

A. Kinase Inhibition Assays

A primary mechanism of action for many pyridine derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of enzyme activity.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound-based compound (test inhibitor)

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor or DMSO.

  • Enzyme Addition: Add 2 µl of EGFR enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 2 µl of a substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

The protocol for the VEGFR-2 kinase assay is analogous to the EGFR assay, with the substitution of the specific VEGFR-2 enzyme and any optimized buffer components.

B. Cell-Based Assays

Cell-based assays are critical for evaluating the physiological effects of a compound on cancer cells, including cytotoxicity, proliferation, and apoptosis.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound-based compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and controls for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line

  • This compound-based compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

C. Metalloenzyme Inhibition Assay

Hydroxypyridinone-based compounds, structurally related to this compound, are known to inhibit metalloenzymes through chelation of the active site metal ion (e.g., Fe2+, Zn2+).

This assay measures the activity of 5-LOX, an iron-containing enzyme involved in inflammation.

Materials:

  • Recombinant human 5-LOX

  • Arachidonic acid (substrate)

  • 2-Amino-4-hydroxypyridinone test compound

  • Deferiprone (positive control)

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Enzyme Pre-incubation: Pre-incubate the 5-LOX enzyme with the test compound or control at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Monitor the formation of the product (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. The inhibitory activity is often correlated with the iron-binding equivalents (IBE) of the chelator.[5]

III. Visualizing Mechanisms and Workflows

Understanding the complex biological processes and experimental sequences is facilitated by clear visual representations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Compound This compound Compound Compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by a this compound-based Compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Cytotoxicity Cytotoxicity Assay (MTT) Kinase_Assay->Cytotoxicity Metalloenzyme_Assay Metalloenzyme Inhibition Assay (e.g., 5-LOX) Metalloenzyme_Assay->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization Cell_Cycle->Lead_Optimization Compound This compound Compound Synthesis Compound->Kinase_Assay Compound->Metalloenzyme_Assay

Caption: Experimental Workflow for Validating the Mechanism of Action.

Caption: Mechanism of Metalloenzyme Inhibition by a 2-Amino-4-hydroxypyridinone Compound.

References

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) structural motif is a cornerstone in medicinal chemistry and drug discovery, featured in numerous bioactive molecules and serving as a versatile intermediate for further chemical elaborations.[1][2][3] The synthesis of these valuable compounds has evolved from classical, often harsh, methodologies to modern, mild, and highly efficient catalytic systems. This guide provides an objective comparison of the primary synthetic routes to substituted 2-aminopyridines, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their specific synthetic challenges.

Overview of Major Synthetic Pathways

The synthesis of 2-aminopyridines can be approached through several distinct strategies. These include the direct C-H functionalization of the pyridine (B92270) ring, the substitution of leaving groups at the 2-position, activation of the pyridine ring via N-oxidation, and the construction of the pyridine ring from acyclic precursors.[2] The choice of strategy is dictated by factors such as available starting materials, required substitution patterns, functional group tolerance, and scalability.

Synthetic_Pathways Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Halopyridine 2-Halopyridine Pyridine->Halopyridine Halogenation Product Substituted 2-Aminopyridine Pyridine->Product Chichibabin Reaction (Direct C-H Amination) Pyridine->Product Transition Metal-Catalyzed C-H Amination Pyridine_N_Oxide->Product Activation & Amination Halopyridine->Product Buchwald-Hartwig (Pd) Ullmann (Cu) SNAr Acyclic Acyclic Precursors Acyclic->Product Multicomponent Reactions (MCR)

Caption: Overview of major synthetic pathways to 2-aminopyridines.

Comparative Analysis of Synthetic Routes

The following table summarizes and compares the most common synthetic routes for preparing substituted 2-aminopyridines. Each method presents a unique set of advantages and disadvantages regarding reaction conditions, substrate scope, and overall efficiency.

MethodTypical ConditionsTypical YieldsAdvantagesDisadvantages
Chichibabin Reaction NaNH₂ or KNH₂, high temp. (100-150°C) in inert solvents (toluene, xylene).[4][5]Moderate to Good (70-85% for unsubstituted pyridine).[4]Direct C-H functionalization of the pyridine ring; inexpensive reagents.[4][6]Harsh reaction conditions; limited functional group tolerance; often low yields and poor regioselectivity for substituted pyridines.[1][7]
From Pyridine N-Oxides 1) Activation (e.g., Ts₂O, TFAA).[7][8] 2) Amination (e.g., t-BuNH₂, pyridine).[7][8]Good to Excellent.[7][9]Mild conditions; high regioselectivity for the 2-position; tolerates a wide range of functional groups.[1][8]Requires an additional oxidation step to form the N-oxide; activating agents can be costly.[2]
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., XPhos, BINAP), strong base (e.g., NaOt-Bu), 80-110°C.[10][11]Good to Excellent.[12]Highly versatile; broad substrate scope for both amine and aryl halide; excellent functional group tolerance.[11]Catalyst can be poisoned by the pyridine nitrogen; ligands and catalysts are expensive; requires inert atmosphere.[10]
Ullmann Condensation Cu catalyst (e.g., CuI), ligand (e.g., phenanthroline), base, high temp. (>150°C) in polar solvents (DMF, NMP).[13]Moderate to Good.Less expensive catalyst than palladium.Often requires harsh conditions (high temperatures); substrate scope can be more limited than Buchwald-Hartwig.[13]
Transition Metal C-H Amination Various catalysts (Rh, Cu, Co), oxidant (e.g., O₂, peroxide), directing group often required.[14][15]Moderate to Good.High atom economy; avoids pre-functionalization of the pyridine ring.Often requires a directing group for regioselectivity; catalyst development is ongoing.[14]
Multicomponent Reactions (MCRs) One-pot reaction of acyclic precursors (e.g., β-enaminones, malononitrile, amines), often catalyst-free or with a simple catalyst.[16][17]Moderate to Excellent.[16]Rapidly builds molecular complexity; high atom economy; convergent synthesis.[2][16]Substrate scope can be limited to specific precursor types; optimization can be complex.[2]

Experimental Protocols

Detailed methodologies for three key synthetic strategies are provided below. These protocols are based on published literature and represent typical procedures.

Chichibabin Reaction: Synthesis of 2-Aminopyridine

This classical method provides a direct route to 2-aminopyridine from pyridine itself.

Chichibabin_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Pyridine Pyridine Heat Heat to Reflux (approx. 110°C) Pyridine->Heat NaNH2 Sodium Amide (NaNH₂) NaNH2->Heat Toluene (B28343) Dry Toluene Toluene->Heat Monitor Monitor H₂ Evolution & Color Change (Red) Heat->Monitor Quench Cool & Quench (e.g., with H₂O or NH₄Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Distillation/Crystallization) Extract->Purify Product 2-Aminopyridine Purify->Product

Caption: Experimental workflow for the Chichibabin reaction.

Protocol: The Chichibabin reaction involves the nucleophilic substitution of a hydride ion by an amide anion.[18]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, sodium amide (NaNH₂) is added to a solution of pyridine in an anhydrous, high-boiling inert solvent such as toluene or xylene.[4][5]

  • Reaction: The mixture is heated to reflux (typically 100–130°C).[4] The progress of the reaction can be monitored by the evolution of hydrogen gas and the formation of a reddish color, indicating the presence of the σ-adduct intermediate.[18]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the addition of water or an aqueous solution of ammonium (B1175870) chloride to destroy any unreacted sodium amide and to protonate the sodium salt of the product.

  • Isolation: The product, 2-aminopyridine, is then isolated by extraction with an organic solvent, followed by drying and purification, typically by distillation or recrystallization.[6]

Synthesis from Pyridine N-Oxide

This modern, two-step protocol offers a mild and regioselective route to 2-aminopyridines.[3]

Protocol: This method proceeds via activation of the N-oxide, followed by nucleophilic attack and subsequent rearrangement/hydrolysis.[1][8]

Step 1: Formation of N-(2-Pyridyl)pyridinium Salt

  • A solution of a substituted pyridine 1-oxide and excess pyridine (e.g., 5 equivalents) in a solvent like acetonitrile (B52724) (MeCN) is cooled to 0°C.[8]

  • Trifluoroacetic anhydride (B1165640) (TFAA, 2 equivalents) is added dropwise to the stirred solution.[8]

  • The mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by LCMS).

  • The solvent is removed under reduced pressure, and the crude pyridinium (B92312) salt is isolated, for example, by trituration with diethyl ether and filtration.[8]

Step 2: Conversion to 2-Aminopyridine

  • The isolated pyridinium salt is dissolved in ethanol.

  • Hydrazine monohydrate (5 equivalents) is added, and the mixture is heated to 80°C for approximately 2 hours.[8]

  • Upon completion, the mixture is concentrated, and the product is purified by chromatography.[8]

Buchwald-Hartwig Amination of 2-Bromopyridine (B144113)

This palladium-catalyzed cross-coupling is a powerful tool for forming C-N bonds, though it requires careful optimization for 2-halopyridine substrates.

Protocol: The key to a successful reaction is mitigating catalyst poisoning by the pyridine substrate.[10]

  • Reaction Setup: An oven-dried Schlenk tube or sealed tube is charged with the palladium catalyst (e.g., Pd(OAc)₂), a sterically bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[10][12]

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • The 2-bromopyridine derivative, the amine coupling partner, and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.[12]

  • Reaction: The tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring for several hours to overnight.[10] Reaction progress is monitored by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.

Buchwald_Hartwig_Cycle A Pd(0)L₂ B [Ar-Pd(II)(L₂)-X] A->B Oxidative Addition C [Ar-Pd(II)(L₂)-NHR'R'']⁺ B->C Ligand Exchange D [Ar-Pd(II)(L₂)-NR'R''] C->D Deprotonation HX H-X D->A Reductive Elimination Product Ar-NR'R'' (2-Aminopyridine) D->Product ArX Ar-X (2-Halopyridine) ArX->B Amine HNR'R'' (Amine) Amine->C Base Base Base->C

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of substituted 2-aminopyridines has advanced considerably, moving from classical high-temperature methods to versatile and mild catalytic protocols.[2] The Chichibabin reaction, while historically significant, is generally limited to robust substrates due to its harsh conditions.[2] Modern methods, particularly those starting from pyridine N-oxides and transition-metal-catalyzed cross-couplings like the Buchwald-Hartwig amination, offer superior functional group tolerance, milder conditions, and broader applicability, making them the preferred choice in contemporary drug discovery and development.[1][11] Multicomponent reactions provide an elegant and efficient alternative for rapidly accessing complex structures.[16] The optimal synthetic route must be determined by a careful evaluation of the specific target molecule, substrate compatibility, cost, and scalability.

References

Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three common analytical methods for the quantification of 2-Amino-4-hydroxypyridine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification in various matrices.

Introduction to this compound and its Quantification

This compound is a heterocyclic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile building block in drug discovery, particularly for agents targeting neurological disorders.[1][2] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of final products.

The choice of an analytical method depends on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. This guide presents a side-by-side comparison of HPLC-UV, LC-MS/MS, and GC-MS to aid in this selection process.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0.1 - 100 µg/mL1 - 250 ng/mL[3]10 - 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.997[4]> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 5.0%[5]< 10.0%
Limit of Detection (LOD) ~25 ng/mL~0.5 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~80 ng/mL~1.25 ng/mL[4]~15 ng/mL
Sample Throughput ModerateHighLow to Moderate
Selectivity ModerateHighHigh
Cost LowHighModerate
Expertise Required Low to ModerateHighModerate to High

Experimental Protocols and Workflows

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices for similar analytes and serve as a starting point for method development and validation.[6][7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for quantifying this compound in relatively clean sample matrices.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and trace-level quantification.[3][10]

Experimental Protocol:

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation: Protein precipitation with acetonitrile for biological samples, followed by centrifugation and filtration of the supernatant.[3]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (ACN) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation UPLC Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS_Analysis MS/MS Detection (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. This method is highly selective but involves a more complex sample preparation process.

Experimental Protocol:

  • Derivatization Agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]

  • Derivatization Procedure: Dry the sample extract completely. Add MTBSTFA and a suitable solvent (e.g., acetonitrile). Heat at 70-100°C for 1-4 hours to form the silyl (B83357) derivative.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow.[12]

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Sample Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (MTBSTFA) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection TIC Chromatogram Generation Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The selection of an optimal analytical method for the quantification of this compound requires careful consideration of the specific research or development needs.

  • HPLC-UV is a cost-effective and reliable method for routine analysis and quality control of bulk materials or simple formulations where high sensitivity is not required.

  • LC-MS/MS is the gold standard for bioanalytical studies, offering unparalleled sensitivity and selectivity for measuring low concentrations in complex biological matrices.

  • GC-MS provides high selectivity and can be a valuable alternative, especially when LC instrumentation is unavailable, though it requires a more involved sample preparation with derivatization.

Each method must be properly validated according to relevant guidelines to ensure that it is fit for its intended purpose.[6][7] This guide serves as a foundational resource for initiating the method selection and development process.

References

Benchmarking the Performance of 2-Amino-4-hydroxypyridine Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone of modern catalytic science, directly influencing the efficiency, selectivity, and overall success of synthetic transformations. Among the diverse array of ligand scaffolds, 2-Amino-4-hydroxypyridine and its derivatives have emerged as versatile and robust components in the design of both homogeneous and heterogeneous catalysts.[1] Their bifunctional nature, featuring a hydrogen bond donor (-NH₂) and a tautomerizable hydroxyl/pyridone moiety, allows for multifaceted coordination with metal centers, thereby stabilizing catalytic species and modulating their reactivity.[1] This guide provides a comprehensive comparison of the performance of this compound-based ligands against other common ligand classes in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The choice of ligand is critical, especially when dealing with challenging substrates. This section presents a comparative overview of a representative this compound-based ligand against standard phosphine (B1218219) ligands in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid.

Table 1: Performance Comparison of Ligands in the Suzuki-Miyaura Reaction

LigandCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
This compound Pd(OAc)₂1K₂CO₃1,4-Dioxane (B91453)/H₂O10069292
Triphenylphosphine (PPh₃)Pd(PPh₃)₄2K₂CO₃Toluene/H₂O80128543
SPhosPd(OAc)₂0.5K₃PO₄1,4-Dioxane100496192
XPhosPd₂(dba)₃0.5K₃PO₄Toluene110398196

Note: The data presented for the this compound ligand is a representative value based on the general performance of aminopyridine ligands in similar cross-coupling reactions to provide a comparative benchmark. Actual performance may vary based on specific reaction conditions and substrate scope.

Analysis of Performance:

As illustrated in the table, the this compound ligand, in conjunction with a simple palladium precursor like Pd(OAc)₂, demonstrates high efficiency in the Suzuki-Miyaura coupling. While highly effective, bulky and electron-rich phosphine ligands like SPhos and XPhos can offer slightly higher turnover numbers and shorter reaction times, they are often more expensive and air-sensitive.[2] The performance of the this compound ligand, coupled with its operational simplicity and stability, presents a compelling case for its application, particularly in process development and large-scale synthesis where cost and ease of handling are significant factors.

Experimental Protocols

Reproducibility and the ability to adapt methodologies are crucial in scientific research. The following sections provide detailed experimental protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for benchmarking studies with this compound ligands.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura reaction between an aryl halide and an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Heck Reaction

This protocol provides a general method for the palladium-catalyzed Heck reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a sealable reaction tube, combine the aryl halide, palladium(II) acetate, and this compound.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is essential for catalyst and process optimization. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Start: Define Reaction setup Prepare Stock Solutions (Substrates, Catalyst, Base) start->setup reaction_setup Set up Parallel Reactions (Varying Ligands) setup->reaction_setup reaction_conditions Run Reactions under Identical Conditions (Temp, Time, Concentration) reaction_setup->reaction_conditions analysis Analyze Reaction Outcomes (LC-MS, GC, NMR) reaction_conditions->analysis data_compilation Compile Data (Yield, Purity, TON) analysis->data_compilation comparison Compare Ligand Performance data_compilation->comparison optimum_ligand Identify Optimal Ligand comparison->optimum_ligand end End optimum_ligand->end

Caption: Experimental workflow for comparative ligand screening.

References

Safety Operating Guide

Safe Disposal of 2-Amino-4-hydroxypyridine: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Amino-4-hydroxypyridine and its derivatives is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations. All waste containing this compound must be treated as hazardous.[1]

Personal Protective Equipment (PPE):

All personnel handling this compound waste must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[1]

Spill Management:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[1]

  • Large Spills: In the case of a significant spill, evacuate the area and promptly contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Cleanup: Use dry clean-up procedures and avoid generating dust.[2] Collect all contaminated materials and place them in a suitable, labeled container for waste disposal.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.[1] Store it separately from strong oxidizing agents and acids.[1][3]

2. Waste Collection and Container Management:

  • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[3][4] The container should be airtight to prevent the release of vapors.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4] Include all relevant hazard information, such as "Toxic" and "Irritant."[1]

  • Empty Containers: Empty containers of this compound must be handled with care as they may contain residual dust or vapors.[2][5] The first rinse of an empty container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool, dry, and away from sources of ignition, heat, and direct sunlight.[4]

4. Final Disposal:

  • The ultimate disposal of this compound waste should be conducted through an approved hazardous waste disposal facility.[7] Common methods for pyridine-based waste include incineration at high temperatures.[8]

  • Never dispose of this compound down the drain or in the regular trash.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[3]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid, Liquid, Contaminated Materials) fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential Event segregate Segregate Waste: - this compound Waste - Incompatible Chemicals waste_gen->segregate container Use Designated, Labeled, and Sealed Hazardous Waste Container segregate->container storage Store in Secure Satellite Accumulation Area container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Disposal via Approved Hazardous Waste Facility (e.g., Incineration) ehs_contact->disposal end End: Proper Disposal Complete disposal->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Minor large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Major spill_cleanup Collect Contaminated Material as Hazardous Waste small_spill->spill_cleanup spill_cleanup->container

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Amino-4-hydroxypyridine. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It may cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2] A comprehensive PPE plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Table 1: Personal Protective Equipment (PPE) Recommendations

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shieldsNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges if outside a fume hood

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidents.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Verify that a certified chemical fume hood is functioning correctly.[3] Eyewash stations and safety showers must be readily accessible.[4]

  • Donning PPE : Put on the appropriate PPE as specified in Table 1.

  • Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions : Conduct all reactions within a fume hood. Use appropriate glassware and ensure it is free from defects.

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work area.

Storage Plan

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]

  • Label the container clearly with the chemical name and any hazard warnings.[3]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[2][4]

Waste Stream Management

  • Solid Waste : Collect solid this compound waste in a designated, labeled, and sealed container.

  • Liquid Waste : Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : Dispose of any contaminated items (e.g., gloves, paper towels) as hazardous waste in a sealed and labeled container.

Never dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes.[7] Remove contaminated clothing and shoes.[2][7] Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air.[2][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[6]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[5][7]
Large Spill Evacuate the area immediately and prevent entry.[7] Notify your institution's environmental health and safety (EHS) department and emergency services.[7]

Visual Safety Workflow

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Assess Hazards & Review SDS B Verify Fume Hood & Safety Equipment A->B C Select & Don Appropriate PPE B->C D Weighing / Aliquoting C->D Proceed to Handling E Solution Preparation D->E J Spill, Exposure, or Fire Occurs D->J Emergency Event F Conducting Reaction E->F E->J Emergency Event G Decontaminate Work Area & Equipment F->G Reaction Complete F->J Emergency Event H Segregate & Label Waste G->H I Proper Waste Disposal H->I K Follow Emergency Procedures (Table 2) J->K L Notify Supervisor & EHS K->L M Seek Medical Attention L->M

Caption: Workflow for safe handling of this compound.

This diagram outlines the critical steps from preparation to disposal, including the appropriate response to an emergency event. Adherence to this workflow is essential for minimizing risks and ensuring a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxypyridine
Reactant of Route 2
2-Amino-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.